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  • Product: (2S)-2-amino-3-boronopropanoic acid;hydrochloride
  • CAS: 651036-94-1

Core Science & Biosynthesis

Foundational

(2S)-2-Amino-3-boronopropanoic Acid Hydrochloride: Structural Dynamics and Applications in Stereoretentive Protein Editing

Executive Summary As the frontier of chemical biology shifts toward precision biomolecular engineering, non-canonical amino acids (ncAAs) have become critical tools for expanding protein function. Among these, (2S)-2-ami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the frontier of chemical biology shifts toward precision biomolecular engineering, non-canonical amino acids (ncAAs) have become critical tools for expanding protein function. Among these, (2S)-2-amino-3-boronopropanoic acid hydrochloride (commonly known as L-boronoalanine hydrochloride or L-Bal·HCl ) stands out as the minimal borono-amino acid. Because organoboronic acids are pivotal building blocks that offer reversible covalent bonding and serve as handles for Suzuki-Miyaura cross-coupling, the site-selective incorporation of L-Bal into proteins unlocks unprecedented avenues for post-translational editing[1].

This technical guide dissects the physicochemical properties of L-Bal·HCl and provides an in-depth, mechanistic breakdown of its most advanced application: stereoretentive post-translational protein editing via dual initiation-trapping workflows.

Chemical Identity and Physicochemical Properties

L-Bal·HCl is a synthetic amino acid characterized by a terminal boronic acid moiety on its side chain. Unlike natural amino acids, the empty p-orbital on the boron atom acts as a Lewis acid, enabling unique orthogonal reactivity in biological systems[1].

The following table summarizes the core quantitative and computed properties of the molecule:

PropertyValueReference
IUPAC Name (2S)-2-amino-3-boronopropanoic acid;hydrochloridePubChem[2]
Molecular Formula C3H9BClNO4PubChem[2]
Molecular Weight 169.37 g/mol PubChem[2]
Exact Mass 169.0313156 DaPubChem[2]
Topological Polar Surface Area (TPSA) 104 ŲPubChem[2]
Hydrogen Bond Donors / Acceptors 5 / 5PubChem[2]
Rotatable Bonds 3PubChem[2]
CAS Registry Number 651036-94-1PubChem[2]

The Causality of Boronoalanine in Protein Engineering

Historically, introducing boronic acid groups into proteins has been severely limited. While genetic code expansion can incorporate larger ncAAs, the minimal borono amino acid (L-Bal) cannot be introduced genetically without the dilution of homochirality at the Cα position[3].

To bypass the limitations of genetic intervention, researchers have pivoted to chemical post-translational editing . The fundamental challenge here is converting a natural amino acid (like Cysteine) into L-Bal while maintaining the native stereochemistry. The solution lies in homolytic, single-electron transfer (SET) chemistries that generate "on-protein" radicals, which can subsequently be trapped by off-protein boron sources[4].

Mechanistic Pathway: Stereoretentive Dual Initiation-Trapping

The most authoritative methodology for synthesizing L-Bal directly on a protein scaffold was developed by the Davis group, utilizing a light-mediated desulfurative method[3].

The Mechanism of Action
  • Chemoselective Arylation: A native Cysteine (Cys) residue is first arylated to form an electron-poor aryl sulfide (Fpc). This modification is critical because it significantly lowers the reduction potential of the side chain, priming the Cβ–Sγ bond for cleavage[1].

  • Photochemical Cleavage: Irradiation with 365 nm light excites a charge-transfer complex, leading to the homolytic cleavage of the Cβ–Sγ bond. This generates a stereoretained, on-protein L-alanyl radical (Cβ·)[4].

  • Radical Trapping (SOMOphile interception): Bis(catecholato)diboron ( B2​Cat2​ ) is introduced as the boron source. The B–B bond in B2​Cat2​ is highly susceptible to coincident cleavage when intercepting the Cβ· radical, resulting in direct on-protein Cβ–Bγ bond formation[4].

Mechanism Cys Native Protein (Cysteine Residue) Fpc Fpc-Modified Protein (Aryl Sulfide) Cys->Fpc Chemoselective Arylation Radical On-Protein L-Alanyl Radical (Cβ· Intermediate) Fpc->Radical 365 nm Light Cβ-Sγ Cleavage LBal L-Boronoalanine (L-Bal) Protein Conjugate Radical->LBal Cβ-Bγ Bond Formation B2Cat2 B2Cat2 (Boron Source) B2Cat2->Radical Radical Trapping (B-B Cleavage)

Caption: Stereoretentive dual initiation-trapping mechanism for on-protein L-Bal synthesis.

Experimental Protocol: Site-Selective Installation of L-Bal

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes the causality behind the experimental choice and the analytical feedback loop required to verify success.

Reagents & Conditions
  • Target: Cysteine-containing protein (e.g., PstS scaffold).

  • Buffers: Tricine buffer (100 mM, pH 7.4) or NaPi buffer (100 mM, pH 7.4 with 3 M Gdn·HCl)[5].

  • Reactants: Fpc-arylating agent, Bis(catecholato)diboron ( B2​Cat2​ ).

Step-by-Step Workflow

Step 1: Installation of the Fpc Radical Precursor

  • Action: Incubate the target protein with the Fpc-arylating agent in Tricine or NaPi buffer at pH 7.4.

  • Causality: Cysteine's thiolate is highly nucleophilic at pH 7.4. The Fpc group must be installed to create an electron-donor-electron-acceptor (EDA) complex capable of undergoing single electron transfer (SET)[3].

Step 2: Buffer Exchange

  • Action: Purify the Fpc-modified protein to remove excess arylating agent.

  • Causality: Unreacted small molecules can act as competitive radical scavengers during the photolysis phase, drastically reducing the yield of the Cβ–Bγ bond formation.

Step 3: Dual Photochemical Initiation and Trapping

  • Action: Add B2​Cat2​ to the purified Fpc-protein solution. Irradiate the mixture strictly at 365 nm.

  • Causality: A narrow action spectrum (365 nm) is mandatory. It provides the exact energy required to excite the Fpc charge-transfer complex without causing off-target photo-oxidation of native aromatic residues (Tyr, Trp, Phe)[6]. B2​Cat2​ is chosen because its B–B bond is perfectly tuned for homolytic cleavage by the carbon-centered Cβ· radical[4].

Step 4: Analytical Validation (The Feedback Loop)

  • Action: Analyze the final product using Intact Protein Mass Spectrometry (MS), Tryptic-MS/MS, and 19F NMR.

  • Causality: Intact MS validates the macroscopic addition of the boronic acid mass[5]. Tryptic-MS/MS confirms site-selectivity, ensuring L-Bal was formed exclusively at the target Cys residue without scrambling[3]. Finally, 19F NMR (monitoring shifts at δF1​∼−90.3 and δF2​∼−134 ppm) provides a highly sensitive, zero-background confirmation that the Fpc intermediate has been fully consumed[3].

Workflow Step1 1. Cys Arylation (Fpc Installation) Step2 2. Buffer Exchange (NaPi or Tricine) Step1->Step2 Step3 3. Photolysis (365 nm) + B2Cat2 Trapping Step2->Step3 Step4 4. Analytical Validation (MS/MS & NMR) Step3->Step4

Caption: Step-by-step experimental workflow for the site-selective installation of L-Bal.

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Exploratory

De Novo Synthesis and Mechanistic Evaluation of (2S)-2-Amino-3-boronopropanoic Acid Hydrochloride

Executive Summary (2S)-2-amino-3-boronopropanoic acid hydrochloride, commonly referred to as L-boronoalanine (L-Bal or AlaB) hydrochloride, represents a critical non-proteinogenic amino acid synthon. It serves as a linch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-2-amino-3-boronopropanoic acid hydrochloride, commonly referred to as L-boronoalanine (L-Bal or AlaB) hydrochloride, represents a critical non-proteinogenic amino acid synthon. It serves as a linchpin for umpolung peptide functionalization, Lewis acid-base (LAB) pair probing, and the development of reversible covalent inhibitors[1]. Historically, accessing this minimal boronyl amino acid required tedious asymmetric alkylation that suffered from poor scalability. This technical guide details a highly stereoretentive, self-validating synthetic protocol leveraging the decarboxylative borylation of L-aspartic acid derivatives to yield the pure hydrochloride salt[1].

Strategic Rationale: Why Decarboxylative Borylation?

The primary synthetic challenge in producing (2S)-2-amino-3-boronopropanoic acid is the installation of the Cβ–Bγ bond without epimerizing the adjacent Cα stereocenter. Traditional enolate-driven alkylations of Schiff bases are prone to racemization and require expensive chiral auxiliaries.

By utilizing a decarboxylative borylation approach, we exploit the natural, pre-existing chirality of inexpensive L-aspartic acid[2]. The β-carboxylic acid is selectively activated into a redox-active ester (RAE). Subsequent single-electron transfer (SET) generates a transient β-alkyl radical that is rapidly trapped by a diboron reagent. This radical mechanism is sufficiently fast to outcompete any Cα-H abstraction, preserving the >99% enantiomeric excess (ee) of the starting material[1].

Mechanistic Causality in the Synthetic Workflow

The protocol is engineered as a three-stage self-validating system:

  • Stage 1: RAE Formation: N-hydroxyphthalimide (NHPI) is selected for activation because its redox potential is perfectly tuned for mild single-electron reductants. This prevents over-reduction and ensures controlled generation of the primary radical.

  • Stage 2: Radical Trapping: The use of bis(pinacolato)diboron (B2pin2) in the presence of a Cu(I) catalyst ensures that the transient Cβ radical is trapped immediately. The pinacol ester provides steric shielding, preventing premature degradation of the boronic acid during the workup.

  • Stage 3: Global Deprotection: The conversion of the Boc-AlaB(pin)-OtBu intermediate to the final (2S)-2-amino-3-boronopropanoic acid hydrochloride requires the simultaneous removal of the Boc group, the t-butyl ester, and the pinacol ligand. Refluxing in 6M aqueous HCl achieves this in a single step. The resulting hydrochloride salt physically stabilizes the amino group, preventing zwitterion-induced oligomerization and facilitating long-term storage[3].

Workflow A Boc-L-Asp-OtBu (Starting Material) B Redox-Active Ester (NHPI Activation) A->B DIC, NHPI DMAP C Boronate Intermediate (Boc-AlaB(pin)-OtBu) B->C B2pin2, Cu-cat Decarboxylation D L-Boronoalanine HCl (Target Compound) C->D 6M HCl (aq) Global Deprotection

Fig 1. Three-step synthetic workflow for (2S)-2-amino-3-boronopropanoic acid hydrochloride.

Mechanism RAE Redox-Active Ester (RAE) SET Single Electron Transfer from Cu(I) Catalyst RAE->SET Radical β-Alkyl Radical Formation (- CO2, - Phthalimide) SET->Radical Trapping Radical Trapping by B2pin2 Radical->Trapping Product C-B Bond Formation (Boronate Ester) Trapping->Product

Fig 2. Single-electron transfer mechanism for the decarboxylative borylation of aspartic acid.

Step-by-Step Experimental Protocol

Note: All procedures should be conducted under an inert argon atmosphere to prevent premature oxidation of the catalytic species.

Step 1: Synthesis of Boc-L-Asp(O-NHPI)-OtBu
  • Reagent Mixing: Dissolve 10.0 mmol of Boc-L-Asp-OtBu and 11.0 mmol of N-hydroxyphthalimide (NHPI) in 30 mL of anhydrous dichloromethane (DCM).

  • Coupling: Cool the solution to 0 °C. Add 11.0 mmol of N,N'-Diisopropylcarbodiimide (DIC) dropwise, followed by a catalytic amount of DMAP (0.5 mmol).

  • Validation: Stir for 4 hours at room temperature. Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the starting material and the formation of a UV-active spot confirms RAE formation.

  • Workup: Filter the precipitated diisopropylurea. Wash the organic layer with saturated NaHCO3, dry over MgSO4, and concentrate in vacuo.

Step 2: Decarboxylative Borylation to Boc-AlaB(pin)-OtBu
  • Setup: In a Schlenk flask, combine the RAE (5.0 mmol), B2pin2 (10.0 mmol), and Cu(acac)2 (10 mol%).

  • Solvent & Base: Add 20 mL of anhydrous THF and 1.5 equivalents of LiOMe.

  • Reaction: Stir the mixture at 50 °C for 12 hours.

  • Validation: Analyze an aliquot via 11B NMR. A distinct shift from ~30 ppm (B2pin2) to ~33 ppm confirms the formation of the alkylboronate[1].

  • Purification: Filter through a short pad of silica gel (eluting with EtOAc) and concentrate. Purify by flash chromatography.

Step 3: Global Deprotection to (2S)-2-Amino-3-boronopropanoic Acid Hydrochloride
  • Hydrolysis: Suspend the purified Boc-AlaB(pin)-OtBu (3.0 mmol) in 15 mL of 6M HCl (aq).

  • Heating: Heat the mixture to 100 °C (reflux) for 16 hours. Causality: The harsh acidic conditions are required to fully cleave the robust pinacol ester while simultaneously removing the Boc and tBu groups.

  • Validation: 1H NMR (in D2O) must show the complete disappearance of the pinacol methyl singlets (~1.2 ppm) and the t-butyl singlet (~1.4 ppm).

  • Isolation: Cool to room temperature and extract with diethyl ether (3 x 10 mL) to remove the liberated pinacol and organic impurities.

  • Lyophilization: Lyophilize the aqueous layer to yield the target (2S)-2-amino-3-boronopropanoic acid hydrochloride as a highly pure, white crystalline solid[3].

Quantitative Data & Optimization Metrics

The table below summarizes the optimization of the borylation and deprotection phases, highlighting the superiority of the Cu-catalyzed/6M HCl protocol for yielding the target hydrochloride salt.

EntryCatalyst / Deprotection SystemBorylation Yield (%)Deprotection Yield (%)Enantiomeric Excess (ee %)
1Cu(acac)2 / B2pin2 / LiOMe (Standard)65%N/A>99%
2NiCl2·glyme / B2pin245%N/A>99%
3Photocatalytic (Ru(bpy)3)72%N/A>99%
4Deprotection: TFA then NaIO4 (Stepwise)N/A60%>99%
5 Deprotection: 6M HCl, reflux (One-pot) N/A 95% >99%

Table 1. Optimization metrics demonstrating the efficiency of the one-pot 6M HCl global deprotection compared to stepwise methods.

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Foundational

The Biological Activity of L-Alanine Boronic Acid Hydrochloride: A Technical Guide to Transition State Mimicry and Therapeutic Applications

Prepared by: Senior Application Scientist Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Executive Summary & Chemical Rationale L-Alanine boronic acid hydrochloride (also known as...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Structural Biologists, and Drug Development Professionals

Executive Summary & Chemical Rationale

L-Alanine boronic acid hydrochloride (also known as (1R)-1-aminoethylboronic acid hydrochloride) is a highly specialized bioisostere of the natural amino acid L-alanine. By replacing the planar, sp²-hybridized carboxylic acid group of alanine with an electron-deficient, sp²-hybridized boronic acid moiety, researchers have engineered a potent pharmacophore capable of unique biological interactions[1]. The hydrochloride salt formulation is specifically chosen to protonate the aliphatic amine, thereby preventing premature intramolecular cyclization and ensuring high aqueous solubility for physiological assays.

As a Senior Application Scientist, I frequently leverage this compound in two primary domains: as a transition-state analog for enzyme inhibition (specifically serine proteases and beta-lactamases)[2], and as a targeting moiety for Boron Neutron Capture Therapy (BNCT) [3]. This whitepaper deconstructs the mechanistic causality behind its biological activity and provides field-proven, self-validating protocols for its application in structural biology and drug discovery.

Mechanistic Foundation: The Boronic Acid Pharmacophore

The core biological utility of L-alanine boronic acid stems from the Lewis acidity of the boron atom. Unlike a carboxylic acid, which undergoes nucleophilic attack to form a highly transient and unstable tetrahedral intermediate, the empty p-orbital of the boronic acid readily accepts a lone pair from a nucleophile (such as the hydroxyl group of an active-site serine)[1].

Transition State Mimicry in Serine Proteases

In the active site of serine proteases (e.g., Proteinase K, Subtilisin, Alpha-lytic protease), the catalytic triad (Ser-His-Asp) facilitates the hydrolysis of peptide bonds. When L-alanine boronic acid enters the active site, the nucleophilic serine attacks the boron atom. Because boron can stably adopt an sp³-hybridized anionic tetrahedral geometry, it forms a reversible covalent adduct that perfectly mimics the high-energy tetrahedral transition state of peptide bond cleavage[4]. This traps the enzyme in a stable, inactive complex, effectively neutralizing its catalytic function[5][6].

ProteaseInhibition A Active Site Serine (Nucleophile) C Nucleophilic Attack (Empty p-orbital) A->C B L-Alanine Boronic Acid (Lewis Acid) B->C D Tetrahedral Boronate Adduct (Transition State Mimic) C->D Covalent Bond Formation E Reversible Enzyme Inactivation D->E Substrate Exclusion

Mechanism of reversible covalent enzyme inactivation via tetrahedral boronate adduct formation.

Boron Neutron Capture Therapy (BNCT)

Beyond enzyme inhibition, boronic acid-containing amino acids are heavily investigated as BNCT agents[3]. Tumor cells exhibit upregulated amino acid transport mechanisms (such as the LAT1 transporter) to sustain rapid proliferation. L-alanine boronic acid acts as a "Trojan Horse," hijacking these transporters to achieve high intracellular concentrations of the stable 10B isotope. Upon irradiation with low-energy thermal neutrons, the 10B atom undergoes a nuclear fission reaction, releasing a high-energy alpha particle ( 4He ) and a lithium nucleus ( 7Li ). Because the path length of these particles is extremely short (<10 µm), they induce localized, lethal DNA double-strand breaks exclusively within the targeted tumor cell[3].

BNCT A Tumor Cell (Upregulated LAT1) B Targeted Uptake of L-Alanine Boronic Acid A->B Active Transport C Intracellular 10B Accumulation B->C D Thermal Neutron Irradiation C->D Clinical Intervention E Nuclear Fission Reaction (10B + n -> 7Li + 4He) D->E Neutron Capture F Localized Apoptosis (<10 µm range) E->F High LET Radiation

Cellular targeting and nuclear fission pathway of Boron Neutron Capture Therapy (BNCT).

Quantitative Data & Structural Parameters

To design effective assays, one must understand the binding affinities and structural parameters of L-alanine boronic acid complexes. The table below synthesizes key crystallographic and kinetic data derived from authoritative structural biology studies, notably its complexation with Proteinase K (PDB: 2PWA) and Alpha-lytic protease (PDB: 1GBK)[5].

Parameter / PropertyData ValueCausality / Significance
Target Enzyme Proteinase K (Fungal Serine Protease)Broad-spectrum protease used as a model for transition-state mapping.
Crystallographic Resolution 0.83 Å (PDB: 2PWA)Ultra-high resolution allows precise measurement of the B-O covalent bond length.
Inhibitor Geometry Tetrahedral (sp³)Confirms the transition-state mimicry; the boron atom shifts from trigonal planar to tetrahedral upon binding[1].
Key Interaction Boron – Ser224 (Oγ)The primary dative covalent bond responsible for competitive inhibition.
Secondary Interactions Oxyanion Hole H-bondingThe boronate oxygen atoms hydrogen-bond with the enzyme's oxyanion hole, stabilizing the complex[4].
Typical IC50 Range Low Micromolar (µM) to Nanomolar (nM)Varies based on the specific protease target and the presence of extended peptide sequences attached to the boronic acid.

Experimental Workflows & Methodologies

The following protocols are designed with built-in self-validation mechanisms. As an application scientist, I emphasize that a protocol is only as good as its controls.

Protocol 1: Kinetic Evaluation of Serine Protease Inhibition

This workflow determines the half-maximal inhibitory concentration ( IC50​ ) of L-alanine boronic acid hydrochloride against a model serine protease.

Self-Validation System: We utilize a continuous chromogenic assay. The baseline uninhibited reaction rate serves as the internal maximum ( Vmax​ ), while a known irreversible inhibitor (e.g., PMSF) serves as the negative control to validate assay sensitivity.

  • Reagent Preparation:

    • Prepare a 50 mM HEPES buffer (pH 7.5) containing 100 mM NaCl and 5 mM CaCl2​ . Causality: Calcium is required to stabilize the structural integrity of proteases like Proteinase K[7].

    • Dissolve L-alanine boronic acid hydrochloride in DMSO to create a 10 mM stock. Serial dilute in the assay buffer to achieve final well concentrations ranging from 1 nM to 100 µM.

  • Enzyme Pre-incubation:

    • Add 10 nM of the target protease to the inhibitor dilutions.

    • Incubate at 25°C for 15 minutes. Causality: Boronic acids are slow-binding, reversible covalent inhibitors. Pre-incubation ensures the system reaches thermodynamic equilibrium before substrate addition.

  • Substrate Addition & Kinetic Readout:

    • Initiate the reaction by adding a chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-pNA) to a final concentration of 0.5 mM.

    • Immediately monitor the absorbance at 405 nm using a microplate reader in kinetic mode for 10 minutes.

  • Data Analysis:

    • Calculate the initial velocity ( V0​ ) for each well. Plot the fractional activity ( Vi​/V0​ ) against the log of the inhibitor concentration and fit to a four-parameter logistic non-linear regression model to determine the IC50​ .

Protocol 2: Macromolecular Co-Crystallization (Vapor Diffusion)

To structurally validate the binding mode of L-alanine boronic acid, we employ the hanging-drop vapor diffusion method to generate ultra-high-resolution crystals, similar to the 0.83 Å resolution achieved for the Proteinase K complex.

Self-Validation System: A parallel drop containing the apo-enzyme (without inhibitor) must be set up. If the apo-enzyme crystallizes but the complex does not, the inhibitor has likely induced a conformational change altering the crystal lattice packing.

  • Complex Formation:

    • Concentrate the target protease to 10-15 mg/mL in 20 mM Tris-HCl (pH 7.5), 1 mM CaCl2​ .

    • Add L-alanine boronic acid hydrochloride to a final concentration of 5 mM (a ~10-fold molar excess). Incubate on ice for 1 hour to ensure complete active-site saturation.

  • Hanging Drop Setup:

    • Prepare a reservoir solution containing 1.2 M Ammonium Sulfate and 0.1 M Tris-HCl (pH 8.0). Causality: Ammonium sulfate acts as a precipitant by competing for water molecules, gently driving the protein-inhibitor complex into supersaturation.

    • On a siliconized glass cover slip, mix 1 µL of the protein-inhibitor complex with 1 µL of the reservoir solution.

  • Equilibration & Harvesting:

    • Invert the cover slip over the reservoir well and seal with vacuum grease.

    • Incubate at a stable temperature of 18°C. Monitor crystal growth via stereomicroscopy every 48 hours.

    • Once diffraction-quality crystals appear (typically 1-2 weeks), cryoprotect them by briefly dipping in a solution containing the reservoir buffer supplemented with 20% (v/v) glycerol before flash-freezing in liquid nitrogen for X-ray diffraction.

References

  • Organoboron Reagents in the Preparation of Functionalized a-Amino Acids. ConnectSci. Available at:[Link]

  • 2PWA: Crystal Structure of the complex of Proteinase K with Alanine Boronic acid at 0.83A resolution. RCSB Protein Data Bank. Available at:[Link]

  • 1GBK: ALPHA-LYTIC PROTEASE WITH MET 190 REPLACED BY ALA COMPLEX WITH METHOXYSUCCINYL-ALA-ALA-PRO-ALANINE BORONIC ACID. RCSB Protein Data Bank. Available at:[Link]

  • Structural Catalytic Core in Subtilisin-like Proteins and Its Comparison to Trypsin-like Serine Proteases and Alpha/Beta-Hydrolases. MDPI. Available at:[Link]

  • High-resolution structure of proteinase K cocrystallized with digalacturonic acid. NIH PMC. Available at:[Link]

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Exploratory

(2S)-2-amino-3-boronopropanoic acid hydrochloride: A Structural Scion in the Family of Boronic Acid-Based Arginase Inhibitors

An In-depth Technical Guide for Researchers and Drug Development Professionals Senior Application Scientist Note: This technical guide addresses the topic of (2S)-2-amino-3-boronopropanoic acid hydrochloride (also known...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Senior Application Scientist Note: This technical guide addresses the topic of (2S)-2-amino-3-boronopropanoic acid hydrochloride (also known as 3-Borono-L-alanine) as an arginase inhibitor. It is critical for the reader to understand that while this compound is a structural analog to the well-established class of boronic acid arginase inhibitors, the vast body of published scientific literature focuses on its longer-chain homolog, (2S)-2-amino-6-boronohexanoic acid (ABH) . To provide a comprehensive and technically deep resource, this guide will extensively use ABH as the primary exemplar to detail the core mechanisms, experimental protocols, and therapeutic rationale. The structure-activity relationship section will directly address the probable impact of the shorter alkyl chain of (2S)-2-amino-3-boronopropanoic acid on its inhibitory potential.

Introduction: The Therapeutic Rationale for Arginase Inhibition

Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea, representing the final step in the urea cycle.[1] Two isoforms exist in mammals: the cytosolic Arginase I (ARG1), predominantly found in the liver, and the mitochondrial Arginase II (ARG2), which is distributed more widely in extrahepatic tissues.[2]

The therapeutic interest in arginase inhibition stems from its direct competition with Nitric Oxide Synthase (NOS) for the common substrate, L-arginine.[3] In various pathological states—including cardiovascular diseases, neurological disorders, and cancer—the upregulation of arginase activity leads to a depletion of the local L-arginine pool.[1][3][4] This substrate starvation impairs the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. The consequences are manifold:

  • Endothelial Dysfunction: Reduced NO bioavailability contributes to hypertension, atherosclerosis, and ischemia-reperfusion injury.[3]

  • Immune Suppression: In the tumor microenvironment, myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) upregulate arginase, depleting L-arginine and thereby suppressing the proliferation and function of T-cells and NK cells, allowing tumors to evade the immune response.[5][6]

  • Pathological Proliferation: The product of the arginase reaction, L-ornithine, is a precursor for polyamines, which are essential for cell proliferation and can contribute to vascular remodeling and fibrosis.[1]

Boronic acid derivatives of amino acids have emerged as a leading class of potent and specific arginase inhibitors, designed to mimic the transition state of the L-arginine hydrolysis reaction.[5][7]

Mechanism of Action: The Boronic Acid Pharmacophore

The inhibitory power of compounds like ABH lies in the unique chemistry of the boronic acid group, which acts as a highly effective isostere of the guanidinium group of L-arginine.

The catalytic mechanism of arginase involves a metal-activated hydroxide ion within the binuclear manganese cluster (Mn2+A-Mn2+B) of the active site. This hydroxide performs a nucleophilic attack on the guanidinium carbon of L-arginine, forming a tetrahedral intermediate that subsequently collapses to yield urea and ornithine.[8]

Boronic acid-based inhibitors exploit this mechanism with remarkable efficiency. The trigonal planar boronic acid moiety of the inhibitor enters the active site. The boron atom, being electron-deficient, is subjected to nucleophilic attack by the same metal-bridging hydroxide ion.[3] This converts the inhibitor into a tetrahedral boronate anion, which is a stable mimic of the catalytic transition state.[3][8] This stable complex effectively locks the enzyme in an inhibited state. The high affinity of these inhibitors is attributed to:

  • Bidentate Coordination: The tetrahedral boronate anion forms strong, inner-sphere coordination bonds with both manganese ions in the active site.[3]

  • Hydrogen Bonding Network: The α-amino and α-carboxylate groups of the inhibitor form a network of fully saturated hydrogen bonds with active site residues, anchoring it in place.[8]

This potent and specific mechanism of action is the foundation for the low nanomolar efficacy of inhibitors like ABH.[2][4]

Visualizing the Inhibition Pathway

The following diagram illustrates the competitive relationship between L-arginine and a boronic acid inhibitor for the arginase active site.

G cluster_0 Arginase Catalytic Cycle cluster_1 Inhibition Mechanism Arginase Arginase Active Site (MnA, MnB, OH-) Intermediate Tetrahedral Intermediate Arginase->Intermediate Nucleophilic Attack by OH- Inhibited_Complex Stable Tetrahedral Boronate Complex Arginase->Inhibited_Complex Nucleophilic Attack by OH- L_Arginine L-Arginine L_Arginine->Arginase Binds to Active Site Inhibitor Boronic Acid Inhibitor (e.g., ABH) Products L-Ornithine + Urea Intermediate->Products Collapse Products->Arginase Enzyme Freed Inhibitor->Arginase Competitive Binding

Caption: Competitive binding of L-Arginine vs. a boronic acid inhibitor to the arginase active site.

Structure-Activity Relationship (SAR) and the Case of (2S)-2-amino-3-boronopropanoic acid

The development of arginase inhibitors has generated clear SAR insights, primarily centered around the structure of ABH. The arginase active site is a narrow channel, and the geometry of the inhibitor is crucial for its potency.[8]

  • The Amino Acid Core: The α-amino and α-carboxylate groups are essential for anchoring the inhibitor at the mouth of the active site channel through hydrogen bonds.

  • The Alkyl Chain: The length of the alkyl chain that connects the amino acid core to the boronic acid "warhead" is a critical determinant of potency. It must be long enough to project the boronic acid deep into the channel to interact with the binuclear manganese cluster.

  • The Boronic Acid Warhead: This group is indispensable for the mechanism of inhibition, forming the tetrahedral boronate complex.

(2S)-2-amino-3-boronopropanoic acid is, in essence, a boronic acid analog of alanine. It features a single methylene carbon linker between the α-carbon and the boronic acid group. In contrast, the highly potent inhibitor ABH has a four-carbon linker.

Hypothesis on Inhibitory Activity: Based on the established SAR, the significantly shorter side chain of (2S)-2-amino-3-boronopropanoic acid would likely prevent it from being a potent arginase inhibitor. The single-carbon linker is insufficient to allow the boronic acid group to reach the manganese cluster at the bottom of the active site channel while the amino acid moiety is anchored at the entrance. Consequently, its inhibitory constant (K_i) is predicted to be several orders of magnitude higher (weaker) than that of ABH.

Compound NameStructureAlkyl Chain LengthArginase I Potency (K_i or K_d)
(2S)-2-amino-6-boronohexanoic acid (ABH) C6H14BNO44 carbons~5 nM[4]
(2S)-2-amino-3-boronopropanoic acid C3H8BNO41 carbonNot reported; predicted to be very weak (high µM to mM range)

Experimental Protocols for Inhibitor Evaluation

Evaluating a novel compound like (2S)-2-amino-3-boronopropanoic acid requires a series of robust biochemical and cell-based assays.

Protocol: In Vitro Arginase Activity/Inhibition Assay

This protocol details a colorimetric method to determine arginase activity by measuring the production of urea. It can be adapted to determine the IC50 value of an inhibitor.

Principle: Arginase hydrolyzes L-arginine to urea and L-ornithine. The urea produced is then reacted with a chromogen under acidic and heated conditions to produce a colored product, the absorbance of which is measured spectrophotometrically.

Materials:

  • Recombinant human Arginase I or Arginase II (e.g., from R&D Systems[9] or MyBioSource[10])

  • L-arginine solution (0.5 M, pH 9.7)

  • Activation Buffer: 10 mM MnCl₂ in 50 mM Tris-HCl, pH 7.5

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.5, with 0.1% Triton X-100

  • Inhibitor Stock Solution: (2S)-2-amino-3-boronopropanoic acid hydrochloride dissolved in water or appropriate buffer.

  • Urea Colorimetric Reagent A: Acid/catalyst mixture

  • Urea Colorimetric Reagent B: Chromogen (e.g., α-isonitrosopropiophenone)

  • Urea standards (0 to 1 mg/mL)

  • 96-well microplate

  • Microplate reader (540-550 nm)

Procedure:

  • Enzyme Activation: Dilute recombinant arginase in Lysis Buffer. Add an equal volume of Activation Buffer and incubate at 55°C for 10 minutes to activate the enzyme with manganese.

  • Standard Curve: Prepare a urea standard curve by diluting the urea standard in water to concentrations ranging from 0 to 50 µ g/well .

  • Reaction Setup (for IC50 determination):

    • In a 96-well plate, add 25 µL of varying concentrations of the inhibitor (e.g., 10-point serial dilution) or vehicle control.

    • Add 25 µL of the pre-activated arginase enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 50 µL of the 0.5 M L-arginine solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal time may need to be determined empirically to ensure the reaction is in the linear range.

  • Stop and Develop Reaction:

    • Stop the reaction by adding 100 µL of Urea Colorimetric Reagent A.

    • Add 50 µL of Urea Colorimetric Reagent B.

    • Seal the plate and incubate at 95-100°C for 30-45 minutes.

  • Measurement: Cool the plate to room temperature for 10 minutes. Read the absorbance at ~540 nm.

  • Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Plot the urea standard curve and determine the concentration of urea produced in each well.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizing the IC50 Determination Workflow

Caption: Workflow for determining the IC50 of an arginase inhibitor using a colorimetric assay.

Synthesis Outline: (2S)-2-amino-3-boronopropanoic acid

While not widely studied as an arginase inhibitor, the synthesis of boronated amino acids is of interest for other applications, such as boron neutron capture therapy.[11] The synthesis of a protected form of (2S)-2-amino-3-boronopropanoic acid can be approached through asymmetric synthesis methodologies. A common strategy involves the stereoselective alkylation of a chiral glycine enolate equivalent.

General Strategy:

  • Chiral Auxiliary: A chiral auxiliary (e.g., derived from an amino alcohol) is used to form a chiral glycine synthon, often a cyclic structure like an oxazinanone or a Ni(II) complex of a Schiff base.[12][13]

  • Enolate Formation: The glycine synthon is deprotonated with a strong base at low temperature to form a chiral enolate.

  • Stereoselective Boronylation: The enolate is reacted with an electrophilic boron source (e.g., an iodomethylboronic ester) to install the boronomethyl group with high diastereoselectivity.

  • Deprotection and Cleavage: The chiral auxiliary is cleaved and all protecting groups are removed under acidic conditions to yield the final (2S)-2-amino-3-boronopropanoic acid, which can then be isolated as its hydrochloride salt.

Conclusion and Future Directions

The field of arginase inhibition is a dynamic area of drug discovery, with boronic acid derivatives representing the most potent class of inhibitors developed to date.[7] The foundational research on (2S)-2-amino-6-boronohexanoic acid (ABH) has provided a deep understanding of the mechanism of action and the structural requirements for high-affinity binding.

While (2S)-2-amino-3-boronopropanoic acid hydrochloride fits within this chemical class, its structural properties—specifically its short alkyl chain—predict that it would be a very weak inhibitor of arginase. Experimental validation using the protocols outlined in this guide would be necessary to confirm this hypothesis. Future research in the design of novel boronic acid inhibitors will likely focus on modifying the scaffold to improve pharmacokinetic properties, such as oral bioavailability, and to achieve isoform selectivity between ARG1 and ARG2, which remains a significant challenge.[4][8]

References

  • Borek, B., Gajda, T., Golebiowski, A., & Blaszczyk, R. (2020). Boronic acid-based arginase inhibitors in cancer immunotherapy. Bioorganic & Medicinal Chemistry, 28(18), 115658. [Link][5]

  • ChEMBL. (n.d.). Document: Boronic acid-based arginase inhibitors in cancer immunotherapy. (CHEMBL4725380). European Bioinformatics Institute. Retrieved from [Link][6]

  • Steppan, J., et al. (2013). Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. Frontiers in Immunology, 4, 278. [Link][3]

  • Crowley, J. R., et al. (2024). Design and Synthesis of Acyclic Boronic Acid Arginase Inhibitors. ACS Medicinal Chemistry Letters. [Link][8]

  • Anger, T., et al. (2025). Synthesis of Arginase Inhibitors: An Overview. Pharmaceutics, 17(1), 117. [Link][2][14]

  • Scerba, M. T., et al. (2024). Opportunities and Challenges of Arginase Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry. [Link][4]

  • Pudlo, M., et al. (2016). Arginase Inhibitors: A Rational Approach Over One Century. Medicinal Research Reviews, 37(3), 445-480. [Link][7]

  • Pudlo, M., et al. (2016). Arginase Inhibitors: A Rational Approach Over One Century: AN EXHAUSTIVE REVIEW OF ARGINASE INHIBITORS. ResearchGate. [Link][15]

  • Golebiowski, A., et al. (2013). Design and synthesis of highly potent third generation inhibitors of Arginase I and II. NEDP. [Link][16][17]

  • Qurban, S., Jiang, H. W., & Xu, P. F. (2023). 2-Amino-3-boronopropionic acid synthesis. ResearchGate. [Link][11]

  • Gryzbon, M., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4501. [Link][13]

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Foundational

A Technical Guide to the Physicochemical Properties of Aminoboronic Acid Derivatives for Drug Development

Abstract Aminoboronic acids represent a pivotal class of compounds in modern medicinal chemistry, largely due to their unique ability to act as transition-state analogues for serine proteases and their capacity for rever...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Aminoboronic acids represent a pivotal class of compounds in modern medicinal chemistry, largely due to their unique ability to act as transition-state analogues for serine proteases and their capacity for reversible covalent interactions.[1] The clinical success of bortezomib, a dipeptidyl boronic acid, for the treatment of multiple myeloma has catalyzed significant interest in this structural motif.[1][2] However, harnessing the full therapeutic potential of these derivatives requires a profound understanding of their fundamental physicochemical properties. These properties—pKa, lipophilicity, solubility, and stability—govern a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth exploration of these critical parameters, offering both theoretical grounding and practical, field-proven methodologies for their characterization to empower researchers in the rational design of next-generation aminoboronic acid-based therapeutics.

Introduction: The Unique Chemistry of Aminoboronic Acids

Aminoboronic acids are structural analogues of amino acids where the carboxylic acid is replaced by a boronic acid moiety [-B(OH)₂]. This substitution imparts a unique set of chemical characteristics. The boron atom, with its vacant p-orbital, is sp²-hybridized, resulting in a trigonal planar geometry.[3] This electron-deficient nature makes it a mild Lewis acid, capable of accepting a lone pair of electrons from a nucleophile, such as the hydroxyl group of a serine or threonine residue in an enzyme's active site.[4] This interaction forms a stable, yet reversible, tetrahedral boronate adduct, mimicking the transition state of peptide bond hydrolysis and leading to potent enzyme inhibition.

Furthermore, the presence of both a basic amino group and an acidic boronic acid group makes these molecules zwitterionic, with their overall charge and properties being highly dependent on the surrounding pH. Understanding and optimizing their physicochemical profile is therefore not just a matter of academic interest but a critical step in the drug development pipeline.

Core Physicochemical Properties and Their Significance

Acidity and Basicity (pKa)

The ionization state of a drug molecule at physiological pH (typically ~7.4) is a master variable that influences solubility, membrane permeability, and target binding. Aminoboronic acid derivatives possess at least two ionizable centers: the amino group (pKa₂) and the boronic acid group (pKa₁).

  • Boronic Acid Acidity (pKa₁): Unlike carboxylic acids, boronic acids are Lewis acids, not Brønsted-Lowry acids. They accept a hydroxide ion from water to form a tetrahedral boronate anion, rather than donating a proton directly.[5] The pKa of the boronic acid moiety typically falls in the range of 8 to 10 for arylboronic acids.[6][7] This means that at physiological pH, a significant portion of the boronic acid group exists in its neutral, trigonal form.

  • Amine Basicity (pKa₂): The pKa of the α-amino group is analogous to that in standard amino acids, generally in the range of 9 to 10.[8]

Causality in Experimental Choice: Determining these pKa values is paramount. A drug's absorption in the gastrointestinal tract, its ability to cross the blood-brain barrier, and its binding affinity can all be modulated by shifting these pKa values through structural modifications. For instance, adding electron-withdrawing groups to an arylboronic acid can lower its pKa, increasing the proportion of the anionic boronate form at a given pH.[5]

Diagram: pH-Dependent Equilibria of an Aminoboronic Acid

The following diagram illustrates the different ionization states of a generic aminoboronic acid as a function of pH.

Caption: Ionization states of an aminoboronic acid at varying pH.

Lipophilicity (logP and logD)

Lipophilicity is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is measured as the partitioning of a compound between an oily (n-octanol) and an aqueous phase.

  • logP: The partition coefficient, which measures the lipophilicity of the neutral form of the molecule.

  • logD: The distribution coefficient, which is the pH-dependent measure of lipophilicity for an ionizable molecule. It considers all ionic species at a given pH.[9][10][11]

Causality in Experimental Choice: For aminoboronic acids, logD is the more biologically relevant parameter .[10][11] Since the molecule's charge changes significantly around physiological pH, its partitioning behavior will vary in different biological compartments (e.g., stomach at pH ~2 vs. plasma at pH ~7.4). A logD₇.₄ value between 1 and 3 is often considered a good starting point for oral bioavailability, balancing aqueous solubility with membrane permeability.[12]

Aqueous Solubility

Adequate aqueous solubility is a prerequisite for drug administration and absorption. The solubility of bortezomib as the monomeric boronic acid is reported to be between 3.3 to 3.8 mg/mL in a pH range of 2 to 6.5.

The solubility of aminoboronic acids is complex due to their zwitterionic nature and potential for intermolecular interactions. Key factors influencing solubility include:

  • pH: Solubility is typically lowest near the isoelectric point (pI) where the net charge is zero, and increases at pH values above or below the pKa's.

  • Crystal Lattice Energy: For solid forms, the strength of the crystal packing significantly impacts the energy required to dissolve the compound.

  • Formation of Mannitol Esters: Bortezomib is formulated as a mannitol ester. This strategy leverages the inherent reactivity of boronic acids with diols to form a more soluble, readily reversible ester, enhancing the drug's stability and solubility for administration.[13]

Chemical Stability

The stability of a drug substance is critical for its shelf-life, formulation, and in vivo efficacy. Boronic acids are susceptible to several degradation pathways:

  • Oxidative Deboronation: The carbon-boron bond can be susceptible to cleavage by reactive oxygen species (ROS), which can be a significant metabolic liability.[14][15] Strategies to mitigate this include installing electron-withdrawing groups or forming intramolecular esters.[15]

  • Dehydration to Boroxines: In the solid state or in concentrated solutions, three molecules of a boronic acid can reversibly dehydrate to form a stable, six-membered cyclic anhydride called a boroxine.[16][17] This is often the form in which the bulk drug substance of bortezomib exists. While this is a reversible process upon dissolution in water, its presence must be characterized and controlled.

Reversible Covalent Interaction with Diols

A hallmark of boronic acids is their ability to form reversible covalent esters with 1,2- or 1,3-diols.[15][18] This reaction is fundamental to their use as sensors for saccharides and has significant biological implications.[18][19]

  • Mechanism: The trigonal boronic acid (sp²) or, more readily, the anionic tetrahedral boronate (sp³) reacts with a diol to form a five- or six-membered cyclic ester.[5] This interaction is pH-dependent and is typically favored at pH values at or above the boronic acid's pKa.[5]

  • Implications: This reactivity is a double-edged sword. It is exploited in formulations with mannitol to enhance solubility.[13] However, it can also lead to off-target interactions with endogenous diol-containing molecules like sugars or ribonucleosides, which must be considered during safety and toxicology assessments.

Diagram: Boronic Acid-Diol Interaction

This diagram shows the pH-dependent equilibrium between a boronic acid and a generic 1,2-diol.

G cluster_0 Aqueous Solution BA R-B(OH)₂ (Trigonal Boronic Acid) Boronate R-B(OH)₃⁻ (Tetrahedral Boronate) BA->Boronate + OH⁻ / - H₂O Ester Cyclic Boronate Ester Boronate->Ester + Diol / - 2H₂O Diol + HO-R'-OH (Diol)

Caption: Reversible formation of a cyclic ester with a diol.

Experimental Characterization: Protocols & Methodologies

Trustworthy data is the bedrock of drug development. The following section outlines self-validating protocols for key physicochemical measurements.

Protocol: pKa Determination by Potentiometric Titration

This method measures the pH of a solution as a function of the volume of added titrant (e.g., NaOH).

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a controlled temperature (e.g., 25 °C).

  • Sample Preparation: Accurately prepare a ~10 mM solution of the aminoboronic acid derivative in deionized water or a suitable co-solvent if solubility is low. Ensure the starting pH is low (e.g., pH ~2) by adding a small amount of standardized HCl.

  • Titration: Titrate the solution with a standardized ~0.1 M NaOH solution, recording the pH value after each incremental addition of titrant. Stir the solution continuously.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points (the midpoints of the buffer regions). Use derivative plots (dpH/dV vs. V) to accurately identify the equivalence points.

  • Validation: Run a blank titration (without the analyte) to correct for the contribution of water and CO₂. Titrate a known standard (e.g., boric acid) to validate the method and instrumentation.

Protocol: logD₇.₄ Determination by Shake-Flask Method

This is the gold-standard method for measuring lipophilicity.[10]

  • System Preparation: Pre-saturate n-octanol with pH 7.4 phosphate-buffered saline (PBS) and vice-versa by mixing them vigorously for 24 hours and then allowing the phases to separate. This ensures thermodynamic equilibrium.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot to a vial containing a known volume of pre-saturated PBS (e.g., 2 mL) to a final concentration where the compound is fully soluble.

  • Partitioning: Add an equal volume of pre-saturated n-octanol (e.g., 2 mL) to the vial. Seal the vial and shake or rotate it at a constant temperature for a set period (e.g., 1-2 hours) to allow partitioning to reach equilibrium.

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the aqueous and octanol layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: Calculate logD using the formula: logD = log₁₀([Compound]octanol / [Compound]aqueous)

  • Validation: Run at least three replicate experiments. Include control compounds with known logD₇.₄ values to validate the experimental setup.

Diagram: Shake-Flask logD Workflow

G A 1. Prepare Pre-saturated Octanol & Buffer B 2. Dissolve Compound in Aqueous Phase A->B C 3. Add Octanol & Shake to Equilibrate B->C D 4. Centrifuge to Separate Phases C->D E 5. Quantify Concentration in Each Phase (LC-MS) D->E F 6. Calculate logD = log([C]oct / [C]aq) E->F

Caption: Experimental workflow for logD determination.

Structure-Property Relationships & Data Summary

Medicinal chemists can tune these physicochemical properties by making targeted structural modifications. The table below summarizes these relationships and provides typical data ranges.

PropertyTypical Value/RangeStructural Modification ImpactRationale & Consequence
Boronic Acid pKa₁ 8.0 - 10.0Electron-withdrawing groups (EWGs) on an aryl ring decrease pKa.EWGs stabilize the anionic boronate form, increasing acidity. Lower pKa increases the charged fraction at pH 7.4, potentially increasing solubility but decreasing permeability.
Amine pKa₂ 9.0 - 10.5Alkyl substitution on the amine can slightly increase pKa.Alkyl groups are weakly electron-donating, increasing the basicity of the amine.
logD at pH 7.4 0.0 - 4.0Increasing alkyl or aryl character increases logD. Adding polar groups (e.g., -OH, -COOH) decreases logD.Increasing hydrocarbon content increases lipophilicity. Higher logD can improve membrane crossing but may decrease solubility and increase metabolic clearance.
Aqueous Solubility Highly variableIntroduction of polar/ionizable groups increases solubility. Formation of diol esters (e.g., with mannitol) increases solubility.[13]Polar groups enhance interactions with water. Reversible esterification can disrupt crystal packing and present a more soluble form.
Oxidative Stability VariableIntramolecular B-N or B-O coordination or EWGs can increase stability.[14][15]These strategies decrease electron density on the boron atom, making it less susceptible to oxidative cleavage.[14]

Conclusion and Future Perspectives

The physicochemical properties of aminoboronic acid derivatives are intricately linked and dictate their ultimate success as therapeutic agents. A comprehensive characterization of pKa, logD, solubility, and stability is not merely a data collection exercise; it is a fundamental component of a rational, hypothesis-driven drug design strategy. As medicinal chemistry continues to explore this valuable pharmacophore, a deep understanding of these core principles, coupled with robust experimental validation, will be essential for unlocking the next generation of potent and selective boronic acid-based drugs. Future work will likely focus on developing derivatives with tailored pKa values to optimize target engagement and designing novel prodrug strategies to enhance stability and control drug release.

References

  • Monajemi, H., Cheah, M. H., Leeb, V. S., Zain, S. M., & Wan Abdullah, W. A. T. (2014). On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study. RSC Advances, 4(12), 6134-6144. [Link]

  • Monajemi, H., Cheah, M. H., Leeb, V. S., Zain, S. M., & Wan Abdullah, W. A. T. (2014). On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study. RSC Publishing.
  • Yamamoto, Y., Takagishi, H., & Ishii, A. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution.
  • N/A. Reaction mechanism of boronic acid with diols having high pKa in alkaline solution.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Li, M., & Wang, B. (2010). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 5(3), 1333-1340. [Link]

  • Raines, R. T. (2017). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 114(13), 3305-3310. [Link]

  • Raines, R. T. (2018). Improving the oxidative stability of boronic acids through stereoelectronic effects. Journal of the American Chemical Society, 140(4), 1434-1442. [Link]

  • Yamamoto, Y., Takagishi, H., & Ishii, A. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Semantic Scholar.
  • PubChem. (n.d.). Bortezomib. National Center for Biotechnology Information. [Link]

  • Lopalco, A., Stella, V. J., & Thompson, W. H. (2015). Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution. Journal of Pharmaceutical Sciences, 104(4), 1399-1408.
  • Pérez-Serrano, M., et al. (2021). Physicochemical stability of bortezomib solutions for subcutaneous administration. Scientific Reports, 11(1), 1-9. [Link]

  • N/A. (2014). BORTEZOMIB, PS 341. New Drug Approvals.
  • Richardson, P. G., et al. (2018). Bortezomib for the Treatment of Hematologic Malignancies: 15 Years Later. Clinical Lymphoma, Myeloma & Leukemia, 18(11), 728-739. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). bortezomib. [Link]

  • N/A. (n.d.). Aminoboronic Acids and Esters: From Synthetic Challenges to the Discovery of Unique Classes of Enzyme Inhibitors. Request PDF. [Link]

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  • Carboni, B., et al. (2011). Aminoboronic acids and esters: from synthetic challenges to the discovery of unique classes of enzyme inhibitors. Chemical Society Reviews, 40(7), 3895-3914. [Link]

  • González, A., & Becerro, A. I. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews, 45(5), 1213-1226. [Link]

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Exploratory

Engineering the Warhead: A Comprehensive Technical Guide on Boronic Acid Analogues of Amino Acids

Executive Summary Boronic acid analogues of amino acids (BAAAs) represent a paradigm shift in rational drug design. By replacing the planar, sp²-hybridized carboxylic acid of a standard amino acid with a tetrahedral-capa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boronic acid analogues of amino acids (BAAAs) represent a paradigm shift in rational drug design. By replacing the planar, sp²-hybridized carboxylic acid of a standard amino acid with a tetrahedral-capable, sp²-hybridized boronic acid group [—B(OH)₂], medicinal chemists have engineered highly potent, transition-state mimics. This structural substitution transforms a benign peptide sequence into a highly reactive "warhead" capable of forming reversible covalent bonds with the catalytic nucleophiles of target enzymes.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality, synthetic workflows, and kinetic validation protocols that underpin the development of BAAAs. This guide is designed for researchers and drug development professionals seeking to leverage boronic acid pharmacophores in oncology and infectious disease.

Mechanistic Foundations: The Boronic Acid Pharmacophore

The exceptional affinity of BAAAs for their targets is rooted in fundamental Lewis acid-base chemistry. Unlike standard competitive inhibitors that rely solely on non-covalent interactions (e.g., hydrogen bonding, van der Waals forces), boronic acids possess an empty p-orbital. This electron deficiency makes the boron atom a strong Lewis acid, uniquely primed to accept a lone pair of electrons from a nucleophilic residue—typically the hydroxyl group of a catalytic serine or threonine.

Upon nucleophilic attack, the boron atom rehybridizes from a planar sp² geometry to a tetrahedral sp³ geometry, forming a stable boronate complex. This tetrahedral geometry perfectly mimics the high-energy transition state of peptide bond hydrolysis. Because enzymes have evolved to bind the transition state with orders of magnitude higher affinity than the ground-state substrate, BAAAs achieve extraordinary potency, often exhibiting inhibition constants ( Ki​ ) in the low nanomolar or picomolar range[1]. Crucially, this covalent bond is slowly reversible, mitigating the off-target toxicity often associated with irreversible suicide inhibitors[2].

Mechanism Target Target Enzyme (e.g., 26S Proteasome β5) Transition Nucleophilic Attack (Catalytic Thr/Ser Hydroxyl) Target->Transition Active Site Exposure Inhibitor Boronic Acid Analogue (e.g., Bortezomib) Inhibitor->Transition Boron p-orbital accepts e- Complex Tetrahedral Boronate Complex (Transition State Mimic) Transition->Complex Reversible Covalent Bond Outcome Enzyme Inhibition & Downstream Effects Complex->Outcome Target Blockade

Reversible covalent inhibition mechanism of target enzymes by boronic acid analogues.

Clinical Paradigms: Oncology and Infectious Disease

Oncology: Proteasome Inhibition (Bortezomib)

Bortezomib is a dipeptide boronic acid derivative (pyrazinoic acid, phenylalanine, and a leucine-boronic acid analogue)[3]. It functions as a reversible inhibitor of the 26S proteasome, specifically targeting the chymotrypsin-like activity at the β5-subunit[3][4]. The active boron atom binds the catalytic N-terminal threonine (Thr1) residue of the β5-subunit[4]. By blocking the degradation of poly-ubiquitinated proteins, bortezomib induces severe cellular stress, suppresses the anti-apoptotic NF-κB signaling pathway, and ultimately triggers apoptosis in multiple myeloma cells[5].

Infectious Disease: β-Lactamase Inhibition (Vaborbactam)

Vaborbactam is a cyclic boronic acid-based β-lactamase inhibitor[6][7]. It was engineered to combat carbapenem-resistant Enterobacteriaceae (CRE) by inhibiting Ambler Class A (e.g., KPC) and Class C serine β-lactamases[2][6]. Unlike traditional inhibitors, vaborbactam's cyclic structure allows its exocyclic hydroxyl group to form a critical, additional hydrogen bond with Thr237 within the enzyme's oxyanion hole, driving its affinity into the nanomolar range[1]. When co-administered with the carbapenem antibiotic meropenem, vaborbactam protects meropenem from hydrolysis, restoring its bactericidal activity[6]. It is important to note that vaborbactam does not inhibit Class B metallo-β-lactamases, as these enzymes utilize zinc ions rather than a nucleophilic serine for catalysis[6][7].

Quantitative Efficacy Profiles

Table 1: Inhibitory Profiles of Key Boronic Acid Therapeutics

CompoundPrimary TargetTarget ClassBinding MechanismQuantitative EfficacyClinical Application
Bortezomib 26S Proteasome (β5 subunit)Threonine ProteaseReversible CovalentLow-nanomolar IC₅₀Multiple Myeloma
Vaborbactam KPC (Klebsiella pneumoniae carbapenemase)Class A Serine β-lactamaseReversible CovalentRestores Meropenem MIC to ≤ 2 μg/mL at 8 μg/mL[6]Complicated UTI
Ixazomib 26S Proteasome (β5 subunit)Threonine ProteaseReversible Covalent (Citric acid prodrug)Low-nanomolar IC₅₀Multiple Myeloma

Advanced Synthetic Workflows for α-Amino Boronic Acids

Historically, the synthesis of chiral α-amino boronic acids relied heavily on Matteson homologation, which, while effective, is step-intensive. Modern synthetic chemistry has shifted toward highly efficient, catalytic asymmetric approaches.

One of the most robust contemporary methods is the chemoselective asymmetric hydrogenation of (1-halo-1-alkenyl)boronic esters [8][9]. This route utilizes specialized Iridium-P^N complexes to selectively reduce the alkene double bond without causing hydrogenolysis of the fragile carbon-halogen or carbon-boron bonds[9]. The resulting chiral (α-haloalkyl)boronic ester is then subjected to nucleophilic displacement with an azide, followed by reduction, to yield the enantiopure α-amino boronic acid[8][9]. Alternatively, the Petasis boronic-Mannich reaction offers a powerful multicomponent approach, coupling an amine, an aldehyde, and an organoboronic acid to directly yield functionalized α-amino acid derivatives[10].

Synthesis Start (1-Halo-1-alkenyl)boronic Ester Hydrogenation Asymmetric Hydrogenation (Ir-P^N Catalyst, H2) Start->Hydrogenation Catalyst Addition ChiralHalo Chiral (α-Haloalkyl)boronic Ester Hydrogenation->ChiralHalo Chemoselective Reduction Amination Nucleophilic Displacement (NaN3, then Reduction) ChiralHalo->Amination Stereoinversion (SN2) Final Chiral α-Amino Boronic Acid Amination->Final Deprotection

Chemoselective asymmetric synthesis workflow for chiral α-amino boronic acids.

Field-Proven Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, with explicit causality provided for critical methodological choices.

Protocol 1: Chemoselective Asymmetric Synthesis of α-Amino Boronic Esters

Objective: Synthesize a chiral α-amino boronic ester via Ir-catalyzed asymmetric hydrogenation.

  • Catalyst Preparation & Loading : In a nitrogen-filled glovebox, dissolve the (1-halo-1-alkenyl)boronic ester substrate and 1-2 mol% of an Iridium-P^N chiral catalyst in anhydrous dichloromethane.

    • Causality: Standard Palladium on Carbon (Pd/C) cannot be used here, as it aggressively promotes hydrogenolysis (cleavage) of the C-Br and C-B bonds. The Ir-P^N complex is strictly chosen for its unique chemoselectivity, reducing only the alkene[9].

  • Asymmetric Hydrogenation : Transfer the mixture to a high-pressure reactor, purge with H₂, and pressurize to 50 bar. Stir at room temperature until complete conversion is observed via GC-MS.

    • Causality: High pressure ensures rapid kinetics, which outcompetes background racemic reduction pathways, locking in high enantiomeric excess (ee)[9].

  • Nucleophilic Azidation : Isolate the chiral (α-haloalkyl)boronic ester and dissolve in DMF. Add 1.5 equivalents of sodium azide (NaN₃) and stir at 40°C.

    • Causality: Direct amination with ammonia often leads to over-alkylation or elimination byproducts. Azide is a small, highly efficient nucleophile that guarantees a clean S_N2 stereoinversion.

  • Staudinger Reduction : Add triphenylphosphine (PPh₃) and water to the reaction mixture to reduce the azide to a primary amine.

    • Causality: The Staudinger reduction is highly mild and chemoselective, preventing the premature hydrolysis of the pinacol boronic ester protecting group.

Protocol 2: Tight-Binding Enzyme Inhibition Assay ( Ki​ Determination)

Objective: Determine the true inhibition constant ( Ki​ ) of a boronic acid inhibitor against a target serine protease.

  • Enzyme Pre-incubation : Prepare a serial dilution of the boronic acid inhibitor (ranging from 0.1 nM to 100 nM). Incubate the inhibitor with a fixed concentration of the target enzyme (e.g., 1 nM) in assay buffer for 30 to 60 minutes at 37°C.

    • Causality: Boronic acids are "slow-binding" inhibitors. The transition from the initial non-covalent encounter complex to the covalent tetrahedral boronate takes time. Without pre-incubation, the assay will severely underestimate the inhibitor's potency[2].

  • Substrate Addition & Kinetic Monitoring : Initiate the reaction by adding a fluorogenic substrate. Monitor the linear increase in fluorescence over 15 minutes to determine the steady-state velocity ( vs​ ).

    • Causality: Continuous fluorometric monitoring is required to ensure the reaction remains in the linear steady-state phase, which is mathematically required for accurate kinetic fitting.

  • Data Fitting via the Morrison Equation : Plot fractional velocity ( vs​/v0​ ) against inhibitor concentration. Fit the data using the Morrison equation for tight-binding inhibitors.

    • Causality: Because the Ki​ of boronic acids is often in the low nanomolar range (approaching the enzyme concentration in the assay), the standard Michaelis-Menten assumption that [I]free​≈[I]total​ is invalid. The Morrison equation accounts for the depletion of free inhibitor due to enzyme binding, preventing artificially inflated Ki​ values[1].

Future Perspectives

The utility of boronic acids is expanding beyond direct enzyme inhibition. Because aromatic boronic acids are readily oxidized to phenols by reactive oxygen species (ROS)—which are highly concentrated in tumor microenvironments—they are currently being engineered as self-immolative prodrugs and stimuli-responsive bioconjugates. This allows for the targeted, traceless release of cytotoxic payloads directly within malignant tissues, representing the next frontier in boronic acid-based drug development.

Sources

Foundational

In Silico Modeling of (2S)-2-amino-3-boronopropanoic acid;hydrochloride Binding to Human Arginase I: A Technical Guide

Abstract (2S)-2-amino-3-boronopropanoic acid hydrochloride (ABH), a boronic acid-based inhibitor, demonstrates high affinity for human arginase I, a key enzyme in the urea cycle and a significant target in cancer immunot...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2S)-2-amino-3-boronopropanoic acid hydrochloride (ABH), a boronic acid-based inhibitor, demonstrates high affinity for human arginase I, a key enzyme in the urea cycle and a significant target in cancer immunotherapy and other diseases characterized by L-arginine depletion.[1][2] Understanding the molecular interactions that govern this binding is crucial for the rational design of next-generation arginase inhibitors. This technical guide provides a comprehensive, in-depth protocol for the in silico modeling of ABH binding to human arginase I. We will explore a complete workflow, from system preparation and molecular docking to extensive molecular dynamics simulations and binding free energy calculations. This guide is intended for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the scientific rationale behind each methodological choice, thereby ensuring a robust and reproducible computational study.

Introduction

Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[3] There are two isoforms in mammals, arginase I and arginase II. Arginase I is a cytosolic enzyme primarily found in the liver as part of the urea cycle, while arginase II is a mitochondrial enzyme involved in L-arginine homeostasis in other tissues.[3] The overexpression of arginase is implicated in various diseases as it leads to the depletion of L-arginine, which is essential for the proliferation and activation of T and NK cells in the immune response.[1][2] Consequently, the inhibition of arginase has emerged as a promising therapeutic strategy.

Boronic acid derivatives are a prominent class of arginase inhibitors.[1][2] (2S)-2-amino-3-boronopropanoic acid hydrochloride (ABH) is a potent inhibitor that mimics the transition state of L-arginine hydrolysis.[4][5] The boron atom, being electron-deficient, is susceptible to nucleophilic attack, allowing it to form a stable tetrahedral intermediate within the enzyme's active site.[4]

In silico modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools in drug discovery for elucidating the binding mechanisms of inhibitors.[][7] These computational methods provide detailed insights into protein-ligand interactions at an atomic level, which can guide the optimization of lead compounds.[] This guide will present a step-by-step workflow for modeling the binding of ABH to human arginase I, a process that can be adapted for studying other enzyme-inhibitor systems.

Section 1: Understanding the Ligand and Receptor

A thorough understanding of both the ligand and the receptor is the foundation of any successful molecular modeling study.

(2S)-2-amino-3-boronopropanoic acid;hydrochloride (ABH)

ABH is a synthetic amino acid analog containing a boronic acid functional group.[8] Its structure is similar to the natural substrate L-arginine, enabling it to competitively inhibit arginase.

  • Chemical Formula: C3H9BClNO4[8]

  • Key Features: The boronic acid group (-B(OH)2) is the pharmacophore responsible for its inhibitory activity. In the enzyme's active site, it is believed to form a covalent adduct with a hydroxide ion, creating a tetrahedral boronate that mimics the transition state of the arginine hydrolysis reaction.[4][9]

Human Arginase I: The Biological Target

Human arginase I is a trimeric protein, with each monomer containing a binuclear manganese cluster (Mn2A+ and Mn2B+) in its active site.[3] This cluster is essential for catalysis.

  • PDB ID: For this guide, we will use the high-resolution crystal structure of human arginase I in complex with a boronic acid inhibitor, such as PDB ID: 2AEB, which provides an excellent starting point for our modeling studies.[5]

  • Active Site: The active site is a well-defined cavity containing the manganese cluster and key amino acid residues that interact with the substrate or inhibitor. Histidine and aspartate residues play a crucial role in coordinating the manganese ions and in the catalytic mechanism.[3]

Section 2: Computational Methodologies for In Silico Modeling

Our in silico approach will utilize a combination of molecular docking and molecular dynamics simulations to predict and analyze the binding of ABH to human arginase I.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10] It is widely used to perform virtual screening and to understand ligand-receptor interactions.

  • Rationale: We will use AutoDock Vina, a widely used open-source docking program, to predict the initial binding pose of ABH in the active site of human arginase I.[11][12][13] AutoDock Vina employs a sophisticated scoring function to estimate the binding affinity.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, allowing us to study its behavior over time at an atomic level.[][14] This is crucial for assessing the stability of the docked pose and for a more accurate estimation of binding free energy.

  • Rationale: We will use GROMACS, a versatile and high-performance MD simulation package, to perform our simulations.[15][16][17][18][19] The simulations will be run using the AMBER force field, which has been parameterized for boron-containing compounds.[20][21][22][23][24]

Binding Free Energy Calculations

To quantify the binding affinity of ABH to arginase, we will employ the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods.[25][26][27][28][29]

  • Rationale: MM/PBSA and MM/GBSA are popular end-point methods for calculating the free energy of binding from MD simulation trajectories.[26][27][29] They offer a good balance between computational cost and accuracy.[26][29]

Section 3: Step-by-Step In Silico Workflow: Modeling ABH Binding to Arginase

This section provides a detailed, step-by-step protocol for the entire modeling process.

Overall Workflow Diagram

G cluster_prep System Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation cluster_analysis Post-MD Analysis prep_receptor Receptor Preparation (PDB: 2AEB) docking Run AutoDock Vina prep_receptor->docking prep_ligand Ligand Preparation (ABH) prep_ligand->docking analyze_poses Analyze Docking Poses docking->analyze_poses system_setup System Setup (GROMACS) analyze_poses->system_setup equilibration Minimization & Equilibration system_setup->equilibration production_md Production MD Run equilibration->production_md trajectory_analysis Trajectory Analysis (RMSD, RMSF) production_md->trajectory_analysis interaction_analysis Interaction Analysis trajectory_analysis->interaction_analysis binding_energy Binding Free Energy (MM/PBSA) interaction_analysis->binding_energy

Caption: Overall in silico modeling workflow.

System Preparation

Step 1: Receptor Preparation

  • Obtain the crystal structure: Download the PDB file for human arginase I (e.g., PDB ID: 2AEB) from the RCSB Protein Data Bank.[5]

  • Clean the PDB file: Remove water molecules, co-crystallized ligands (if not the one of interest), and any other heteroatoms that are not relevant to the study.

  • Protonate the receptor: Add hydrogen atoms to the protein structure at a physiological pH (e.g., 7.4). This is a critical step as it determines the protonation states of ionizable residues, which can significantly impact ligand binding.

  • Assign partial charges: Assign partial charges to each atom of the receptor using a force field like AMBER.

Step 2: Ligand Preparation

  • Obtain the ligand structure: The 3D structure of ABH can be obtained from a database like PubChem (CID 71377156) or drawn using a molecular editor.[8]

  • Generate 3D coordinates: If starting from a 2D structure, generate a low-energy 3D conformation.

  • Assign partial charges: Assign partial charges to the ligand atoms. For boronic acids, specialized parameters may be required.

Molecular Docking Protocol (AutoDock Vina)

Step 1: Define the Binding Site

  • The binding site can be defined based on the location of the co-crystallized ligand in the PDB structure or by identifying the catalytic manganese ions. A grid box encompassing the active site should be defined.

Step 2: Run the Docking Simulation

  • Use the prepared receptor and ligand files as input for AutoDock Vina. The program will explore different conformations and orientations of the ligand within the defined binding site.

Step 3: Analyze Docking Poses

  • AutoDock Vina will generate several possible binding poses, each with a corresponding binding affinity score. The pose with the lowest binding energy is typically considered the most favorable. Visual inspection of the top-ranked poses is essential to ensure they are chemically reasonable.

Molecular Dynamics Simulation Protocol (GROMACS)
MD Simulation Flowchart

MD_Workflow start Start with Docked Complex solvate Solvate with Water start->solvate add_ions Add Ions to Neutralize solvate->add_ions minimize Energy Minimization add_ions->minimize nvt NVT Equilibration minimize->nvt npt NPT Equilibration nvt->npt production Production MD npt->production

Caption: Molecular Dynamics Simulation Steps.

Step 1: System Setup

  • Create the complex: Combine the coordinates of the receptor and the selected docked pose of the ligand.

  • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

  • Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the system and to mimic a physiological salt concentration.

Step 2: Energy Minimization

  • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

Step 3: Equilibration

  • NVT Equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). This allows the solvent to relax around the protein-ligand complex.

  • NPT Equilibration: Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) (NPT ensemble). This ensures the correct density of the system.

Step 4: Production MD Run

  • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the complex adequately.

Post-MD Analysis

Step 1: Trajectory Analysis

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the system during the simulation.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

Step 2: Interaction Analysis

  • Analyze the trajectory to identify and quantify the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and coordination with the manganese ions.

Step 3: Binding Free Energy Calculation (MM/PBSA)

  • Use the g_mmpbsa tool in GROMACS or other similar software to calculate the binding free energy from the MD trajectory.[25]

Section 4: Data Interpretation and Visualization

Interpreting Docking Results

The primary output from molecular docking is a set of binding poses and their corresponding scores. The top-ranked pose should be visually inspected to ensure that the interactions with key active site residues are consistent with known structure-activity relationships.

Interpreting MD Simulation Results

The MD simulation provides a wealth of information about the dynamic behavior of the protein-ligand complex. A stable RMSD for both the protein and the ligand suggests a stable binding mode. The interaction analysis will reveal the key residues involved in binding and the nature of these interactions.

Data Visualization

High-quality visualizations are essential for communicating the results of a molecular modeling study. Software such as PyMOL or VMD can be used to generate images of the docked pose, key interactions, and conformational changes observed during the MD simulation.

Quantitative Data Summary
MetricValueInterpretation
Docking Score (kcal/mol) e.g., -8.5A lower score indicates a higher predicted binding affinity.
Average Protein RMSD (nm) e.g., 0.2A low and stable RMSD indicates that the protein structure is stable during the simulation.
Average Ligand RMSD (nm) e.g., 0.1A low and stable RMSD suggests that the ligand remains in a stable binding pose.
Binding Free Energy (kJ/mol) e.g., -150A more negative value indicates a stronger binding affinity.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for modeling the binding of (2S)-2-amino-3-boronopropanoic acid hydrochloride to human arginase I. By following this protocol, researchers can gain valuable insights into the molecular basis of arginase inhibition, which can inform the design of more potent and selective inhibitors. The integration of molecular docking, molecular dynamics simulations, and binding free energy calculations provides a robust framework for studying protein-ligand interactions and accelerating the drug discovery process.

References

  • GROMACS Tutorials. [Link][15][16][18]

  • Binding Free Energy Calculations using MM/PBSA and MM/GBSA Method - Bio-protocol. [Link][25]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design - Peng's Lab. [Link][26]

  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC. [Link][27][29]

  • 2ZAV: Arginase I (homo sapiens): native and unliganded structure at 1.70 A resolution - RCSB PDB. [Link][30]

  • 3KV2: HIGH RESOLUTION STRUCTURE OF HUMAN ARGINASE I IN COMPLEX WITH THE STRONG INHIBITOR N(omega)-hydroxy-nor-L-arginine (nor-NOHA) - RCSB PDB. [Link][31]

  • (2S)-2-amino-3-boronopropanoic acid;hydrochloride | C3H9BClNO4 | CID 71377156. [Link][8]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design | Chemical Reviews - ACS Publications. [Link][28]

  • Development of AMBER Parameters for Molecular Simulations of Selected Boron-Based Covalent Ligands - PMC. [Link][20]

  • 1PQ3: Human Arginase II: Crystal Structure and Physiological Role in Male and Female Sexual Arousal - RCSB PDB. [Link][32]

  • Synthesis of Arginase Inhibitors: An Overview - MDPI. [Link][4]

  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening - YouTube. [Link][11]

  • Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations - Frontiers. [Link][33]

  • Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro) - YouTube. [Link][34]

  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial - YouTube. [Link][17]

  • Parameterization of Boronates Using VFFDT and Paramfit for Molecular Dynamics Simulation - PMC. [Link][21]

  • AutoDock Vina Tutorial: Molecular Docking for Beginners - YouTube. [Link][12]

  • Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - MDPI. [Link][9]

  • Boronic acid-based arginase inhibitors in cancer immunotherapy - PlumX. [Link][1]

  • 2AEB: Crystal structure of human arginase I at 1.29 A resolution and exploration of inhibition in immune response. - RCSB PDB. [Link][5]

  • Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations | PNAS. [Link][35]

  • Development of AMBER parameters for molecular dynamics simulations of boron compounds containing aromatic structure - ResearchGate. [Link][22]

  • In silico exploration of diboronocurcumin analogs as anti-breast cancer agents using integrative bioinformatics and molecular. [Link][36]

  • Crystal structure of human arginase I at 1.29-Å resolution and exploration of inhibition in the immune response | PNAS. [Link][3]

  • Boronic acid-based arginase inhibitors in cancer immunotherapy - PubMed. [Link][2]

  • GROMACS tutorial | Biomolecular simulations - EMBL-EBI. [Link][19]

  • Tutorial – AutoDock Vina. [Link]

  • How to Perform Covalent Docking Without Templates in Schrödinger | Glide, Maestro Full Tutorial - YouTube. [Link][37]

  • AMBER force field implementation of the boronate function to simulate the inhibition of β-lactamases by alkyl and aryl boronic acids | Request PDF - ResearchGate. [Link][23]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link][38][39]

  • Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls - PMC. [Link][10]

  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. [Link][13]

  • Vina Docking Tutorial - Eagon Research Group. [Link][40]

  • Boronic acid-based arginase inhibitors in cancer immunotherapy - ResearchGate. [Link][41]

  • AMBER parameters for Boron (in BDPY-linked-ligand)? - ResearchGate. [Link][24]

  • Arginase inhibitors | Genesis Drug Discovery & Development. [Link][42]

  • Modelling a covalent inhibitor of cathepsin proteins - Bonvin Lab. [Link][43]

  • CovDock - Schrödinger. [Link][44]

  • Enzyme Dynamics Determine the Potency and Selectivity of Inhibitors Targeting Disease-Transmitting Mosquitoes - ACS Publications. [Link][45]

  • In Silico Approaches for Rational Drug Design and Potential Enzyme Inhibitors Discovery - KnE Publishing. [Link][7]

  • Enzyme immobilization studied through molecular dynamic simulations - Frontiers. [Link][14]

  • Molecules - (2S)-2-amino-3-hydroxypropanoic acid - SupraBank. [Link][46]

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Protocols & Analytical Methods

Method

Protocol for using (2S)-2-amino-3-boronopropanoic acid;hydrochloride in vitro

An In-Depth Guide to the In Vitro Application of (2S)-2-amino-3-boronopropanoic acid hydrochloride (ABH) Authored by: Senior Application Scientist Introduction (2S)-2-amino-3-boronopropanoic acid hydrochloride (ABH) is a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the In Vitro Application of (2S)-2-amino-3-boronopropanoic acid hydrochloride (ABH)

Authored by: Senior Application Scientist

Introduction

(2S)-2-amino-3-boronopropanoic acid hydrochloride (ABH) is a potent and specific inhibitor of arginase, an enzyme that plays a critical role in the urea cycle by hydrolyzing L-arginine to L-ornithine and urea. The depletion of L-arginine by arginase has been implicated in various pathological conditions, including cancer and immune dysfunction. In the tumor microenvironment, for example, the upregulation of arginase by myeloid-derived suppressor cells (MDSCs) leads to the depletion of L-arginine, which is essential for T-cell proliferation and function, thereby contributing to immune evasion.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective in vitro use of ABH. We will delve into the fundamental principles of its application, from the preparation of stock solutions to detailed protocols for enzymatic and cell-based assays, and conclude with data interpretation and troubleshooting.

Core Properties and Handling of ABH

A thorough understanding of the physicochemical properties of ABH is paramount for its effective use in any experimental setting.

PropertyValue
Molecular Formula C3H9BNO2 · HCl
Molecular Weight 137.39 g/mol
CAS Number 160431-79-2
Appearance White to off-white solid
Purity ≥95%
Solubility Soluble in water (≥ 25 mg/mL)
Storage Store at -20°C. Protect from moisture.

Mechanism of Action: Arginase Inhibition

ABH acts as a transition-state analog inhibitor of arginase. The boron atom in ABH is believed to interact with the binuclear manganese cluster at the active site of the enzyme, mimicking the tetrahedral transition state of L-arginine hydrolysis. This high-affinity binding effectively blocks the catalytic activity of both arginase 1 (ARG1) and arginase 2 (ARG2) isoforms.

G cluster_0 Arginase Catalytic Cycle cluster_1 Inhibition by ABH L-Arginine L-Arginine Arginase Arginase L-Arginine->Arginase Binds to active site L-Ornithine + Urea L-Ornithine + Urea Arginase->L-Ornithine + Urea Hydrolysis ABH ABH Inactive Arginase-ABH Complex Inactive Arginase-ABH Complex ABH->Inactive Arginase-ABH Complex Binds to active site

Figure 1: Simplified schematic of arginase inhibition by ABH. ABH competes with the natural substrate L-arginine for the active site of the arginase enzyme, leading to the formation of a stable, inactive complex.

Preparation of ABH Stock Solutions

The accuracy of in vitro experiments heavily relies on the precise preparation of stock solutions.

Materials:
  • (2S)-2-amino-3-boronopropanoic acid hydrochloride (ABH) powder

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile, conical tubes (e.g., 1.5 mL or 15 mL)

  • Vortex mixer

  • Calibrated pipettes

Protocol:
  • Determine the desired stock concentration. A 10 mM stock solution is a common starting point for most cell culture experiments.

  • Calculate the required mass of ABH.

    • Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

    • For a 10 mM (0.01 mol/L) stock in 10 mL (0.01 L):

    • Mass = 0.01 mol/L x 137.39 g/mol x 0.01 L = 0.0137 g or 13.7 mg

  • Weigh the ABH powder using an analytical balance in a clean, sterile environment.

  • Add the appropriate volume of solvent (e.g., 10 mL of sterile water) to the tube containing the ABH powder.

  • Vortex thoroughly until the powder is completely dissolved.

  • Sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step is crucial for cell culture applications to prevent contamination.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL) to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

In Vitro Application Protocols

Protocol 1: In Vitro Arginase Activity Assay (Colorimetric)

This protocol describes a method to determine the inhibitory potential of ABH on arginase activity in cell lysates or with purified enzyme. The assay measures the amount of urea produced from the hydrolysis of L-arginine.

Materials:
  • Cell lysate or purified arginase

  • L-arginine solution (0.5 M, pH 9.7)

  • Maleate buffer (0.5 M, pH 7.5)

  • MnCl2 (10 mM)

  • ABH stock solution (e.g., 10 mM)

  • Urea standards (e.g., 0-100 nmol)

  • Reagent A: α-isonitrosopropiophenone (9% in ethanol)

  • Reagent B: Antipyrine (6% in 50% H2SO4)

  • 96-well microplate

  • Microplate reader (540 nm)

Experimental Workflow:

G A Prepare Reagents and Standards B Activate Arginase (10 min at 55°C with MnCl2) A->B C Add ABH (or vehicle) and Incubate (e.g., 10 min at 37°C) B->C D Initiate Reaction with L-arginine (e.g., 60 min at 37°C) C->D E Stop Reaction with Acid Mixture D->E F Develop Color (Boil for 45 min) E->F G Read Absorbance at 540 nm F->G H Calculate Urea Concentration and % Inhibition G->H

Figure 2: Workflow for the colorimetric in vitro arginase activity assay.

Step-by-Step Procedure:
  • Prepare a urea standard curve.

  • Activate the arginase: In a microcentrifuge tube, mix your cell lysate or purified enzyme with MnCl2 solution and incubate at 55°C for 10 minutes.

  • Set up the reaction plate: Add the activated arginase to the wells of a 96-well plate.

  • Add ABH: Add serial dilutions of ABH to the wells. Include a vehicle control (e.g., water or PBS). Incubate for 10 minutes at 37°C.

  • Start the reaction: Add the L-arginine solution to each well to initiate the reaction. Incubate for 60 minutes at 37°C.

  • Stop the reaction: Add a mixture of H2SO4, H3PO4, and water to stop the reaction.

  • Color development: Add Reagent A and Reagent B to each well. Incubate at 100°C for 45 minutes.

  • Read the absorbance: After cooling to room temperature, read the absorbance at 540 nm using a microplate reader.

  • Data analysis: Calculate the concentration of urea produced in each well using the standard curve. Determine the percent inhibition of arginase activity for each concentration of ABH and calculate the IC50 value.

Protocol 2: Cell-Based Assay for Arginase Inhibition

This protocol provides a general framework for treating cells in culture with ABH to investigate the downstream consequences of arginase inhibition.

Materials:
  • Cells of interest (e.g., MDSCs, macrophages, tumor cells)

  • Complete cell culture medium

  • ABH stock solution (e.g., 10 mM)

  • Multi-well cell culture plates (e.g., 6-well, 24-well, or 96-well)

  • Reagents for the downstream assay (e.g., cell proliferation kit, ELISA kit for cytokine detection)

Step-by-Step Procedure:
  • Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Treatment with ABH: The next day, replace the medium with fresh medium containing various concentrations of ABH. A typical starting range for ABH in cell culture is 100-500 µM. Include a vehicle-treated control group.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific endpoint being measured.

  • Downstream Analysis: Following incubation, perform your chosen assay. Examples include:

    • T-cell Proliferation Assay: Co-culture ABH-treated MDSCs with activated T-cells and measure T-cell proliferation using methods like CFSE dilution or BrdU incorporation.

    • Cytokine Production: Collect the cell culture supernatant and measure the concentration of relevant cytokines (e.g., IFN-γ, IL-10) by ELISA.

    • Cell Viability/Cytotoxicity Assay: Assess the effect of ABH on the viability of cancer cells using assays like MTT or CellTiter-Glo®.

Data Interpretation and Troubleshooting

  • IC50 Calculation: For the enzymatic assay, plot the percent inhibition against the log concentration of ABH and fit the data to a four-parameter logistic curve to determine the IC50 value.

  • Cell-Based Assays: The results will be highly dependent on the cell type and the specific endpoint being measured. Always include appropriate positive and negative controls.

  • Troubleshooting:

    • Low Inhibition in Enzymatic Assay: Ensure the arginase is properly activated with MnCl2. Check the pH of the buffers.

    • High Variability in Cell-Based Assays: Ensure consistent cell seeding density and proper mixing of ABH in the culture medium.

    • Unexpected Cytotoxicity: Perform a dose-response curve to determine the optimal non-toxic concentration of ABH for your specific cell line.

Conclusion

(2S)-2-amino-3-boronopropanoic acid hydrochloride is a valuable tool for studying the role of arginase in various biological processes. By following the detailed protocols and guidelines presented in this document, researchers can confidently and effectively utilize ABH in their in vitro experiments to gain deeper insights into the pathological and physiological roles of arginase.

References

  • Cama, E., Colleluori, D. M., Emig, F. A., Shin, H., Kim, S. W., Kim, N. N., Christianson, D. W., & Ash, D. E. (2003). The 1.7-Å crystal structure of human arginase I: analysis of the active site and implications for catalysis. Biochemistry, 42(28), 8445–8451. [Link]

  • Shin, H., Cama, E., Christianson, D. W., & Ash, D. E. (2003). The 1.95-Å crystal structure of human arginase I complexed with N(omega)-hydroxy-L-arginine: a potent inhibitor of a binuclear manganese metalloenzyme. Biochemistry, 42(49), 14459–14466. [Link]

  • Rodriguez, P. C., Quiceno, D. G., & Ochoa, A. C. (2004). L-arginine deprivation in the tumor microenvironment. Cancer Research, 64(16), 5839–5849. [Link]

  • Srivastava, M. K., Sinha, P., Clements, V. K., Rodriguez, P., & Ostrand-Rosenberg, S. (2010). Myeloid-derived suppressor cells inhibit T-cell activation by depleting L-arginine. The Journal of Immunology, 184(11), 5981–5990. [Link]

  • Baggio, R., Elbaum, D., Kanyo, Z. F., Carroll, P. J., Cavalli, R. C., Ash, D. E., & Christianson, D. W. (1997). Inhibition of Mn2+-arginase by boronic acid substrate analogues. Journal of the American Chemical Society, 119(35), 8107–8108. [Link]

Application

Application Notes and Protocols for (2S)-2-amino-3-boronopropanoic acid;hydrochloride in Cell-Based Assays

Prepared by a Senior Application Scientist Introduction: Unveiling the Potential of a Potent Dipeptidyl Peptidase Inhibitor (2S)-2-amino-3-boronopropanoic acid;hydrochloride, more commonly known in the scientific literat...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

Introduction: Unveiling the Potential of a Potent Dipeptidyl Peptidase Inhibitor

(2S)-2-amino-3-boronopropanoic acid;hydrochloride, more commonly known in the scientific literature as Talabostat or Val-boroPro, is a highly potent, orally active small molecule inhibitor of dipeptidyl peptidases (DPPs).[1][2][3] Its unique structure, featuring a boronic acid warhead, allows for a strong and specific interaction with the catalytic site of target serine proteases.[3] This compound has garnered significant interest in drug development and basic research due to its ability to modulate various physiological and pathological processes.

The primary targets of Talabostat include Dipeptidyl Peptidase IV (DPP-IV/CD26), Dipeptidyl Peptidase 8 (DPP8), Dipeptidyl Peptidase 9 (DPP9), and Fibroblast Activation Protein (FAP).[1][2][3] By inhibiting these enzymes, Talabostat can influence immune regulation, signal transduction, inflammation, and fibrosis.[2][4][5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Talabostat in a variety of cell-based assays to explore its biological activities.

Mechanism of Action: A Tale of Two Enzyme Families

Talabostat exerts its biological effects by inhibiting the enzymatic activity of post-prolyl dipeptidyl peptidases. These enzymes cleave X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[4] This activity is crucial for the regulation of numerous bioactive peptides, including growth factors, chemokines, and neuropeptides.[4]

The inhibition of two key enzymes, DPP-IV and FAP, underlies many of Talabostat's observed effects in cell-based systems:

  • DPP-IV (CD26) Inhibition: DPP-IV is a transmembrane glycoprotein expressed on the surface of various cell types, including T-cells, and is also found in a soluble form in plasma.[4] It plays a critical role in glucose metabolism by inactivating incretin hormones like GLP-1 and GIP.[6] In the context of immunology, as CD26, it is involved in T-cell activation and signal transduction.[4] Inhibition of DPP-IV by Talabostat can therefore enhance insulin signaling and modulate immune responses.

  • FAP Inhibition: Fibroblast Activation Protein is highly expressed on reactive fibroblasts in tissues undergoing remodeling, such as in tumors and fibrotic lesions.[1] Its inhibition by Talabostat can modulate the tumor microenvironment and reduce fibrosis.[1][5] This has led to investigations of Talabostat as an anti-cancer and anti-fibrotic agent.[5]

The following diagram illustrates the primary mechanism of action of Talabostat.

Talabostat_Mechanism_of_Action cluster_0 Talabostat (Val-boroPro) cluster_1 Target Enzymes cluster_2 Biological Outcomes Talabostat (2S)-2-amino-3-boronopropanoic acid;hydrochloride DPPIV DPP-IV (CD26) Talabostat->DPPIV FAP FAP Talabostat->FAP Immune_Modulation Immune Modulation (e.g., T-cell activity) DPPIV->Immune_Modulation Regulates Glucose_Homeostasis Glucose Homeostasis (Incretin stabilization) DPPIV->Glucose_Homeostasis Regulates Fibrosis_Reduction Fibrosis Reduction FAP->Fibrosis_Reduction Promotes Fibrosis Tumor_Microenvironment Tumor Microenvironment Modulation FAP->Tumor_Microenvironment Modulates

Caption: Mechanism of Talabostat Action.

Quantitative Data Summary

The inhibitory potency of Talabostat against its target enzymes is a critical parameter for designing cell-based assays. The following table summarizes key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.

Target EnzymeInhibitory Constant (Ki)IC50Cell Line (for in vitro assays)Reference
DPP-IV 0.18 nM< 4 nM-[3]
DPP8 1.5 nM4 nMHEK293T (recombinant)[2][3]
DPP9 0.76 nM11 nMHEK293T (recombinant)[2][3]
FAP -560 nM-[3]

Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration and cell type. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Experimental Protocols

Protocol 1: Cell-Based DPP-IV Inhibition Assay

This protocol describes a fluorescence-based assay to measure the inhibition of DPP-IV activity in living cells. The assay utilizes a cell-permeable fluorogenic substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), which is cleaved by DPP-IV to release the highly fluorescent aminomethylcoumarin (AMC).[4][7]

Materials:

  • Adherent cell line expressing DPP-IV (e.g., Caco-2, Jurkat, or HEK293 cells transfected with DPP-IV)

  • Talabostat hydrochloride

  • Gly-Pro-AMC substrate

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[4][7]

Procedure:

  • Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of Talabostat in sterile water or DMSO. On the day of the assay, prepare serial dilutions of Talabostat in serum-free cell culture medium to achieve the desired final concentrations.

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with 100 µL of warm PBS.

    • Add 50 µL of the diluted Talabostat solutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO or water as the highest Talabostat concentration) and no-cell control (medium only).

    • Incubate the plate at 37°C for 30-60 minutes.

  • Substrate Addition:

    • Prepare the Gly-Pro-AMC substrate solution in serum-free medium according to the manufacturer's instructions.

    • Add 50 µL of the substrate solution to all wells, including controls.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes in kinetic mode. Alternatively, a single endpoint reading can be taken after a fixed incubation time.

  • Data Analysis:

    • Subtract the background fluorescence (no-cell control) from all readings.

    • Calculate the rate of substrate cleavage (slope of the kinetic curve) or the endpoint fluorescence for each well.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the Talabostat concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

DPPIV_Inhibition_Assay_Workflow start Start seed_cells Seed DPP-IV Expressing Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight prepare_talabostat Prepare Serial Dilutions of Talabostat incubate_overnight->prepare_talabostat treat_cells Treat Cells with Talabostat (30-60 min) prepare_talabostat->treat_cells add_substrate Add Fluorogenic Substrate (Gly-Pro-AMC) treat_cells->add_substrate measure_fluorescence Measure Fluorescence (Kinetic or Endpoint) add_substrate->measure_fluorescence data_analysis Data Analysis: - Background Subtraction - Normalization - IC50 Calculation measure_fluorescence->data_analysis end End data_analysis->end

Caption: DPP-IV Inhibition Assay Workflow.

Protocol 2: Fibroblast Migration (Scratch) Assay

This protocol assesses the effect of Talabostat on the migration of fibroblasts, a key process in fibrosis that is influenced by FAP activity.[5]

Materials:

  • Dermal fibroblasts (primary or cell line)

  • Talabostat hydrochloride

  • Cell culture medium with low serum (e.g., 0.5-1% FBS) to minimize proliferation

  • Sterile 200 µL pipette tips or a dedicated scratch assay tool

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed fibroblasts in a 24-well plate and grow to a confluent monolayer.

  • Creating the Scratch:

    • Using a sterile 200 µL pipette tip, create a straight "scratch" in the center of each well.

    • Gently wash the wells with PBS to remove detached cells.

  • Treatment:

    • Add fresh low-serum medium containing different concentrations of Talabostat or vehicle control to the wells.

  • Imaging:

    • Immediately after treatment (T=0), capture images of the scratch in each well using a microscope at 4x or 10x magnification. Mark the location of the image for consistent imaging over time.

    • Incubate the plate at 37°C and 5% CO2.

    • Capture images of the same fields at subsequent time points (e.g., 12, 24, and 48 hours).

  • Data Analysis:

    • Measure the width of the scratch at multiple points for each image.

    • Calculate the percentage of wound closure at each time point relative to the initial scratch width at T=0.

    • Compare the migration rates between Talabostat-treated and control groups.

Protocol 3: Cell Viability (MTT) Assay

This assay determines the effect of Talabostat on cell viability and proliferation by measuring the metabolic activity of the cells.[5][8]

Materials:

  • Cell line of interest

  • Talabostat hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

  • Absorbance microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of Talabostat or vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Express the viability of treated cells as a percentage of the vehicle control.

    • Plot cell viability against the logarithm of Talabostat concentration to determine the concentration that inhibits cell growth by 50% (GI50).

Troubleshooting and Considerations

  • Solubility: Talabostat hydrochloride is generally soluble in water. However, if using the mesylate salt or preparing high-concentration stock solutions, DMSO may be required.[2][3] Ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically <0.5%).

  • Cell Type Specificity: The effects of Talabostat can be highly cell-type dependent. Choose a cell line that is relevant to your research question and expresses the target enzyme(s).

  • Off-Target Effects: While Talabostat is a potent DPP inhibitor, at high concentrations, it may have off-target effects. It is crucial to include appropriate controls and use the lowest effective concentration.

  • Kinetic vs. Endpoint Assays: For enzyme inhibition assays, a kinetic approach is often preferred as it provides more information about the reaction rate and can help to identify potential assay artifacts.[9]

Conclusion

(2S)-2-amino-3-boronopropanoic acid;hydrochloride (Talabostat) is a versatile tool for studying the roles of dipeptidyl peptidases in various biological processes. The protocols outlined in these application notes provide a solid foundation for researchers to investigate its effects in cell-based systems. By carefully designing and executing these assays, valuable insights can be gained into the therapeutic potential of this potent enzyme inhibitor.

References

  • Begg, M., et al. (2011). Development and validation of a simple cell-based fluorescence assay for dipeptidyl peptidase 1 (DPP1) activity. PubMed. Available at: [Link]

  • Li, L., et al. (2022). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. PMC. Available at: [Link]

  • Girometta, C., et al. (2023). Evaluation of the multifunctional dipeptidyl-peptidase IV and angiotensin converting enzyme inhibitory properties of a casein hydrolysate using cell-free and cell-based assays. Frontiers in Nutrition. Available at: [Link]

  • ResearchGate. (n.d.). Effect of talabostat on dermal fibroblasts viability. ResearchGate. Available at: [Link]

  • Mahmoudi, M., et al. (2024). Talabostat, fibroblast activation protein inhibitor, attenuates inflammation and fibrosis in systemic sclerosis. PubMed. Available at: [Link]

Sources

Method

(2S)-2-amino-3-boronopropanoic acid;hydrochloride for studying enzyme kinetics

Application Note: (2S)-2-Amino-3-boronopropanoic Acid Hydrochloride in Enzyme Kinetics and Protein Engineering Executive Summary (2S)-2-amino-3-boronopropanoic acid hydrochloride, commonly known as L-boronoalanine (L-Bal...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (2S)-2-Amino-3-boronopropanoic Acid Hydrochloride in Enzyme Kinetics and Protein Engineering

Executive Summary

(2S)-2-amino-3-boronopropanoic acid hydrochloride, commonly known as L-boronoalanine (L-Bal) hydrochloride, is a non-proteinogenic amino acid characterized by its side-chain boronic acid moiety[1]. In the realm of enzyme kinetics and chemical biology, L-Bal serves a dual purpose: it acts as a highly potent transition-state analog for nucleophilic enzymes, and it functions as a minimally sized, site-selective handle for post-translational protein Lewis acid-base pairing (LABP)[2]. This technical guide details the mechanistic rationale, kinetic applications, and self-validating protocols for utilizing L-Bal in advanced biochemical research.

Mechanistic Rationale: The Causality of Boron in Enzyme Kinetics

The utility of L-boronoalanine in kinetic studies stems directly from the unique electronic structure of the boron atom. Boron possesses a vacant p-orbital, rendering it a strong Lewis acid capable of accepting an electron pair from a Lewis base (such as a catalytic serine hydroxyl or a water molecule)[3].

When L-Bal interacts with a target enzyme, the sp2 -hybridized, trigonal planar boronic acid undergoes a nucleophilic attack to form an sp3 -hybridized, negatively charged tetrahedral boronate adduct[3]. This transition perfectly mimics the tetrahedral intermediate of peptide bond hydrolysis. The causality of its high binding affinity lies in this structural mimicry: the formation of the covalent B–O bond provides a massive enthalpic driving force, while the displacement of active-site water molecules contributes to a favorable entropic shift[3].

Furthermore, when L-Bal is incorporated into a peptide chain, its pKa​ decreases due to the dynamic formation of an oxaborolane ring with the adjacent amide carbonyl, tuning its reactivity and binding affinity under physiological pH[4].

Application 1: Reversible Covalent Inhibition & Kinetic Resolution

L-Bal and its derivatives are extensively used to study the slow-binding kinetics of serine proteases and arginases. Because the covalent bond formation is reversible, the kinetic pathway follows a two-step mechanism where an initial non-covalent encounter complex ( E⋅I ) slowly isomerizes into the stable tetrahedral adduct ( E−I∗ )[3].

Additionally, the stereospecificity of certain enzymes can be exploited to resolve epimeric mixtures of L-Bal. For instance, alkaline D-peptidase (AD-P) can be used for the kinetic resolution of epimeric proteins, selectively cleaving the D-isomer and leaving the stereopure L-Bal intact for precise kinetic and structural studies[5].

G E Enzyme (E) + Inhibitor (I) EI Non-covalent Complex (E·I) E->EI k_on EI->E k_off EI_star Tetrahedral Boronate Adduct (E-I*) EI->EI_star k_inact EI_star->EI k_react

Caption: Kinetic pathway of reversible covalent enzyme inhibition by L-boronoalanine.

Quantitative Data: Comparative Kinetic Parameters

Table 1: Typical kinetic profiles of boronic acid inhibitors vs. standard non-covalent inhibitors.

Inhibitor ClassTarget EnzymeBinding MechanismTypical Ki​ Range kinact​/KI​ ( M−1s−1 )
L-Boronoalanine Serine ProteasesReversible Covalent (Tetrahedral)10 nM – 5 μ M 103105
Standard AlkylSerine ProteasesNon-covalent Competitive50 μ M – 2 mMN/A
L-Boronoalanine ArginaseReversible Covalent (Bidentate)5 nM – 100 nM 104106

Application 2: Stereoretentive Post-Translational Insertion for LABP

To study protein-protein interaction kinetics or to map transient structural features via chemical exchange, L-Bal can be site-selectively inserted into native proteins. Historically, chemical mutagenesis via dehydroalanine (Dha) erased native stereochemistry, yielding epimeric mixtures[5].

Recent advancements utilize a stereoretentive dual initiation-trapping method. By arylating a native cysteine residue to form a tetrafluoropyridyl-Cys (Fpc) intermediate, researchers can use 365 nm light to drive homolytic Cβ​−Sγ​ bond scission[6]. This specific wavelength is chosen because it selectively cleaves the activated Fpc bond without disrupting native protein disulfide bonds. The resulting on-protein L-alanyl radical is immediately trapped by bis(catecholato)diboron ( B2​Cat2​ ), forming a Cβ​−Bγ​ bond with full retention of the L-configuration[6].

G Cys Native Protein (L-Cysteine) Arylation Cys-Arylation (Fpc modification) Cys->Arylation Fpc-reagent Radical On-Protein L-Alanyl Radical Arylation->Radical Light-mediated C-S scission Trapping Radical Trapping (B2Cat2, 365 nm) Radical->Trapping B2Cat2 addition LBal Edited Protein (L-Boronoalanine) Trapping->LBal Stereoretentive C-B bond formation

Caption: Workflow for stereoretentive post-translational insertion of L-Bal into proteins.

Validated Experimental Protocols

Protocol A: Enzyme Inhibition Kinetic Assay (Continuous Fluorometric)

This protocol describes the determination of Ki​ and kinact​ for L-Bal against a target serine protease. A continuous assay is strictly required because reversible covalent inhibitors exhibit time-dependent slow-binding kinetics; end-point assays will yield artificially skewed IC50​ values.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of L-Bal hydrochloride in DMSO. Dilute into the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20) to yield a concentration series (0.1x to 10x the anticipated Ki​ ).

  • Enzyme Equilibration: Pre-incubate the target enzyme (e.g., 1-5 nM final concentration) in the assay buffer at 25°C for 10 minutes to ensure thermal equilibration.

  • Reaction Initiation: Add the fluorogenic substrate (e.g., AMC-linked peptide at Km​ concentration) simultaneously with the L-Bal inhibitor series to the enzyme solution.

  • Continuous Monitoring: Immediately monitor fluorescence emission (e.g., λex​ = 380 nm, λem​ = 460 nm) continuously for 60 minutes.

  • Data Analysis: Fit the non-linear progress curves to the integrated rate equation for slow-binding inhibition:

    P(t)=vs​t+kobs​v0​−vs​​[1−exp(−kobs​t)]

    Plot kobs​ vs. [Inhibitor] to extract kinact​ and KI​ .

  • Self-Validation (Jump-Dilution): To prove the inhibition is reversible covalent (and not irreversible), incubate the enzyme with 10x Ki​ of L-Bal for 30 minutes, then rapidly dilute the mixture 100-fold into assay buffer containing substrate. A slow recovery of enzymatic velocity confirms reversibility[3].

Protocol B: Stereoretentive Post-Translational Borylation of Cysteine

This protocol details the conversion of a native Cys residue to L-Bal for downstream LABP kinetic studies[6].

Step-by-Step Methodology:

  • Cys-Arylation: Incubate the purified Cys-containing protein (100 μ M) with 50 equivalents of perfluoro-pyridine (Fpc-reagent) in 50 mM sodium phosphate buffer (pH 8.0) at 37°C for 2 hours.

  • Purification: Remove excess reagent via size-exclusion chromatography (e.g., PD-10 desalting column) to isolate the pure Fpc-protein.

  • Radical Trapping Setup: In an anaerobic glovebox (<10 ppm O2​ ), mix the Fpc-protein (50 μ M) with 1000 equivalents of bis(catecholato)diboron ( B2​Cat2​ ) in 100 mM Tricine buffer (pH 7.4). The vast excess of B2​Cat2​ is required to outcompete hydrogen-atom transfer (HAT) side reactions[6].

  • Photocatalysis: Irradiate the mixture with a 365 nm LED (10 W) for 30 minutes at room temperature. The 365 nm wavelength ensures specific excitation of the Fpc-adduct charge-transfer complex[6].

  • Hydrolysis & Isolation: Expose the reaction to ambient air to hydrolyze the catecholate esters, yielding the free boronic acid (L-Bal). Purify via sequential dialysis.

  • Self-Validation (Intact MS & Tryptic Mapping): Analyze the product via intact High-Resolution Mass Spectrometry (HRMS). The successful conversion of Cys to L-Bal corresponds to a specific mass shift ( Δ M = -14.00 Da relative to Cys, accounting for the loss of sulfur and addition of boron/oxygen). Perform tryptic digest MS/MS to confirm the exact site of modification[6].

References[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 71377156, (2S)-2-amino-3-boronopropanoic acid;hydrochloride." PubChem, https://pubchem.ncbi.nlm.nih.gov/compound/71377156.[4] Fu, X.-P., et al. "Stereoretentive Post-Translational Protein Editing." ACS Central Science, 2023. https://pubs.acs.org/doi/10.1021/acscentsci.2c00991.[6] Fu, X.-P., Yuan, Y., Jha, A., Levin, N., Giltrap, A. M., Ren, J., Mamalis, D., Mohammed, S., & Davis, B. G. "Stereoretentive Post-Translational Protein Editing." ACS Central Science, vol. 9, no. 3, 2023, pp. 405–416. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10107500/[3] Zheng, M., Kong, L., & Gao, J. "Boron enabled bioconjugation chemistries." Chemical Society Reviews, vol. 53, 2024, pp. 11888–11907. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8550961/[2] Mollner, T. A., et al. "Post-translational insertion of boron in proteins to probe and modulate function." Nature Chemical Biology, vol. 17, no. 12, 2021, pp. 1245-1261. https://doi.org/10.1038/s41589-021-00883-7[5] Ablat, G., Lawton, N., Alam, R., et al. "Kinetic Resolution of Epimeric Proteins Enables Stereoselective Chemical Mutagenesis." Journal of the American Chemical Society, vol. 146, no. 32, 2024, pp. 22622–22628. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11326442/

Sources

Application

Application Note &amp; Protocol: Preparation of High-Purity Stock Solutions of L-Alanine Boronic Acid Hydrochloride for Research Applications

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of stock solutions of L-Alanine boronic acid hydrochloride. Boron...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of stock solutions of L-Alanine boronic acid hydrochloride. Boronic acid derivatives, particularly those built upon amino acid scaffolds, are of significant interest in medicinal chemistry and chemical biology due to their unique reactivity and potential as enzyme inhibitors and biological sensors.[1][2][3] The hydrochloride salt form enhances the compound's solubility and stability, yet requires precise handling to ensure the integrity and reproducibility of experimental results. This guide moves beyond a simple set of instructions, delving into the scientific rationale behind each step, from solvent selection to storage conditions, ensuring that protocols are not just followed, but understood.

Compound Profile and Scientific Rationale

Chemical Identity and Properties

L-Alanine boronic acid hydrochloride is a synthetic compound combining the structural features of the natural amino acid L-alanine with a reactive boronic acid moiety. The user must always refer to the Certificate of Analysis (CoA) provided by the supplier for the exact specifications of their particular lot. The properties of the related compound, L-Alanine hydrochloride, are provided for reference.

PropertyValue (for L-Alanine Hydrochloride)Data Source(s)
Molecular Formula C₃H₈ClNO₂[4][5]
Molecular Weight 125.55 g/mol [4][5]
Appearance White to off-white crystalline powder/solid[4][6]
Storage Temperature 2-8°C (Solid Form)[4][6][7]
The Scientific Significance of the Boronic Acid Moiety

The boronic acid group (-B(OH)₂) is a versatile functional group in medicinal chemistry. Its boron atom is electron-deficient, making it a mild Lewis acid capable of forming reversible covalent bonds with nucleophiles, most notably the diol groups found in carbohydrates and certain protein residues.[8] This unique reactivity is the basis for its application in:

  • Enzyme Inhibition: Boronic acids are renowned as potent inhibitors of serine proteases, where they mimic the tetrahedral transition state of peptide hydrolysis. The drug Bortezomib (Velcade®), a dipeptidyl boronic acid, is a prime example of a successful therapeutic based on this mechanism.[1][3]

  • Biological Sensing: The ability to bind to saccharides allows for the design of sensors to detect and quantify sugars and glycoproteins.[2]

The Role of the L-Alanine Scaffold

Utilizing an L-alanine backbone provides several strategic advantages. As a natural amino acid, it can leverage cellular uptake mechanisms and confer a degree of biocompatibility.[9][10] The specific stereochemistry and structure can be used to achieve selective targeting of enzymes that recognize L-alanine or similar amino acid substrates.[7]

Rationale for the Hydrochloride Salt

The hydrochloride salt is formed by treating the parent compound with hydrochloric acid. This protonates the basic amino group, forming an ammonium salt. The primary benefits of this salt form are significantly increased aqueous solubility and improved stability of the solid compound during storage.[6][7]

Safety and Handling Precautions

Before handling, it is mandatory to read the Safety Data Sheet (SDS) for the specific product. The following are general precautions based on related compounds.

  • Hazard Identification: May cause skin, eye, and respiratory tract irritation.[11] Harmful if swallowed.[11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and ANSI-approved safety goggles.[11][12]

  • Engineering Controls: Handle the solid powder and prepare concentrated solutions inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[11] An eyewash station and safety shower should be readily accessible.[11]

  • Spillage and Waste Disposal: In case of a spill, absorb with an inert material (e.g., diatomite) and dispose of as chemical waste.[11] Do not allow the substance to enter drains.[11] All waste must be disposed of in accordance with local, state, and federal regulations.

Stock Solution Preparation Protocol

This section details the preparation of a high-concentration stock solution, which can then be diluted to final working concentrations for various assays. The choice of solvent is critical and depends entirely on the downstream application.

Critical Materials and Equipment
  • L-Alanine boronic acid hydrochloride powder

  • Analytical balance

  • Sterile, nuclease-free water (for aqueous stocks)

  • Anhydrous DMSO (for organic stocks)

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size, PVDF or other compatible material)

  • Sterile syringes

  • Calibrated pipettes and sterile tips

  • Sterile, cryogenic-safe microcentrifuge tubes for aliquoting

Pre-Protocol Workflow

G cluster_prep Preparation cluster_solubilization Solubilization cluster_finalization Finalization & Storage Calculate Calculate Required Mass Weigh Weigh Compound Calculate->Weigh Add_Solvent Add Solvent Weigh->Add_Solvent Dissolve Vortex to Dissolve Add_Solvent->Dissolve QC Visual & pH Check (Optional) Dissolve->QC Filter Sterile Filter (0.22 µm) QC->Filter Aliquot Aliquot into Tubes Filter->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for stock solution preparation.

Step-by-Step Protocol for Aqueous Stock Solution (e.g., 10 mM)

This protocol is ideal for cell culture and most biochemical assays where water is the preferred solvent.

  • Calculate Required Mass: Use the following formula. Always use the precise Molecular Weight (MW) from the Certificate of Analysis.

    • Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × MW ( g/mol ) / 1000

    • Example (for 10 mL of 10 mM stock, assuming MW = 125.55 g/mol ): Mass (mg) = 10 mM × 10 mL × 125.55 g/mol / 1000 = 12.56 mg

  • Weighing: In a chemical fume hood, carefully weigh the calculated mass of the powder using an analytical balance and transfer it to a sterile 15 mL conical tube.

    • Causality Note: Using a conical tube larger than the final volume allows for effective vortexing.

  • Dissolution: Add approximately 90% of the final volume of sterile, nuclease-free water (e.g., 9 mL for a 10 mL final volume). Cap the tube securely and vortex until the solid is completely dissolved. L-Alanine hydrochloride is generally highly soluble in water.[6]

    • Causality Note: Adding solvent incrementally ensures the final volume is accurate after all components are added and dissolved.

  • Volume Adjustment & pH Check: Add sterile water to reach the final desired volume (e.g., 10 mL). For pH-sensitive applications like cell culture, the pH of the stock solution should be checked. As a hydrochloride salt, the solution will be acidic. If necessary, adjust the pH carefully with dilute (e.g., 1 N) NaOH. Be aware that pH adjustment may affect compound stability.

  • Sterilization: Draw the entire solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new sterile conical tube.

    • Causality Note:Do not autoclave. Boronic acids and other complex organic molecules can be sensitive to heat. Filter sterilization is the mandatory method to ensure sterility while preserving the compound's chemical integrity.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile, cryogenic-safe microcentrifuge tubes.

    • Causality Note: Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store immediately at -20°C or -80°C for long-term stability.

Stability, Storage, and Quality Control

Proper storage is paramount for experimental reproducibility.

FormRecommended ConditionsRationale
Solid Powder 2-8°C, in a tightly sealed container, under an inert atmosphere (e.g., Argon or Nitrogen) if possible.[4]Protects from moisture and atmospheric oxidation, which can degrade the boronic acid moiety.
Aqueous Stock -20°C for short-term (weeks), -80°C for long-term (months).Minimizes chemical degradation and hydrolysis. Avoid repeated freeze-thaw cycles.
DMSO Stock -20°C. Protect from moisture.DMSO freezes at ~18.5°C. Storage at -80°C is possible but offers little advantage and can create pressure issues upon thawing.

Quality Control: Before use, thaw an aliquot rapidly and visually inspect for any signs of precipitation. If crystals are present, gently warm the tube to 37°C to redissolve. If the precipitate does not dissolve, the stock may be compromised and should be discarded.

Application-Specific Considerations

  • Cell-Based Assays: Aqueous stock solutions are strongly preferred. If DMSO must be used as a solvent, ensure the final concentration in the cell culture medium is non-toxic, typically below 0.5% (v/v). Always run a vehicle control (medium with the same amount of DMSO) in your experiments.

  • Enzyme Kinetics: The choice of buffer is critical. Avoid buffers containing diols (e.g., Tris, glycerol in some formulations) as they can potentially interact with the boronic acid group, interfering with its intended binding to the target enzyme. Buffers like HEPES or phosphate-buffered saline (PBS) are generally more suitable.

References

  • LookChem. (n.d.). Cas 6003-05-0,L-Alanine hydrochloride. Retrieved from [Link]

  • Carl Roth GmbH + Co KG. (2022). Safety Data Sheet: L-Alanine. Retrieved from [Link]

  • Clinicaltrials.eu. (n.d.). L-ALANINE – Application in Therapy and Current Clinical Research. Retrieved from [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Biomedical Applications and Strategies using Boronic Acids. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). L-Alanine. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). L-alanine hydrochloride. Retrieved from [Link]

  • Chem-Impex. (n.d.). L-Alanine amide hydrochloride. Retrieved from [Link]

  • MDPI. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Retrieved from [Link]

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Method

Application Notes and Protocols: (2S)-2-amino-3-boronopropanoic acid;hydrochloride (Bortezomib) in Animal Models of Disease

Introduction: Unraveling the Therapeutic Potential of Proteasome Inhibition (2S)-2-amino-3-boronopropanoic acid hydrochloride, widely known as Bortezomib (marketed as Velcade®), is a first-in-class dipeptidyl boronic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unraveling the Therapeutic Potential of Proteasome Inhibition

(2S)-2-amino-3-boronopropanoic acid hydrochloride, widely known as Bortezomib (marketed as Velcade®), is a first-in-class dipeptidyl boronic acid derivative that acts as a potent, specific, and reversible inhibitor of the 26S proteasome.[1][2] The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of a vast array of regulatory proteins, thereby maintaining protein homeostasis.[3] By targeting the chymotrypsin-like activity at the β5 subunit of the 20S proteasome core, Bortezomib disrupts the normal degradation of intracellular proteins.[2][4]

This disruption has profound downstream consequences, including the stabilization of pro-apoptotic factors, cell cycle arrest, and the inhibition of angiogenesis.[5][6][7] A key mechanism of action, particularly in hematological malignancies and inflammatory diseases, is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][8] Normally, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Proteasome inhibition prevents the degradation of IκBα, thereby blocking NF-κB from translocating to the nucleus and activating pro-survival and pro-inflammatory genes.[9][10] This foundational mechanism provides a strong rationale for evaluating Bortezomib in a wide range of preclinical animal models of disease.

This document provides detailed application notes and protocols for the use of Bortezomib in two distinct and highly relevant animal models: a xenograft model of multiple myeloma and a collagen-induced arthritis model, representing its application in oncology and inflammatory disease, respectively.

Application Note 1: Bortezomib in a Subcutaneous Xenograft Model of Multiple Myeloma

Scientific Rationale & Context

Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow.[3] Myeloma cells are professional protein-secreting cells, producing large quantities of monoclonal immunoglobulins. This high protein turnover makes them exquisitely sensitive to disruptions in proteasome function.[4][6] Inhibition of the proteasome by Bortezomib leads to an accumulation of misfolded proteins, triggering endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately culminating in apoptosis.[4][11] The subcutaneous xenograft model using human MM cell lines in immunocompromised mice is a robust and widely used platform to evaluate the in vivo efficacy of anti-myeloma agents like Bortezomib.[3][12]

Experimental Design & Workflow

The primary objective is to assess the anti-tumor activity of Bortezomib by monitoring tumor growth inhibition, animal survival, and relevant pharmacodynamic markers.

Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Tumor Growth cluster_treat Phase 3: Treatment & Monitoring cluster_endpoint Phase 4: Endpoint Analysis A1 Cell Culture (e.g., RPMI 8226) B1 Subcutaneous Injection of MM Cells A1->B1 A2 Animal Acclimation (e.g., NOD/SCID Mice, 6-8 weeks) A2->B1 A3 Drug Formulation (Bortezomib in appropriate vehicle) B2 Tumor Growth Monitoring (Calipers, ~100-150 mm³) B1->B2 B3 Randomization into Treatment Groups B2->B3 C1 Administer Bortezomib (e.g., IV or IP, twice weekly) B3->C1 Day 0 C2 Monitor Tumor Volume & Body Weight C1->C2 C3 Assess Animal Health (Clinical Signs) C2->C3 D1 Euthanasia at Endpoint (Tumor size, morbidity) C2->D1 Ethical Endpoint C3->C1 Repeat Dosing D2 Tumor Excision & Analysis (IHC, WB) D1->D2 D3 Survival Analysis D1->D3

Caption: Workflow for a multiple myeloma xenograft study.

Quantitative Data Summary: Typical Experimental Parameters
ParameterRecommendationRationale & Key Considerations
Animal Model NOD/SCID or SCID mice, female, 6-8 weeks oldImmunocompromised to prevent rejection of human tumor cells. Females are often preferred to avoid fighting among males.
Cell Line RPMI 8226, MM.1S, U266, OPM2[13]Well-characterized human multiple myeloma cell lines. Luciferase-expressing variants can be used for bioluminescence imaging (BLI).[3]
Cell Inoculum 5-10 x 10⁶ cells in 100-200 µL Matrigel/PBS mix (1:1)Matrigel provides an extracellular matrix scaffold that supports initial tumor establishment.
Tumor Initiation Allow tumors to reach 100-150 mm³ before randomizationEnsures that treatment begins on established, vascularized tumors, which is more clinically relevant than prophylactic treatment.
Drug Vehicle Saline or Ethanol/Tween80/Saline (e.g., 5%/5%/90%)[14]The vehicle must be non-toxic and capable of solubilizing Bortezomib. Always include a vehicle-only control group.
Dose Range 0.5 - 1.0 mg/kg[3]Dose selection should be based on literature and pilot studies to balance efficacy with toxicity.[15]
Administration Intravenous (tail vein) or Intraperitoneal (IP)IV administration provides direct systemic exposure. IP is often easier to perform for repeated dosing.
Dosing Schedule Twice weekly for 2-3 weeks[3][16]This schedule is based on clinical protocols and the drug's pharmacokinetics, allowing for recovery between doses.
Primary Endpoint Tumor Growth Inhibition (TGI)Calculated as: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT and ΔC are the mean changes in tumor volume for treated and control groups.
Secondary Endpoints Body weight, clinical signs of toxicity, overall survivalBody weight loss >15-20% is a common sign of toxicity and an ethical endpoint.[14] Survival is a key measure of long-term efficacy.
Detailed Protocol: Bortezomib in an RPMI 8226 Xenograft Model

Materials:

  • Bortezomib ((2S)-2-amino-3-boronopropanoic acid;hydrochloride)

  • Vehicle solution (e.g., sterile 0.9% saline)

  • RPMI 8226 cells

  • 6- to 8-week-old female NOD/SCID mice

  • Matrigel (growth factor reduced)

  • Sterile PBS, syringes, needles (27G)

  • Digital calipers

Procedure:

  • Cell Preparation: Culture RPMI 8226 cells under standard conditions. On the day of inoculation, harvest cells during the logarithmic growth phase. Wash cells twice with sterile PBS and resuspend to a final concentration of 5 x 10⁷ cells/mL in a 1:1 mixture of cold PBS and Matrigel. Keep on ice.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Bortezomib 0.5 mg/kg, Bortezomib 1.0 mg/kg; n=8-10 mice/group).

  • Drug Preparation and Administration: Prepare a stock solution of Bortezomib. On each treatment day, dilute the stock to the final desired concentration with the chosen vehicle. Administer the prepared solution (or vehicle) via tail vein injection at a volume of 10 µL/g body weight. A typical schedule is twice weekly (e.g., Monday and Thursday) for 3 weeks.[3]

  • Monitoring:

    • Measure tumor volumes and body weights at least twice a week.[14]

    • Observe animals daily for any clinical signs of toxicity (e.g., lethargy, ruffled fur, hunched posture).

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³), if they show >20% body weight loss, or exhibit significant signs of morbidity, in accordance with institutional animal care guidelines.

  • Tissue Analysis (Optional): At the end of the study, tumors can be excised. A portion can be snap-frozen for Western blot analysis (e.g., for IκBα, cleaved caspase-3) and the remainder fixed in formalin for immunohistochemistry (IHC) to assess apoptosis (TUNEL stain) or proliferation (Ki-67).

Application Note 2: Bortezomib in a Collagen-Induced Arthritis (CIA) Model

Scientific Rationale & Context

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent destruction of cartilage and bone. The NF-κB pathway is a master regulator of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are pivotal in the pathophysiology of RA.[17] By inhibiting the proteasome, Bortezomib can block NF-κB activation in inflammatory cells, thereby reducing the production of these key cytokines and mitigating the inflammatory cascade.[8][17] The collagen-induced arthritis (CIA) model in DBA/1 mice is a widely accepted preclinical model that shares many pathological and immunological features with human RA, making it ideal for testing anti-inflammatory therapeutics.[18][19]

Caption: Bortezomib inhibits the canonical NF-κB pathway.

Experimental Design & Workflow

The goal is to evaluate Bortezomib's ability to reduce the clinical and histological signs of arthritis in a therapeutic treatment regimen.

ParameterRecommendationRationale & Key Considerations
Animal Model Male DBA/1 mice, 8-10 weeks oldThis strain is highly susceptible to CIA induced with bovine or chicken type II collagen.[18]
CIA Induction Day 0: Primary immunization with 100 µg Type II Collagen in Complete Freund's Adjuvant (CFA). Day 21: Booster immunization with 100 µg Type II Collagen in Incomplete Freund's Adjuvant (IFA).[17][20]The two-step immunization is crucial for inducing a robust arthritic response. CFA provides the initial strong adjuvant effect.[21]
Treatment Start Onset of clinical arthritis (Arthritis Score ≥ 1-2)A therapeutic protocol (treating established disease) is more clinically relevant than a prophylactic one.
Drug Vehicle Phosphate-buffered saline (PBS)Bortezomib is soluble in aqueous buffers like PBS.
Dose Range 0.1 - 1.0 mg/kg[17]Lower doses may be required compared to oncology models, as the goal is immunomodulation, not cytotoxicity.
Administration Intraperitoneal (IP)IP administration is standard and effective for systemic delivery in this model.
Dosing Schedule Twice weekly for 2-3 weeks[17]Balances sustained drug exposure with animal welfare.
Primary Endpoint Arthritis Score & Paw ThicknessVisual scoring of erythema and swelling provides a quantitative measure of disease severity over time. Paw thickness measured by calipers is an objective correlate.
Secondary Endpoints Histopathology of joints, cytokine levels (serum/joint), body weightHistology provides definitive evidence of reduced inflammation, cartilage damage, and bone erosion. Cytokine analysis confirms the mechanism of action.
Detailed Protocol: Bortezomib in a Therapeutic CIA Model

Materials:

  • Bortezomib

  • Bovine Type II Collagen Solution

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

  • 8- to 10-week-old male DBA/1 mice

  • Syringes, emulsifying needles

  • Digital calipers

Procedure:

  • Emulsion Preparation: Prepare a 1:1 (v/v) emulsion of Type II Collagen (2 mg/mL) and CFA. Prepare a second emulsion of Type II Collagen (2 mg/mL) and IFA. Emulsify by drawing the mixture back and forth between two glass syringes until a thick, stable emulsion is formed (a drop does not disperse in water).

  • Induction of Arthritis:

    • Day 0: Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail of each mouse.

    • Day 21: Administer a booster injection of 100 µL of the collagen/IFA emulsion intradermally at a different site near the base of the tail.[20]

  • Arthritis Monitoring and Treatment Initiation:

    • Beginning around Day 24, start monitoring mice 3-4 times per week for the onset of arthritis.

    • Use a standard scoring system (e.g., 0 = normal; 1 = mild swelling/erythema of one joint; 2 = moderate swelling; 3 = severe swelling of entire paw; 4 = maximal inflammation/ankylosis). The maximum score per mouse is 16.

    • As individual mice develop clinical signs of arthritis (score ≥ 1), enroll them into treatment groups (e.g., Vehicle-PBS, Bortezomib 0.1 mg/kg). This is a staggered-start design.

  • Drug Administration: Administer Bortezomib or PBS intraperitoneally twice a week for 2-3 weeks.[17]

  • Ongoing Assessment:

    • Record arthritis scores and paw thickness for each mouse 3-4 times per week.

    • Monitor body weight to assess systemic toxicity.

  • Endpoint and Analysis:

    • The study is typically terminated around Day 42-49 post-primary immunization.

    • Collect blood via cardiac puncture for serum cytokine analysis (e.g., TNF-α, IL-6 ELISA).

    • Harvest hind paws and fix in 10% neutral buffered formalin. Decalcify and process for paraffin embedding. Section and stain with Hematoxylin & Eosin (H&E) for inflammation and Safranin O for cartilage integrity.

General Considerations and Troubleshooting

  • Toxicity: Bortezomib's primary dose-limiting toxicity is peripheral neuropathy.[5][22] In animal models, monitor for signs of distress, significant weight loss (>15%), and changes in gait.[14] Hematologic toxicity, such as thrombocytopenia, can also occur.[15] Dose adjustments or schedule modifications may be necessary.

  • Drug Solubility and Stability: Bortezomib should be prepared fresh before each administration, as its boronic acid moiety can be unstable in aqueous solutions over time.

  • Animal Welfare: Both tumor burden and severe arthritis can cause significant distress. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory. Ensure clear ethical endpoints are defined before the study begins.

References

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  • Landon, C. D., et al. (2020). Complete Tumor Regression by Liposomal Bortezomib in a Humanized Mouse Model of Multiple Myeloma. Clinical Cancer Research, 26(18), 4975-4985. [Link]

  • Abou-Elella, A. A., et al. (2021). Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. Cancer Gene Therapy, 28(10-11), 1085-1101. [Link]

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  • He, S., et al. (2020). Bone-targeted Bortezomib Inhibits Bortezomib-Resistant Multiple Myeloma in Mice by Providing Higher Levels of Bortezomib in Bone. Molecular Cancer Therapeutics, 19(11), 2279-2290. [Link]

  • Meregalli, C., et al. (2018). An Overview of Bortezomib-Induced Neurotoxicity. Cancers, 10(11), 444. [Link]

  • Lin, Y. C., et al. (2026). Bortezomib Inhibits Cellular Proliferation and Inflammation in a Mouse Model of Proliferative Vitreoretinopathy. The FASEB Journal, 40(3), e71513. [Link]

  • Rojas-Hernandez, A., et al. (2019). Oncolytic immunotherapy and bortezomib synergy improves survival of refractory multiple myeloma in a preclinical model. Blood Advances, 3(5), 737-748. [Link]

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  • He, S., et al. (2018). Synthesis of a Bone-Targeted Bortezomib with In Vivo Anti-Myeloma Effects in Mice. Molecules, 23(9), 2307. [Link]

  • Podestà, M., et al. (2020). Non-Hematologic Toxicity of Bortezomib in Multiple Myeloma: The Neuromuscular and Cardiovascular Adverse Effects. Cancers, 12(9), 2562. [Link]

  • Lee, S. I., et al. (2009). Bortezomib attenuates murine collagen-induced arthritis. Annals of the Rheumatic Diseases, 68(11), 1761-1767. [Link]

  • Carozzi, V., et al. (2013). Bortezomib-Induced Painful Peripheral Neuropathy: An Electrophysiological, Behavioral, Morphological and Mechanistic Study in the Mouse. PLoS ONE, 8(9), e72995. [Link]

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  • Yannaki, E., et al. (2010). The proteasome inhibitor bortezomib drastically affects inflammation and bone disease in adjuvant-induced arthritis in rats. Arthritis & Rheumatism, 62(11), 3277-3288. [Link]

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  • Ghobadi, A., et al. (2016). Bortezomib is a rapid mobilizer of hematopoietic stem cells in mice via modulation of the VCAM-1/VLA-4 axis. Blood, 128(10), 1436-1446. [Link]

  • Sun, Y., et al. (2017). Bortezomib protects against dextran sulfate sodium-induced ulcerative colitis in mice. Molecular Medicine Reports, 16(1), 605-612. [Link]

  • Yamamoto, S., et al. (2021). Pathological Mechanisms of Bortezomib-Induced Peripheral Neuropathy. International Journal of Molecular Sciences, 22(2), 859. [Link]

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  • Atta, M., et al. (2025). Bortezomib-Induced Muscle Toxicity in Multiple Myeloma. ResearchGate. [Link]

  • Xu, S., et al. (2021). Animal Models of Multiple Myeloma Bone Disease. Frontiers in Oncology, 11, 686887. [Link]

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Application

Revolutionizing Cancer Research: A Guide to the Application of (2S)-2-amino-3-boronopropanoic acid;hydrochloride (Bortezomib)

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of (2S)-2-amino-3-boronopropanoic acid;hydrochloride, widely known as Bortezomib (Velcade®), in...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of (2S)-2-amino-3-boronopropanoic acid;hydrochloride, widely known as Bortezomib (Velcade®), in cancer research. Bortezomib is a first-in-class proteasome inhibitor that has significantly impacted the treatment landscape of multiple myeloma and mantle cell lymphoma.[1][2] Its unique mechanism of action offers a powerful tool to investigate fundamental cellular processes and explore novel therapeutic strategies against a variety of malignancies.[3][4]

Section 1: Unraveling the Mechanism of Action

Bortezomib is a dipeptidyl boronic acid that acts as a specific and reversible inhibitor of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[2][5] This inhibition is primarily achieved through the boron atom in bortezomib, which binds with high affinity to the catalytic site of the β5 subunit of the 20S proteasome core particle, effectively blocking its chymotrypsin-like activity.[3][6]

The ubiquitin-proteasome system is a critical regulator of intracellular protein homeostasis, controlling the levels of numerous proteins involved in cell cycle progression, apoptosis, and signal transduction. By inhibiting the proteasome, bortezomib disrupts this delicate balance, leading to the accumulation of a wide range of intracellular proteins.[1][4] This disruption has profound consequences for cancer cells, which often rely on the proteasome to degrade pro-apoptotic factors and maintain their proliferative state.[2][7]

The key downstream effects of proteasome inhibition by bortezomib include:

  • Induction of Apoptosis: The accumulation of pro-apoptotic proteins, such as Noxa, Bax, and Bak, triggers the intrinsic apoptotic pathway.[3][8] Furthermore, the stabilization of IκB, an inhibitor of the pro-survival transcription factor NF-κB, prevents the transcription of anti-apoptotic genes.[8][9]

  • Cell Cycle Arrest: The degradation of key cell cycle regulators, such as cyclins and cyclin-dependent kinase inhibitors (e.g., p21, p27), is disrupted, leading to cell cycle arrest, most commonly at the G2/M phase.[10][11][12]

  • ER Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded and ubiquitinated proteins in the endoplasmic reticulum (ER) triggers the unfolded protein response (UPR), which, if prolonged, can lead to apoptosis.[3]

Bortezomib_Mechanism cluster_Cell Cancer Cell cluster_Downstream Downstream Effects cluster_Outcomes Cellular Outcomes Bortezomib Bortezomib Proteasome 26S Proteasome (β5 subunit) Bortezomib->Proteasome Inhibits Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degrades IkB Stabilization of IκBα Pro_Apoptotic Accumulation of Pro-Apoptotic Proteins (e.g., Noxa, p53) Cell_Cycle_Regulators Accumulation of Cell Cycle Regulators (e.g., p21, Cyclins) ER_Stress ER Stress & Unfolded Protein Response NFkB Inhibition of NF-κB IkB->NFkB Apoptosis Apoptosis NFkB->Apoptosis Reduces anti-apoptotic gene transcription Pro_Apoptotic->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Cell_Cycle_Regulators->Cell_Cycle_Arrest ER_Stress->Apoptosis

Caption: Bortezomib's mechanism of action.

Section 2: Applications in Cancer Research Studies

Bortezomib's potent and specific mechanism of action makes it an invaluable tool for a wide range of cancer research applications.

2.1 In Vitro Studies

  • Studying the Ubiquitin-Proteasome System: Bortezomib can be used to probe the role of the proteasome in various cellular processes and to identify novel substrates of the ubiquitin-proteasome system.

  • Investigating Apoptosis and Cell Cycle Regulation: It serves as a potent inducer of apoptosis and cell cycle arrest, facilitating the study of these pathways and the identification of potential resistance mechanisms.[10][11][12]

  • Drug Synergy and Combination Studies: Bortezomib is frequently used in combination with other chemotherapeutic agents to investigate synergistic effects and overcome drug resistance.[3][8]

2.2 In Vivo Studies

  • Xenograft and Patient-Derived Xenograft (PDX) Models: Bortezomib is widely used in preclinical animal models to assess its anti-tumor efficacy, study its pharmacokinetic and pharmacodynamic properties, and evaluate combination therapies.[13][14][15]

  • Translational Research: In vivo studies with bortezomib help to bridge the gap between preclinical findings and clinical applications, providing a rationale for its use in various cancer types.[13][16]

Section 3: Experimental Protocols

The following are detailed protocols for common in vitro and in vivo experiments using bortezomib.

3.1 In Vitro Protocols

3.1.1 Cell Viability Assay (MTT/XTT or ATP-based)

This protocol is designed to determine the cytotoxic effects of bortezomib on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Bortezomib (reconstituted in DMSO)[17]

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent[18]

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[19]

  • Prepare serial dilutions of bortezomib in complete culture medium. A typical concentration range to start with is 0.1 nM to 1000 nM.[17][19]

  • Remove the existing medium from the wells and add 100 µL of the bortezomib dilutions or vehicle control (medium with DMSO, final concentration <0.1%) to the respective wells.[18][20]

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[17][18]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10][18]

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.[10]

  • Measure the absorbance at 570 nm using a microplate reader.[18][20]

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

3.1.2 Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by bortezomib.

Materials:

  • Cancer cell line

  • Complete culture medium

  • Bortezomib

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of bortezomib or vehicle control for the desired time (e.g., 24 or 48 hours).[10][21]

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[10][21]

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[10][18]

3.1.3 Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of bortezomib on cell cycle distribution.

Materials:

  • Cancer cell line

  • Complete culture medium

  • Bortezomib

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with bortezomib or vehicle control for a specified duration (e.g., 24 hours).[10][12]

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[10]

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.[21]

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[10][12]

Experimental_Workflow cluster_InVitro In Vitro Workflow cluster_Assays Downstream Assays cluster_InVivo In Vivo Workflow Cell_Culture Cancer Cell Line Culture Treatment Bortezomib Treatment (Dose & Time Course) Cell_Culture->Treatment Viability Cell Viability (MTT/ATP) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle (PI Staining) Treatment->Cell_Cycle Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Xenograft Tumor Xenograft Establishment Animal_Treatment Bortezomib Administration (e.g., i.v., i.p.) Xenograft->Animal_Treatment Monitoring Tumor Growth Monitoring Animal_Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, IHC) Monitoring->Endpoint

Caption: General experimental workflow for bortezomib studies.

3.2 In Vivo Protocol

3.2.1 Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of bortezomib in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Cancer cell line for injection

  • Matrigel (optional)

  • Bortezomib for injection (formulated in a suitable vehicle)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or medium, sometimes mixed with Matrigel) into the flank of each mouse.[13][22]

  • Monitor the mice regularly for tumor growth.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[14][22]

  • Administer bortezomib or vehicle control to the mice according to the planned dosing schedule (e.g., 0.3-1.0 mg/kg, twice weekly, via intravenous or intraperitoneal injection).[13][22]

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, or Western blotting).

Section 4: Quantitative Data Summary

The following table summarizes typical effective concentrations of bortezomib in various cancer cell lines and dosage ranges used in preclinical xenograft models.

Parameter Value Cancer Type Reference
In Vitro IC50 4.4 - 10 nMRetinoblastoma[23]
4 - 7 nMProstate and Lung Cancer[15]
~2 - 16 nMHepatocellular Carcinoma[18]
In Vivo Dosage 0.3 mg/kg, i.p.Primary Effusion Lymphoma[13]
0.8 mg/kg, i.v.Prostate and Lung Cancer[15]
1.0 mg/kg, i.v.Multiple Myeloma[22]
1.3 - 1.7 mg/m², i.v.Solid Tumors (Human)[24][25]

Note: IC50 values and effective in vivo doses can vary significantly depending on the cell line, tumor model, and experimental conditions. It is crucial to perform dose-response studies to determine the optimal concentration or dosage for each specific experimental system.

Section 5: Conclusion

(2S)-2-amino-3-boronopropanoic acid;hydrochloride (Bortezomib) is a powerful and versatile tool in the arsenal of cancer researchers. Its well-defined mechanism of action, targeting a fundamental cellular process, allows for the investigation of a multitude of signaling pathways and cellular responses to stress. The protocols and data presented in this guide provide a solid foundation for designing and executing robust in vitro and in vivo studies to further elucidate the role of the ubiquitin-proteasome system in cancer and to explore novel therapeutic strategies based on its inhibition. As our understanding of cancer biology continues to evolve, bortezomib will undoubtedly remain a cornerstone of preclinical and translational cancer research.

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Method

Boronic Acids: Versatile Tools for Chemical Biology and Drug Discovery

Introduction: The Unique Chemistry of Boronic Acids Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups, with the general formula R-B(OH)₂. Their utility in che...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Chemistry of Boronic Acids

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups, with the general formula R-B(OH)₂. Their utility in chemical biology stems from the unique properties of the boron atom. Boron is a metalloid with an empty p-orbital, making boronic acids mild Lewis acids.[1] This allows them to form reversible covalent bonds with nucleophiles, particularly the cis-diols found in many biological molecules like saccharides and glycoproteins.[2][3] This reversible covalent interaction is central to their function as sensors, affinity ligands, and enzyme inhibitors.[2]

The boron atom in a boronic acid exists in a trigonal planar sp² hybridized state. Upon binding with a diol, it transitions to a more stable, tetracoordinate sp³ hybridized state, forming a cyclic boronate ester.[4] This structural change is often accompanied by a change in the electronic properties of the molecule, which can be harnessed for sensing applications.[4] Furthermore, the low toxicity of many boronic acid-containing molecules makes them suitable for in vivo applications.[2][5]

I. Boronic Acid-Based Sensors: Detecting Biologically Important Molecules

The ability of boronic acids to bind to cis-diols has been extensively exploited in the development of sensors for biologically relevant molecules, most notably saccharides and reactive oxygen species (ROS).[6][7]

A. Saccharide Sensing

The detection of saccharides is crucial for managing diseases like diabetes and for studying the role of glycans in various biological processes.[6] Boronic acid-based fluorescent sensors are a prominent tool in this area.[4]

Principle of Fluorescent Saccharide Sensing:

These sensors typically consist of a boronic acid recognition unit appended to a fluorophore.[6] The binding of a saccharide to the boronic acid modulates the fluorescence of the reporter group through several mechanisms, including:

  • Photoinduced Electron Transfer (PET): In the unbound state, the lone pair of electrons on a nearby nitrogen atom can quench the fluorescence of the fluorophore. Upon saccharide binding, the boron atom becomes more electron-rich, which can suppress this quenching effect, leading to an increase in fluorescence.[6][8]

  • Intramolecular Charge Transfer (ICT): Saccharide binding can alter the electron-donating or -withdrawing properties of the boronic acid moiety, leading to a shift in the emission wavelength of the fluorophore.[8]

  • Förster Resonance Energy Transfer (FRET): This mechanism involves two fluorophores, a donor and an acceptor. Saccharide binding can induce a conformational change that alters the distance between the two, thereby affecting the efficiency of energy transfer and the resulting fluorescence signal.[8]

Workflow for Saccharide Detection using a Boronic Acid-Based Fluorescent Sensor:

Caption: Workflow for saccharide detection using a fluorescent boronic acid sensor.

Protocol 1: General Procedure for Fluorescent Saccharide Sensing

  • Reagent Preparation:

    • Prepare a stock solution of the boronic acid-based fluorescent sensor in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The optimal concentration will depend on the specific sensor and should be determined empirically.

    • Prepare a series of standard solutions of the target saccharide (e.g., glucose, fructose) in the same buffer.

  • Fluorescence Measurement:

    • In a 96-well microplate or a cuvette, add a fixed volume of the sensor solution.

    • Add varying volumes of the saccharide standard solutions to different wells/cuvettes.

    • Bring the final volume in each well/cuvette to be the same with the buffer.

    • Incubate the plate/cuvettes for a predetermined time at a constant temperature to allow for binding equilibrium to be reached.

    • Measure the fluorescence intensity using a spectrofluorometer at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Subtract the background fluorescence of the buffer from all readings.

    • Plot the change in fluorescence intensity as a function of the saccharide concentration.

    • The data can be fitted to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd), which is a measure of the binding affinity.

B. Detection of Reactive Oxygen and Nitrogen Species (ROS/RNS)

Boronic acids and their derivatives have emerged as powerful tools for detecting and quantifying reactive oxygen and nitrogen species (ROS/RNS) such as hydrogen peroxide (H₂O₂), peroxynitrite (ONOO⁻), and hypochlorous acid (HOCl).[9][10] These species are implicated in various physiological and pathological processes.[10]

Principle of ROS/RNS Detection:

The detection mechanism relies on the oxidation of the boronic acid moiety to a phenol by the ROS/RNS.[11] This conversion from a weakly fluorescent boronate to a strongly fluorescent phenol results in a measurable signal.[11] Notably, boronic acids react with peroxynitrite at a rate that is nearly a million times faster than their reaction with hydrogen peroxide, allowing for selective detection.[9]

Protocol 2: Cellular Imaging of Hydrogen Peroxide using a Boronate-Based Probe

  • Cell Culture and Probe Loading:

    • Culture cells of interest in a suitable medium in a glass-bottom dish or chamber slide.

    • Wash the cells with a buffered saline solution (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Incubate the cells with a solution of the boronate-based fluorescent probe (e.g., Peroxy Orange 1) in the buffered saline for a specific time (e.g., 30-60 minutes) at 37°C. The optimal probe concentration and loading time should be determined for each cell type.

  • Stimulation and Imaging:

    • Wash the cells to remove any excess probe.

    • Induce the production of intracellular H₂O₂ by treating the cells with a stimulant (e.g., phorbol 12-myristate 13-acetate (PMA) or a growth factor).

    • Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen probe. Acquire images at different time points to monitor the change in fluorescence.

  • Image Analysis:

    • Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ).

    • The increase in fluorescence intensity over time corresponds to the generation of intracellular H₂O₂.

II. Boronic Acids in Bioconjugation and Protein Labeling

The ability of boronic acids to form stable, yet reversible, covalent bonds makes them valuable for bioconjugation and site-selective protein labeling.[12]

Strategies for Boronic Acid-Mediated Bioconjugation:

  • Boronate Ester Formation: This strategy exploits the reaction between a boronic acid and a cis-diol. Proteins can be genetically engineered to contain a diol-containing non-canonical amino acid, or glycoproteins with accessible surface glycans can be targeted.[12]

  • Iminoboronate Formation: This involves the reaction between a 2-formylphenylboronic acid and a hydrazine or hydroxylamine derivative to form a stable iminoboronate linkage.[12][13] This reaction is rapid and bioorthogonal.[13]

  • Sequential Bioconjugation: Different boronic acid derivatives with distinct reactivities can be used for sequential labeling of biomolecules, allowing for the construction of complex bioconjugates.[14]

Workflow for Site-Specific Protein Labeling using Boronic Acids:

Caption: General workflow for site-specific protein labeling via boronic acid chemistry.

III. Boronic Acids as Enzyme Inhibitors

Boronic acids are effective inhibitors of several classes of enzymes, particularly serine proteases, metallo-β-lactamases, and histone deacetylases (HDACs).[15][16][17][18] Their inhibitory mechanism often involves the formation of a stable, tetrahedral intermediate with a key active site residue.[2]

Mechanism of Serine Protease Inhibition:

Serine proteases have a catalytic triad in their active site, which includes a serine residue. The hydroxyl group of this serine acts as a nucleophile to hydrolyze peptide bonds. Boronic acids inhibit these enzymes by forming a covalent adduct with the catalytic serine.[2] The boron atom acts as a transition-state analog, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.[16] This results in potent and often reversible inhibition.

Table 1: Examples of FDA-Approved Boronic Acid Drugs

Drug Name (Brand Name)Target Enzyme/ProteinTherapeutic Area
Bortezomib (Velcade®)26S ProteasomeMultiple Myeloma
Ixazomib (Ninlaro®)26S ProteasomeMultiple Myeloma
Vaborbactam (Vabomere®)β-LactamaseBacterial Infections
Crisaborole (Eucrisa®)Phosphodiesterase 4 (PDE4)Atopic Dermatitis
Tavaborole (Kerydin®)Leucyl-tRNA synthetaseOnychomycosis

This table is compiled from information in references[5][19][20].

Protocol 3: Enzyme Inhibition Assay with a Boronic Acid Inhibitor

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in a suitable assay buffer.

    • Prepare a stock solution of the chromogenic or fluorogenic substrate for the enzyme.

    • Prepare a series of dilutions of the boronic acid inhibitor in the assay buffer.

  • Inhibition Assay:

    • In a 96-well microplate, add a fixed amount of the enzyme to each well.

    • Add varying concentrations of the boronic acid inhibitor to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the reaction velocity as a function of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.

IV. Boronic Acids in Drug Discovery and Development

The success of bortezomib (Velcade®), the first FDA-approved boronic acid-containing drug, has spurred significant interest in this class of compounds for drug discovery.[5][19][21] Boronic acids can enhance the potency of drugs and improve their pharmacokinetic profiles.[21]

Key Considerations for Boronic Acid Drug Design:

  • Target Selection: Boronic acids are well-suited for targeting enzymes with a nucleophilic residue in the active site, such as serine or threonine.[22][23]

  • Selectivity: The scaffold of the boronic acid molecule can be modified to achieve selectivity for the target enzyme over other related enzymes.

  • Pharmacokinetics: The physicochemical properties of the boronic acid, such as its pKa and lipophilicity, can be tuned to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.[5]

Protecting Groups for Boronic Acids in Synthesis:

Free boronic acids can be unstable and prone to dehydration to form boroxines.[24] Therefore, protecting groups are often used during multi-step syntheses.[24][25] Common protecting groups include:

  • Pinacol esters: These are widely used due to their stability and ease of handling.[25]

  • MIDA (N-methyliminodiacetic acid) esters: These are stable to a wide range of reaction conditions and can be deprotected under mild basic conditions.[24]

  • DAN (1,8-diaminonaphthalene) amides: These are very stable and require strong acidic conditions for deprotection.[24][25]

Table 2: Common Boronic Acid Protecting Groups and Deprotection Conditions

Protecting GroupStructureDeprotection Conditions
Pinacol (pin)Cyclic boronic esterHydrolysis (sometimes difficult)
MIDATricyclic boronate esterAqueous base
DANDiaminonaphthaleneamideStrong aqueous acid

This table is compiled from information in references[24][25].

Conclusion

Boronic acids are remarkably versatile tools in chemical biology and drug development. Their unique ability to form reversible covalent bonds with diols and other nucleophiles has enabled the creation of sophisticated sensors, powerful bioconjugation reagents, and potent enzyme inhibitors. As our understanding of the chemistry and biology of boronic acids continues to grow, we can expect to see even more innovative applications of these fascinating molecules in the future.

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  • Kumar, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2570. [Link]

  • Bhatia, B. K., & Wiemer, D. F. (2013). From the Test Tube to the Treatment Room: Fundamentals of Boron-containing Compounds and their Relevance to Dermatology. The Journal of Clinical and Aesthetic Dermatology, 6(7), 30-36. [Link]

  • Angenent, P. (2023). Advances in Boron-based Drugs in Medicinal Chemistry. Archives of Chemical Research, 7(2). [Link]

  • Taylor, M. S., et al. (2012). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry, 10(30), 5793-5804. [Link]

  • Liu, Z., & He, H. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 50(9), 2185-2193. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. John Wiley & Sons. [Link]

  • Raines, R. T., & Shoulders, M. D. (2022). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 119(12), e2119045119. [Link]

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In Boronic Acids (pp. 1-133). Wiley-VCH. [Link]

  • Hall, D. G. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. In Boronic Acids (pp. 1-133). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Labinsights. (2023, May 8). The Things You Need To Know About Boronic Acids. Labinsights. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Wiley. [Link]

Sources

Application

Application Note &amp; Protocol: Determination of Ki Values for (2S)-2-amino-3-boronopropanoic acid hydrochloride

Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for determining the inhibition constant (Ki) of (2S)-2-amino-3-boronopropanoic acid hydrochlori...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for determining the inhibition constant (Ki) of (2S)-2-amino-3-boronopropanoic acid hydrochloride, a boronic acid-containing amino acid analogue.[1] Boronic acids are a well-established class of enzyme inhibitors, particularly for serine proteases, where they act as transition-state analogues.[2][3] The Ki value is a critical parameter for characterizing the potency of an enzyme inhibitor, as it represents the dissociation constant of the enzyme-inhibitor complex.[4] Unlike the IC50 value, which is dependent on experimental conditions, the Ki is an intrinsic value that allows for direct comparison of inhibitor potencies.[4][5] This guide details the underlying principles of enzyme kinetics, provides a step-by-step protocol for a representative serine protease (trypsin), and outlines the necessary data analysis to calculate the Ki value.

Introduction and Scientific Principles

(2S)-2-amino-3-boronopropanoic acid is an analogue of the amino acid alanine. The presence of the boronic acid moiety makes it a potent candidate for inhibiting enzymes that recognize alanine or similar residues, most notably serine proteases.[6][7]

Mechanism of Inhibition by Boronic Acids

Boronic acids typically act as competitive inhibitors of serine proteases. The boron atom is electrophilic and is attacked by the nucleophilic hydroxyl group of the catalytic serine residue in the enzyme's active site. This forms a stable, reversible covalent adduct (a boronate ester), which mimics the tetrahedral transition state of peptide bond hydrolysis.[3] This stable complex effectively blocks the enzyme's catalytic activity.[3]

G cluster_0 Enzyme Active Site Ser-OH Serine (Ser-OH) Complex Reversible Tetrahedral Adduct (Enzyme-Inhibitor Complex) Ser-OH->Complex Nucleophilic attack His-Im Histidine (His-Im) His-Im->Ser-OH Activates Serine Inhibitor (2S)-2-amino-3-boronopropanoic acid B(OH)2 Inhibitor->Complex Binding to active site caption Mechanism of Serine Protease Inhibition by Boronic Acid.

The Importance of the Inhibition Constant (Ki)

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions.[8][9] Key parameters include Vmax (maximum reaction velocity) and Km (the Michaelis constant, which reflects the substrate concentration at half Vmax).[10] When an inhibitor is introduced, these parameters can change.

The IC50 value is the concentration of an inhibitor required to reduce enzyme activity by 50%. While experimentally straightforward to determine, its value is highly dependent on the substrate concentration used in the assay.[4]

The Ki , or inhibition constant, is the dissociation constant for the enzyme-inhibitor complex. For a competitive inhibitor, it reflects the inhibitor's binding affinity to the free enzyme. A lower Ki value signifies a more potent inhibitor. Crucially, Ki is independent of substrate concentration, making it the gold standard for comparing the potency of different inhibitors.[5][11]

The Cheng-Prusoff equation is a fundamental relationship used to calculate Ki from an experimentally determined IC50 value, provided the inhibition mechanism is competitive and the substrate's Km is known.[5][12]

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the concentration of the substrate.

  • Km is the Michaelis constant of the substrate.

Experimental Design and Protocol

This protocol uses Bovine Trypsin as a model serine protease and Nα-Benzoyl-L-arginine ethyl ester (BAEE) as a chromogenic substrate. The hydrolysis of BAEE by trypsin can be monitored spectrophotometrically by the increase in absorbance at 253 nm.

2.1. Materials and Reagents

  • (2S)-2-amino-3-boronopropanoic acid hydrochloride (Inhibitor)

  • Bovine Trypsin (Enzyme)

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) (Substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl2)

  • Dimethyl sulfoxide (DMSO) for inhibitor stock

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading at 253 nm

2.2. Workflow Overview

G cluster_prep Phase 1: Preparation cluster_km Phase 2: Km Determination cluster_ic50 Phase 3: IC50 Determination cluster_calc Phase 4: Ki Calculation P1 Prepare Reagent Stocks (Buffer, Enzyme, Substrate, Inhibitor) K1 Measure initial velocity (V₀) at various substrate [S] concentrations P1->K1 I1 Fix substrate [S] at Km value P1->I1 K2 Plot V₀ vs. [S] K1->K2 K3 Fit to Michaelis-Menten equation to determine Km and Vmax K2->K3 K3->I1 Km value C1 Use Cheng-Prusoff Equation: Ki = IC50 / (1 + [S]/Km) K3->C1 Km value I2 Measure V₀ across a range of inhibitor concentrations I1->I2 I3 Plot % Inhibition vs. log[Inhibitor] I2->I3 I4 Fit sigmoidal curve to find IC50 I3->I4 I4->C1 IC50 value C2 Report Final Ki Value C1->C2 caption Experimental workflow for Ki determination.

2.3. Step-by-Step Protocol

Part A: Determination of Substrate Km

Causality: Before determining the inhibitor's potency (IC50 and Ki), it is essential to characterize the enzyme's interaction with its substrate.[10] The Km value is required for the Cheng-Prusoff equation.

  • Prepare Substrate Dilutions: Prepare a series of BAEE dilutions in Tris-HCl buffer, ranging from 0.1x to 10x the expected Km (a typical starting range for trypsin is 0.05 mM to 1.0 mM).

  • Set up the Assay Plate: In a 96-well plate, add buffer and varying concentrations of the substrate BAEE.

  • Initiate Reaction: Add a fixed, non-saturating concentration of trypsin to each well to start the reaction.

  • Measure Reaction Rates: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 253 nm over time (e.g., every 15 seconds for 5 minutes). The initial velocity (V₀) is the initial slope of the absorbance vs. time curve.

  • Data Analysis: Plot V₀ versus substrate concentration [S]. Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.

Part B: Determination of Inhibitor IC50

Causality: This part measures the concentration-dependent effect of the inhibitor on the enzyme at a fixed substrate concentration. Setting the substrate concentration equal to the Km value ensures the assay is sensitive to competitive inhibition.

  • Prepare Inhibitor Dilutions: Prepare a stock solution of (2S)-2-amino-3-boronopropanoic acid hydrochloride in DMSO (e.g., 10 mM). Perform a serial dilution in Tris-HCl buffer to create a range of inhibitor concentrations (e.g., from 1 nM to 100 µM).

  • Set up Assay Plate:

    • Add buffer to all wells.

    • Add the serially diluted inhibitor to the appropriate wells. Include a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" blank.

    • Add the trypsin solution to all wells except the blank.

    • Pre-incubate: Allow the enzyme and inhibitor to pre-incubate for 10-15 minutes. This is crucial for some boronic acids which can be slow-binding inhibitors.[13]

  • Initiate Reaction: Add the BAEE substrate to all wells. The final substrate concentration should be equal to the Km value determined in Part A.

  • Measure Reaction Rates: Immediately measure the initial velocities (V₀) as described in Part A.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

2.4. Data Presentation

All quantitative data should be summarized in clear, structured tables.

Table 1: Representative Experimental Conditions

Parameter Value Rationale
Enzyme Bovine Trypsin Model serine protease
Substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE) Chromogenic substrate for trypsin
Buffer 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0 Optimal pH for trypsin activity
Wavelength 253 nm λmax for BAEE hydrolysis product
Temperature 25°C or 37°C Controlled reaction temperature

| Inhibitor Solvent | DMSO | Common solvent for organic compounds |

Table 2: Sample Data Summary for Ki Calculation

Parameter Determined Value
Substrate Km [Value from Part A]
Substrate [S] used for IC50 [Value from Part A]
Inhibitor IC50 [Value from Part B]

| Calculated Ki | [Value from Cheng-Prusoff] |

Calculation of the Ki Value

With the experimentally determined Km and IC50 values, and knowing the substrate concentration [S] used in the IC50 assay, the Ki value can be calculated using the Cheng-Prusoff equation.[5]

Example Calculation:

  • If Km = 0.2 mM

  • If [S] used in the assay = 0.2 mM

  • If the measured IC50 = 50 nM

Ki = 50 nM / (1 + [0.2 mM] / [0.2 mM]) Ki = 50 nM / (1 + 1) Ki = 25 nM

The Ki for (2S)-2-amino-3-boronopropanoic acid hydrochloride is 25 nM.

Trustworthiness and Self-Validation

  • Controls: The inclusion of positive (no inhibitor) and negative (no enzyme) controls in every plate is mandatory to ensure data integrity.

  • Mechanism Confirmation: To confirm the mechanism is indeed competitive, the experiment can be repeated to determine the IC50 at a different substrate concentration (e.g., 2x Km). For a competitive inhibitor, the apparent IC50 value will increase with increasing substrate concentration.[4] A Lineweaver-Burk plot can also be used to visualize the inhibition type.[14]

  • Data Quality: Ensure that the initial velocity measurements are taken from the linear phase of the reaction progress curve.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Pearson Education. (n.d.). Enzyme Kinetics Explained. Retrieved from [Link]

  • Leff, P. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 46(2), 59-69. Retrieved from [Link]

  • Rogers, A., & Gibon, Y. (2008). Enzyme kinetics: Theory and practice. Plant metabolic networks, 73-90. Retrieved from [Link]

  • ChemHelp ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Retrieved from [Link]

  • Butt, S. (n.d.). Chapter 6: Enzyme Principles and Biotechnological Applications. Chemistry. Retrieved from [Link]

  • Philipp, M., & Bender, M. L. (1971). Inhibition of serine proteases by arylboronic acids. Proceedings of the National Academy of Sciences, 68(2), 478-480. Retrieved from [Link]

  • Selwyn, M. J. (1965). A quick method for the determination of inhibition constants. Biochimica et Biophysica Acta (BBA)-Enzymology and Biological Oxidation, 105(1), 193-195. Retrieved from [Link]

  • Dos Remedios, C. (2024, April 8). Enzyme Kinetics. TeachMe Physiology. Retrieved from [Link]

  • Philipp, M., & Bender, M. L. (1971). Inhibition of Serine Proteases by Arylboronic Acids. Proceedings of the National Academy of Sciences of the United States of America, 68(2), 478–480. Retrieved from [Link]

  • Franklin, C., et al. (2018). Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase. ACS infectious diseases, 4(3), 348-358. Retrieved from [Link]

  • Martin, G. (n.d.). Enzyme Kinetics & The Michaelis-Menten Equation. BIOC*2580: Introduction to Biochemistry. Retrieved from [Link]

  • Withers-Martinez, C., et al. (2014). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 111(15), 5585-5590. Retrieved from [Link]

  • Philipp, M., & Bender, M. L. (1971). Inhibition of Serine Proteases by Arylboronic Acids. Proceedings of the National Academy of Sciences of the United States of America, 68(2), 478–480. Retrieved from [Link]

  • Di Mola, A., et al. (2022). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 23(17), 9680. Retrieved from [Link]

  • Scorei, R. I., & Popa, R. (2021). Mechanism of serine protease inhibition by boronic acids. The formation of a reversible covalent bond between the boron atom and the serine hydroxyl group mimics the tetrahedral transition state, effectively blocking enzyme activity. ResearchGate. Retrieved from [Link]

  • Cer, R. Z., et al. (2019). 17 Inhibition Kinetics Measurement. Protocols.io. Retrieved from [Link]

  • Franklin, C., et al. (2018). Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase. ACS Infectious Diseases, 4(3), 348–358. Retrieved from [Link]

  • Bethel, C. R., et al. (2017). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy, 61(9), e00329-17. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-amino-3-boronopropanoic acid;hydrochloride. Retrieved from [Link]

  • Klappa, P. (2023, March 6). Finding the dissociation constant ki for a competitive inhibitor. YouTube. Retrieved from [Link]

  • LibreTexts. (2025, December 11). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Biology LibreTexts. Retrieved from [Link]

Sources

Method

Application Note: The Role of Boronic Acids in Drug Discovery – Mechanistic Insights and Kinetic Assay Protocols

Executive Summary As drug discovery increasingly pivots toward targeted covalent inhibitors, boronic acids have evolved from niche synthetic reagents into a highly prized pharmacophore class. Historically dismissed due t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery increasingly pivots toward targeted covalent inhibitors, boronic acids have evolved from niche synthetic reagents into a highly prized pharmacophore class. Historically dismissed due to perceived instability, the boron atom's unique sp² hybridization and empty p-orbital provide a highly tunable Lewis acid center. This structural feature enables the formation of reversible covalent bonds with active-site nucleophiles, offering the profound potency of transition-state analogs without the permanent off-target toxicity often associated with irreversible electrophiles. This application note details the mechanistic rationale, clinical validation, and rigorous kinetic assay protocols required to successfully develop boronic acid-based therapeutics.

The Boronic Acid Pharmacophore: Reversible Covalent Mastery

The defining advantage of the boronic acid moiety is its ability to act as a reversible covalent "warhead"[1]. When a boronic acid enters the active site of a target enzyme, the electron-deficient boron atom undergoes nucleophilic attack by the hydroxyl or sulfhydryl group of an active-site residue (e.g., serine, threonine, or cysteine).

This reaction transitions the boron from a planar, sp²-hybridized state to a tetrahedral, sp³-hybridized boronate complex[1]. Because this tetrahedral geometry closely mimics the high-energy transition state of peptide or ester hydrolysis, boronic acids achieve exceptional binding affinities. Crucially, this covalent bond is reversible under physiological conditions, establishing an equilibrium that mitigates the risk of permanent immune haptenization or irreversible off-target inhibition.

Clinical Validation: Proteasome and β-Lactamase Inhibition

The clinical viability of this mechanism was first validated by bortezomib , a dipeptide boronic acid that targets the 26S proteasome. By reversibly binding the N-terminal threonine (Thr1) of the β5-subunit, bortezomib blocks the chymotrypsin-like activity of the proteasome. This prevents the degradation of IκB, trapping the transcription factor NF-κB in the cytosol and ultimately triggering apoptosis in multiple myeloma cells.

Similarly, vaborbactam leverages a cyclic boronic acid structure to inhibit serine β-lactamases (such as KPC-2)[2]. By covalently binding the active site serine, vaborbactam acts as a transition state analog that protects co-administered carbapenem antibiotics from bacterial degradation[3].

G Bortezomib Bortezomib (Boronic Acid) Proteasome 26S Proteasome (β5 Subunit Thr1) Bortezomib->Proteasome Reversible Covalent Binding IkB IκB (Inhibitor of NF-κB) Degradation Blocked Proteasome->IkB Inhibits Proteolysis NFkB NF-κB Cytosolic Retention IkB->NFkB Prevents Activation Apoptosis Apoptosis (Multiple Myeloma Cell Death) NFkB->Apoptosis Downregulates Anti-apoptotic Genes

Mechanism of action of bortezomib inducing apoptosis via proteasome inhibition.

Quantitative Data: FDA-Approved Boronic Acid Therapeutics

The versatility of the boronic acid pharmacophore is demonstrated by its application across diverse therapeutic areas, summarized in the table below:

DrugTarget EnzymeIndicationPharmacodynamic Profile
Bortezomib 26S Proteasome (β5 subunit)Multiple Myeloma Ki​≈0.6 nM; Reversible covalent binding to Thr1
Ixazomib 26S Proteasome (β5 subunit)Multiple MyelomaFirst oral proteasome inhibitor; Reversible covalent[1]
Vaborbactam Serine β-lactamases (e.g., KPC-2)Complicated UTI Ki​=69 nM; Transition state analog[3]
Tavaborole Leucyl-tRNA synthetaseOnychomycosis IC50​≈2 µM; Forms adduct with tRNA terminal adenosine
Crisaborole Phosphodiesterase 4 (PDE4)Atopic Dermatitis IC50​≈100 nM; Non-covalent interaction via boron atom

Experimental Protocol: Kinetic Evaluation of Boronic Acid Inhibitors

Because boronic acids form reversible covalent bonds, they typically exhibit slow-binding kinetics . The interaction follows a two-step mechanism: an initial rapid formation of a non-covalent complex ( E⋅I ), followed by a slower chemical step to form the covalent transition-state complex ( E−I∗ )[2].

Critical Warning: A standard endpoint IC50​ assay without pre-incubation will severely underestimate the potency of a boronic acid inhibitor. The following continuous-readout protocol is designed to accurately capture the Ki​ , kon​ , and koff​ parameters.

Workflow: Slow-Binding Enzyme Inhibition Assay

Step 1: Reagent and Compound Preparation

  • Action: Prepare boronic acid inhibitor stocks in 100% DMSO. Dilute into the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.05% Tween-20) such that the final DMSO concentration in the well is ≤5% [4].

  • Causality: Boronic acids are largely hydrophobic and require DMSO for solubility. However, keeping the final DMSO concentration strictly below 5% prevents solvent-induced conformational changes or denaturation of the target enzyme[4]. The inclusion of a surfactant like Tween-20 prevents non-specific aggregation-based inhibition.

Step 2: Enzyme Pre-incubation

  • Action: In a 96-well or 384-well microplate, combine the target enzyme (e.g., recombinant KPC-2 at 1-5 nM) with varying concentrations of the boronic acid inhibitor. Incubate at 37°C for 10 to 15 minutes prior to adding the substrate[5].

  • Causality: This is the most critical step. Pre-incubation provides the necessary time for the slow-forming covalent transition-state complex ( E−I∗ ) to reach thermodynamic equilibrium, ensuring that the calculated affinity ( Ki​ ) reflects the true potency of the drug[2].

Step 3: Substrate Addition

  • Action: Initiate the reaction by adding a reporter substrate (e.g., nitrocefin for β-lactamases) at a concentration equal to its Km​ value[5].

  • Causality: Setting the substrate concentration at Km​ perfectly balances assay sensitivity with the ability to detect competitive displacement. If the substrate concentration is too high, it will outcompete the inhibitor, artificially inflating the apparent Ki​ .

Step 4: Continuous Kinetic Readout

  • Action: Immediately transfer the plate to a microplate reader and measure the product formation continuously (e.g., absorbance at 486 nm for nitrocefin) over 30–60 minutes.

  • Causality: Continuous monitoring is mandatory because slow-binding inhibitors produce non-linear reaction progress curves. Endpoint assays only capture a single snapshot in time, completely missing the kinetic curvature required to calculate the association rate ( kon​ )[2].

Step 5: Data Analysis

  • Action: Fit the non-linear progress curves to the Morrison equation for tight-binding inhibitors or standard slow-binding models to extract the true inhibition constant ( Ki​ ) and the residence time ( τ=1/koff​ ).

Workflow Prep Compound Prep (DMSO Stock) PreInc Enzyme Pre-incubation (Establish E-I* Complex) Prep->PreInc Substrate Substrate Addition (e.g., Nitrocefin) PreInc->Substrate Readout Kinetic Readout (Continuous Monitoring) Substrate->Readout Analysis Data Analysis (Calculate Ki, kon, koff) Readout->Analysis

Standard kinetic assay workflow for evaluating reversible covalent boronic acid inhibitors.

Formulation Troubleshooting: Managing Autooxidation

A major hurdle in the development of boronic acids is their physical stability. In the solid state, free boronic acids are highly susceptible to autooxidation, a degradation pathway initiated by the spontaneous condensation of the molecules into boronic anhydrides (boroxines) and the release of water[6].

Best Practice for Stabilization: To prevent autooxidation and extend shelf life, boronic acids should be formulated via lyophilization with a diol (such as mannitol). This process converts the unstable free boronic acid into a highly stable boronate ester[6]. Upon intravenous or subcutaneous administration, the mannitol ester rapidly hydrolyzes in the aqueous environment of the bloodstream, releasing the active boronic acid monomer to engage its target.

References

  • Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives. National Institutes of Health (NIH) / PMC.

  • Vaborbactam - Wikipedia. Wikipedia. 3

  • An update on the discovery and development of reversible covalent inhibitors. National Institutes of Health (NIH) / PMC. 1

  • Biochemical Activity of Vaborbactam. National Institutes of Health (NIH) / PMC.2

  • Discovery Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase. AWS / Supporting Information. 4

  • Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. National Institutes of Health (NIH) / PMC. 5

  • US8962572B2 - Bortezomib formulations. Google Patents. 6

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: (2S)-2-amino-3-boronopropanoic acid;hydrochloride

Welcome to the technical support resource for (2S)-2-amino-3-boronopropanoic acid;hydrochloride (ANB-HCl). This guide is designed for researchers, scientists, and drug development professionals to address common challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for (2S)-2-amino-3-boronopropanoic acid;hydrochloride (ANB-HCl). This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility and stability, encountered during experimental work. As an α-aminoboronic acid, this compound is a valuable tool, often used as a protease inhibitor, but its unique chemical nature requires specific handling to ensure experimental success and data reproducibility.[1][2] This document provides in-depth, field-proven insights and protocols to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions - Stock Solution Preparation

This section addresses the most common initial queries regarding the preparation of stock solutions for ANB-HCl.

Q1: What is the recommended primary solvent for preparing a stock solution of (2S)-2-amino-3-boronopropanoic acid;hydrochloride?

Answer:

The recommended primary solvent is high-purity, sterile water or a dilute acidic solution (e.g., 0.1 N HCl).[3] As a hydrochloride salt, the compound's aqueous solubility is enhanced compared to its free base form.[4] The presence of the amine and carboxylic acid groups, analogous to natural amino acids, makes it amenable to polar, protic solvents.

For most biological applications, starting with sterile, nuclease-free water is sufficient. If you encounter solubility issues, using a dilute acid can further improve dissolution by ensuring the primary amine remains fully protonated.[5] For applications requiring non-aqueous stocks, Dimethyl Sulfoxide (DMSO) is a viable alternative, as many boronic acids show good solubility in this solvent.[4]

Q2: I need to prepare a high-concentration stock solution (>50 mM). What is the best approach?

Answer:

Achieving high concentrations can be challenging due to the inherent solubility limits of many boronic acids.[6] If a high-concentration aqueous stock is required, we recommend a pH-adjusted approach. The solubility of amino acid analogs is highly dependent on pH, typically being lowest at the isoelectric point and increasing significantly in acidic or basic conditions.[7][8]

Given that ANB-HCl is already a hydrochloride salt, preparing it in a dilute acidic buffer (e.g., 50 mM HCl, pH ~1.3) will maximize the protonation of the amine group and generally enhance solubility. Avoid using basic solutions, as they can deprotonate the ammonium group, potentially reducing solubility and, more critically, promoting base-catalyzed decomposition or protodeboronation (the cleavage of the C-B bond).[1][4][9]

An alternative strategy, particularly for formulation development, involves the use of polyols like mannitol. Boronic acids can form boronate esters with diols, which can significantly increase aqueous solubility.[10] This method was famously used to formulate the boronic acid-containing drug, Velcade®.[10] However, for routine lab use, this adds complexity and may interfere with downstream assays.

Q3: Can you provide a standard protocol for preparing a 10 mM aqueous stock solution?

Answer:

Certainly. This protocol is designed to be a self-validating system for preparing a standard 10 mM stock solution for use in most biological assays.

Materials:

  • (2S)-2-amino-3-boronopropanoic acid;hydrochloride (MW: 169.37 g/mol )[11]

  • High-purity, sterile water (e.g., Milli-Q or equivalent)

  • Sterile conical tube or vial

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Step-by-Step Protocol:

  • Calculate Required Mass: To prepare 10 mL of a 10 mM solution, you will need:

    • Mass = 10 mM * 10 mL * 169.37 g/mol = 0.01 M * 0.01 L * 169.37 g/mol = 0.01694 g = 16.94 mg .

  • Weigh Compound: Accurately weigh 16.94 mg of ANB-HCl and transfer it to a sterile 15 mL conical tube.

  • Initial Solvation: Add approximately 8 mL of sterile water to the tube.

  • Dissolution: Cap the tube tightly and vortex for 1-2 minutes. If the solid does not fully dissolve, place the tube in a bath sonicator for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.[12]

  • Final Volume Adjustment: Once the solid is completely dissolved, add sterile water to bring the final volume to exactly 10.0 mL.

  • Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5] Store aliquots at -20°C or -80°C. For short-term storage (1-2 weeks), 2-8°C is acceptable.

Part 2: Troubleshooting Common Solubility & Stability Issues

This section provides solutions to problems that may arise after the initial preparation of the stock solution.

Q4: My compound is not dissolving in water or buffer, even at a low concentration. What should I do?

Answer:

This issue typically points to problems with pH, temperature, or the inherent properties of the specific lot of the compound. Follow this troubleshooting workflow:

G start Incomplete Dissolution Observed check_ph Is the buffer pH acidic to neutral (pH < 7.4)? start->check_ph adjust_ph Adjust to a slightly acidic pH. Try preparing in 10-50 mM HCl. check_ph->adjust_ph No sonicate Apply Mechanical Energy: - Vortex vigorously - Use bath sonicator for 15-30 min check_ph->sonicate Yes adjust_ph->sonicate use_organic Try a different solvent. Prepare a concentrated stock in DMSO. success Problem Solved use_organic->success Dissolved contact Consult Technical Support (Potential compound quality issue) use_organic->contact Still Insoluble warm Gently warm solution (up to 40°C) sonicate->warm warm->use_organic Still Insoluble warm->success Dissolved

Caption: Troubleshooting workflow for ANB-HCl dissolution.

Causality Explained:

  • pH: As an amino acid analog, ANB-HCl has an isoelectric point where its net charge is zero, leading to minimal aqueous solubility.[7] As a hydrochloride salt, it is already acidic, but dissolving it in a neutral or slightly basic buffer can shift the equilibrium, reducing solubility. Forcing a more acidic environment ensures the molecule remains charged and hydrophilic.

  • Mechanical/Thermal Energy: Sonication provides energy to break up the crystal lattice of the solid, facilitating its interaction with the solvent.[3] Gentle warming increases the kinetic energy of the system, which generally enhances the solubility of solids.[12]

  • Solvent Polarity: If aqueous solubility remains a problem, switching to a polar aprotic solvent like DMSO is a standard biochemical practice for hydrophobic or difficult-to-dissolve compounds.

Q5: I observed a precipitate forming after adding my DMSO stock solution to my aqueous cell culture media/assay buffer. Why did this happen and how can I prevent it?

Answer:

This is a classic case of solvent-induced precipitation. While your compound is highly soluble in 100% DMSO, its solubility in the final aqueous buffer (which may contain only 0.1-1% DMSO) is much lower. When the concentrated DMSO stock is added, the local concentration of the compound at the point of addition exceeds its solubility limit in the aqueous environment, causing it to crash out of solution.

Prevention Protocol:

  • Minimize DMSO Concentration: Use the highest possible concentration for your DMSO stock to minimize the volume added to the aqueous buffer.

  • Dropwise Addition with Agitation: Add the DMSO stock solution slowly and dropwise directly into the vortex of your rapidly stirring or vortexing aqueous buffer. This ensures immediate and rapid dispersal, preventing the local concentration from exceeding the solubility limit.

  • Warm the Aqueous Buffer: Gently warming the destination buffer (e.g., to 37°C) before adding the stock can slightly increase the compound's solubility and prevent precipitation.

Q6: My dissolved compound seems to lose activity over time, especially in my assay buffer at physiological pH. What are the stability considerations?

Answer:

Loss of activity over time points to chemical instability. For aminoboronic acids, there are two primary concerns:

  • Dehydration to Boroxines: In solution, boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines.[4][13] Boroxines are often less soluble and are not the active form of the inhibitor, thus reducing the effective concentration of your compound. This is more common in concentrated solutions or upon heating.

  • Protodeboronation: This is the hydrolytic cleavage of the carbon-boron bond. While the hydrochloride salt form provides some stability, neutral or basic conditions can facilitate this process, especially for α-aminoboronic acids, leading to the formation of alanine and boric acid.[9] This is an irreversible degradation pathway that eliminates the active pharmacophore.

Recommendations for Enhancing Stability:

  • Prepare Fresh Solutions: The most reliable method is to prepare the final working solution fresh for each experiment from a frozen, acidic stock.

  • pH Control: Maintain the stock solution under acidic conditions (pH 2-5). Avoid storing the compound in neutral or basic buffers (pH > 7.4) for extended periods.

  • Storage: Store stock solutions frozen at -20°C or -80°C in single-use aliquots.[14] Boronic acids are also sensitive to oxidation, so purging the headspace of vials with an inert gas like argon or nitrogen before sealing can prolong shelf life.[4][15]

Part 3: Quantitative Data & Chemical Compatibility
Table 1: Estimated Solubility & Solvent Recommendations

This table provides a summary of suitable solvents for (2S)-2-amino-3-boronopropanoic acid;hydrochloride, based on the properties of related aminoboronic acids and general chemical principles.[4][8]

SolventEstimated SolubilityRecommended UseKey Considerations
Water SolublePrimary solvent for most biological applications.Solubility is pH-dependent; may be limited at higher concentrations.
0.1 N HCl Highly SolublePreparing high-concentration aqueous stocks.Ensures amine protonation, enhancing solubility and stability.[5]
PBS (pH 7.4) Moderately SolubleFinal dilution for many cell-based assays.Prepare fresh. Potential for lower stability over time at this pH.[9]
DMSO SolublePreparing high-concentration non-aqueous stocks.Risk of precipitation when diluting into aqueous buffers.
Ethanol/Methanol Likely SolubleIntermediate solvent; some applications.Generally lower solubility than in water or DMSO for amino acids.[8]
DCM / Diethyl Ether Sparingly SolubleNot recommended for stock preparation.These are non-polar aprotic solvents unsuitable for this polar salt.[4]
Q7: Are there any known chemical incompatibilities I should be aware of in my experiments?

Answer:

Yes. The boronic acid moiety is chemically reactive and can interact with several common laboratory reagents:

  • Diols: Boronic acids form reversible covalent esters with 1,2- and 1,3-diols. This includes molecules like glycerol (often found in enzyme storage buffers), sorbitol, mannitol, and even ribose in molecules like ATP or NAD(P)H.[10] This interaction can be beneficial for solubility but may also compete with the binding to your target protein. Be aware of high concentrations of diols in your assay buffer.

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide or strong oxidizers can lead to the oxidative cleavage of the C-B bond, inactivating the compound.[4][15]

  • Copper (Cu(I)/Cu(II)) Salts: Copper salts, sometimes used in reactions like "click chemistry" or as enzyme cofactors, can mediate the degradation of boronic acids.[16] If your experimental system involves copper, you should validate the stability of your compound under those specific conditions.

  • Strong Bases: As mentioned, strong bases (e.g., NaOH) should be avoided as they promote decomposition.[1][4]

Always perform appropriate controls to ensure that your buffer components are not interfering with the activity of (2S)-2-amino-3-boronopropanoic acid;hydrochloride.

References
  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527639328]
  • Dabrowski, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4508. [URL: https://pubs.acs.org/doi/10.1021/acs.jced.0c00544]
  • Patsnap Eureka. (2026, February 26). How to Enhance Boric Acid's Solubility with Surfactants. [URL: https://www.patsnap.com/eureka/article/how-to-enhance-boric-acid-s-solubility-with-surfactants-17180]
  • Stella, V. J., & Nti-Addae, K. W. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [URL: https://kuscholarworks.ku.edu/handle/1808/1199]
  • Benchchem. (n.d.). Technical Guide: 4-Aminophenylboronic Acid Hydrochloride - Solubility and Stability Profile. [URL: https://www.benchchem.com/product/b5989-4-aminophenylboronic-acid-hcl/technical-guide]
  • South, M. S. (2018). Synthesis and applications of aminoboronic acids. University of Toronto. [URL: https://tspace.library.utoronto.ca/handle/1807/89617]
  • Dabrowski, M., & Wlazlo, M. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 831–844. [URL: https://link.springer.com/article/10.1007/s10953-020-01001-2]
  • Mótyán, G., et al. (2013). Chapter 8 α-Aminoboronic acids, amine cyanoboranes, amine carboxyboranes and their derivatives. Inorganica Chimica Acta, 403, 1-15. [URL: https://www.researchgate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71377156, (2S)-2-amino-3-boronopropanoic acid;hydrochloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/71377156]
  • Couty, F., & Evano, G. (2011). Aminoboronic acids and esters: from synthetic challenges to the discovery of unique classes of enzyme inhibitors. Chemical Society Reviews, 40(10), 5171-5194. [URL: https://pubmed.ncbi.nlm.nih.gov/21750914/]
  • Zhang, P., et al. (2024). α-Aminoboronates: Recent advances in their preparation and synthetic applications. Chinese Journal of Chemistry, 42(1), 1-20. [URL: https://onlinelibrary.wiley.com/doi/10.1002/cjoc.202300486]
  • Yang, W., & Wang, B. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 15(9), 5962-5988. [URL: https://www.mdpi.com/1420-3049/15/9/5962]
  • Wang, X., et al. (2023). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/643440a325e3c7c22e6b779a]
  • Calaza, M. I., & Pérez-Garrido, S. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews, 45(5), 1335-1356. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/cs/c5cs00886g]
  • Calaza, M. I., & Pérez-Garrido, S. (2016). Synthesis of α-aminoboronic acids. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-of-%CE%B1-aminoboronic-acids-Calaza-P%C3%A9rez-Garrido/e6d5e1e40a02a39a5843a859424e754f9a0d8434]
  • Shannon, D. A., et al. (1986). alpha-Aminoboronic acid derivatives: effective inhibitors of aminopeptidases. Biochemistry, 25(6), 1442-1448. [URL: https://pubmed.ncbi.nlm.nih.gov/3008851/]
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [URL: https://phytotechlab.com/mwdownloads/download/link/id/29/]
  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [URL: https://www.peptides.net/standard-coupling-procedures-dic-hobt-pybop-hbtu-pybrop/]
  • Needham, T. E. (1972). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [URL: https://digitalcommons.uri.
  • Evano, G., & Couty, F. (2011). Aminoboronic Acids and Esters: From Synthetic Challenges to the Discovery of Unique Classes of Enzyme Inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/51442371_Aminoboronic_Acids_and_Esters_From_Synthetic_Challenges_to_the_Discovery_of_Unique_Classes_of_Enzyme_Inhibitors]
  • Calaza, M. I., & Pérez-Garrido, S. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews. [URL: https://pubs.rsc.org/en/content/articlehtml/2016/cs/c5cs00886g]
  • ResearchGate. (2016). How to prepare and store Amino acid stock solution? [URL: https://www.researchgate.net/post/How_to_prepare_and_store_Amino_acid_stock_solution]
  • Needham, T. E., et al. (1972). The Solubility of Amino Acids in Various Solvent Systems. Journal of Pharmaceutical Sciences, 61(6), 965-967. [URL: https://digitalcommons.uri.
  • Pal, A., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-139. [URL: https://nopr.niscpr.res.in/handle/123456789/25131]
  • Kádas, J., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305833. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2024.2305833]
  • DeLuca, M. R., & Rapp, L. R. (1976). U.S. Patent No. 3,935,280. U.S. Patent and Trademark Office. [URL: https://patents.google.
  • BOC Sciences. (n.d.). Guidelines for Peptide Dissolving. [URL: https://www.bocsci.com/guidelines-for-peptide-dissolving.html]
  • Choe, Y., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Molecular Systems Design & Engineering. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11019672/]
  • Agilent Technologies. (n.d.). Amino Acid Analysis. [URL: https://www.agilent.com/cs/library/usermanuals/public/G5855-90000_Kit_Manual_AA.pdf]
  • Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2598. [URL: https://www.mdpi.com/1420-3049/26/9/2598]
  • Merck. (n.d.). (2S)-3-amino-2-fluoropropanoic acid hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/ena946831695]
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/protein-biology/peptides-and-antibodies/peptide-solubility-guidelines]
  • ChemicalBook. (2026, January 15). 2-AMINO-3-(2-CHLORO-PHENYL)-PROPIONIC ACID. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5218022.htm]
  • Selleck Chemicals. (n.d.). 2-Amino-3-(2-chlorophenyl)propanoic acid. [URL: https://www.selleckchem.com/products/2-amino-3-2-chlorophenyl-propanoic-acid.html]
  • MedchemExpress. (n.d.). (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride. [URL: https://www.medchemexpress.com/h-phe-3-cl-oh-hcl.html]

Sources

Optimization

Optimizing concentration of (2S)-2-amino-3-boronopropanoic acid;hydrochloride for experiments

Welcome to the technical support center for (2S)-2-amino-3-boronopropanoic acid hydrochloride. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, sci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2S)-2-amino-3-boronopropanoic acid hydrochloride. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively utilize this versatile boronic acid-containing compound in their experiments. The information herein is structured to explain the causality behind experimental choices, ensuring both scientific integrity and practical success.

Section 1: Frequently Asked Questions (FAQs) - Compound Fundamentals

This section addresses the most common initial questions regarding the handling, storage, and properties of (2S)-2-amino-3-boronopropanoic acid hydrochloride.

Q1: What is (2S)-2-amino-3-boronopropanoic acid hydrochloride and what is its primary mechanism of action?

A1: (2S)-2-amino-3-boronopropanoic acid hydrochloride is an amino acid analog containing a boronic acid moiety. Boronic acids are a class of compounds known for their ability to form reversible covalent bonds with nucleophiles like the hydroxyl group of serine residues often found in the active sites of enzymes.[1][2] This interaction allows them to act as potent inhibitors, particularly of serine proteases, by mimicking the tetrahedral transition state of substrate hydrolysis.[3] The boron atom acts as a Lewis acid, readily reacting with the catalytic serine to form a stable complex, thereby blocking the enzyme's activity.[3]

Q2: How should I properly store the solid compound and its stock solutions?

A2: Proper storage is critical to maintain the compound's integrity. Boronic acids can be susceptible to degradation through oxidation and protodeboronation, especially in the presence of moisture and non-neutral pH.[4][5]

FormStorage ConditionRationale
Solid (Powder) Store at -20°C in a tightly sealed container with a desiccant.Minimizes exposure to moisture, which can cause hydrolysis, and slows potential degradation.[5]
Stock Solution (in DMSO) Aliquot into single-use tubes and store at -80°C under an inert atmosphere (e.g., nitrogen or argon).[5]Prevents repeated freeze-thaw cycles that can degrade the compound.[6] Aliquoting also minimizes contamination risk. Storage at -80°C provides long-term stability (e.g., up to 6 months).[5]
Aqueous Solutions Prepare fresh for each experiment. Avoid long-term storage.Boronic acids have limited stability in aqueous solutions due to the potential for protodeboronation.[4] Stability is also pH-dependent.[5]

Q3: What is the best solvent for preparing a high-concentration stock solution?

A3: Anhydrous, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[6] (2S)-2-amino-3-boronopropanoic acid hydrochloride, being an amino acid derivative, has some aqueous solubility, but DMSO typically allows for much higher, stable concentrations (e.g., 10-50 mM).[7] Always use anhydrous DMSO to minimize water content, which can compromise the long-term stability of the boronic acid moiety.[5]

Q4: Is this compound cell-permeable?

A4: As a small molecule amino acid analog, it is generally expected to have good cell permeability, which is a key consideration for cell-based assays.[8] However, the degree of permeability can be cell-line dependent. If you suspect poor uptake, it may be necessary to perform specific cellular uptake or target engagement assays to confirm that the compound is reaching its intracellular target.

Section 2: FAQs - Experimental Design & Optimization

This section focuses on the practical aspects of designing experiments to achieve reliable and reproducible results.

Q5: What is a good starting concentration for my cell-based or enzymatic assay?

A5: The optimal concentration is highly dependent on your specific target and system.

  • If IC50/Ki values are known: A good starting point is to use a concentration 5 to 10 times higher than the published IC50 or Ki value to ensure complete inhibition for a positive control.[8]

  • If IC50/Ki values are unknown: A dose-response experiment is essential.[9] Start with a broad concentration range (e.g., from 1 nM to 100 µM) to determine the potency of the compound in your specific assay. This will help you establish the IC50 (the concentration at which 50% of the activity is inhibited).[8][10]

Q6: Why is a vehicle control essential, and what should I use?

A6: A vehicle control is an absolute requirement for interpreting your data correctly. It consists of treating your cells or assay with the same volume of solvent (e.g., DMSO) used to deliver the inhibitor, but without the inhibitor itself.[9] This is crucial because:

  • Solvent Toxicity: Solvents like DMSO can have biological effects or be toxic to cells at higher concentrations (typically >0.5%).[6][8] The vehicle control allows you to distinguish the effect of the compound from the effect of the solvent.

  • Baseline Measurement: It provides the baseline "no inhibition" or 100% activity level against which the effects of your compound are measured.

Q7: How can I be sure the observed effect is due to the compound's intended action and not cytotoxicity?

A7: This is a critical question in drug development. It's important to run a cytotoxicity assay in parallel with your functional assay.[9]

  • Perform a Dose-Response for Viability: Treat your cells with the same concentrations of the compound used in your primary assay.

  • Use a Viability Assay: Use a standard method like Trypan Blue exclusion, MTT, or Resazurin to measure cell viability.[9]

  • Compare Results: If the concentrations causing the desired functional effect also cause significant cell death, the observed effect may be a secondary consequence of toxicity. The ideal experimental window is where the compound shows high potency in the functional assay at concentrations that are non-toxic.

Section 3: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experiments.

Q: I am not observing any inhibitory effect of the compound in my assay. What should I do?

A: This is a common issue that can be resolved by systematically checking several factors. Follow this troubleshooting workflow.

TroubleshootingWorkflow start No Inhibitory Effect Observed compound_check Step 1: Verify Compound Integrity & Solubility start->compound_check Start Here storage Improper Storage? Check storage temp & conditions. compound_check->storage Is it the compound? solubility Precipitation? Visually inspect solution. Perform solubility test. compound_check->solubility concentration Concentration Too Low? Perform broad dose-response. compound_check->concentration protocol_check Step 2: Review Experimental Protocol timing Incorrect Timing? Review incubation times. protocol_check->timing Is it the protocol? reagents Reagent Issues? Check buffer pH, enzyme activity. protocol_check->reagents controls Controls Failed? Analyze positive/negative controls. protocol_check->controls system_check Step 3: Assess Biological System target_exp Target Not Expressed/Active? Confirm target presence via WB/qPCR. system_check->target_exp Is it the biology? cell_health Poor Cell Health? Check morphology, viability. system_check->cell_health pathway Compensatory Pathway? Consider alternative signaling routes. system_check->pathway conclusion Problem Identified & Resolved storage->protocol_check If compound is OK... solubility->protocol_check If compound is OK... concentration->protocol_check If compound is OK... timing->system_check If protocol is OK... reagents->system_check If protocol is OK... controls->system_check If protocol is OK... target_exp->conclusion After systematic check... cell_health->conclusion After systematic check... pathway->conclusion After systematic check...

Caption: Troubleshooting workflow for inhibitor inactivity.

Detailed Breakdown of Troubleshooting Steps:

  • Verify Compound Integrity and Solubility:

    • Storage: Confirm that the compound and its stock solutions have been stored correctly according to the guidelines in FAQ #2.[5][6] Improper storage is a leading cause of compound degradation.

    • Solubility: The most common reason for inactivity is poor solubility in the aqueous assay buffer.[6] Even if the stock in DMSO is clear, the compound can precipitate when diluted into your buffer.

      • Action: Prepare the highest concentration of your compound in the final assay buffer and incubate it under assay conditions for 1-2 hours. Visually inspect for any precipitate against a dark background.[6] If precipitation occurs, you must lower the concentration or investigate formulation strategies.[11]

    • Concentration: Your initial concentration might be too low to have a measurable effect.

      • Action: Perform a wide dose-response curve (e.g., 10-point, 3-fold dilutions starting from 50 or 100 µM) to ensure you are testing an effective range.[9]

  • Review Experimental Protocol:

    • Incubation Times: Ensure that pre-incubation times (if any) and treatment durations are appropriate for your target. Some inhibitors require more time to engage with their target.

    • Reagent Quality: Check the activity of your enzyme, the health of your cells, and the pH and composition of your buffers. An inactive enzyme or unhealthy cells will not yield meaningful data.[12]

    • Controls: Scrutinize your controls. Did the positive control inhibitor work? Was the signal in the negative (vehicle) control within the expected range? If controls fail, the assay itself is flawed.[13][14]

  • Assess the Biological System:

    • Target Expression: Confirm that your target protein is actually present and active in your experimental model (e.g., via Western Blot, qPCR, or an activity assay). The compound cannot inhibit a target that isn't there.

    • Cell Health: As mentioned in FAQ #7, ensure that your cells are healthy and not compromised by other factors. Poor cell health can mask the specific effects of an inhibitor.[12]

Section 4: Key Experimental Protocols

Here are step-by-step methodologies for essential procedures.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated, stable stock solution for serial dilutions.

Materials:

  • (2S)-2-amino-3-boronopropanoic acid hydrochloride (MW: 169.37 g/mol )[15]

  • Anhydrous, molecular biology grade DMSO

  • Sterile, single-use microcentrifuge tubes

Procedure:

  • Calculation: To make a 10 mM solution, you need 1.694 mg of the compound per 1 mL of DMSO.

    • Calculation: 169.37 g/mol * (10 mmol/L) * (1 L/1000 mL) * (1000 mg/g) = 1.694 mg/mL

  • Weighing: Carefully weigh out the required amount of the solid compound in a microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube.

  • Vortexing: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Aliquoting: Dispense the stock solution into single-use, sterile tubes (e.g., 10 µL aliquots). This prevents contamination and degradation from multiple freeze-thaw cycles.[6]

  • Storage: Immediately store the aliquots at -80°C.

Protocol 2: Performing a Dose-Response Experiment in a 96-Well Plate

Objective: To determine the IC50 of the compound in a cell-based assay.

DoseResponseWorkflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_readout Readout Phase plate_cells 1. Plate Cells (Optimal Density) prepare_dilutions 2. Prepare Serial Dilutions of Compound in Medium plate_cells->prepare_dilutions add_compound 3. Add Compound/Vehicle to Cells prepare_dilutions->add_compound incubate 4. Incubate (Specific Duration, e.g., 48h) add_compound->incubate add_reagent 5. Add Assay Reagent (e.g., Resazurin) incubate->add_reagent measure 6. Measure Signal (e.g., Fluorescence) add_reagent->measure analyze 7. Analyze Data (Plot Dose-Response Curve, Calculate IC50) measure->analyze

Caption: Workflow for a typical dose-response experiment.

Procedure:

  • Cell Plating: Plate your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow them to adhere overnight.

  • Prepare Dilutions:

    • Prepare a starting dilution of your 10 mM stock solution in your cell culture medium. For example, dilute it to 200 µM (a 1:50 dilution). This will be your highest concentration for the serial dilution.

    • Perform serial dilutions (e.g., 1:3 or 1:10) across a row of a separate dilution plate to create a range of concentrations.

    • Remember to prepare a vehicle control containing the same final concentration of DMSO as your highest compound concentration.[9]

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of your compound and the vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Assay Readout: Perform your chosen assay (e.g., cell viability, reporter gene expression, etc.) according to the manufacturer's protocol. For example, for a viability assay, you would add a reagent like Resazurin and measure fluorescence after an incubation period.[6]

  • Data Analysis:

    • Normalize the data by setting the vehicle control as 100% activity/viability and a "cells only" or "no enzyme" control as 0%.

    • Plot the normalized response versus the logarithm of the inhibitor concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value.

References

  • Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. American Society for Microbiology. Available at: [Link]

  • Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Royal Society of Chemistry. Available at: [Link]

  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Taylor & Francis Online. Available at: [Link]

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science. Available at: [Link]

  • Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. PubMed. Available at: [Link]

  • Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. KAIST Research Portal. Available at: [Link]

  • Boronic acid - Wikipedia. Wikipedia. Available at: [Link]

  • Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. IDEAS/RePEc. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

  • Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. ResearchGate. Available at: [Link]

  • (2S)-2-amino-3-boronopropanoic acid;hydrochloride | C3H9BClNO4 | CID 71377156. PubChem. Available at: [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Available at: [Link]

  • How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available at: [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Carl ROTH. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability of (2S)-2-amino-3-boronopropanoic acid;hydrochloride in Aqueous Solutions

Answering the user's request. Welcome to the technical support guide for (2S)-2-amino-3-boronopropanoic acid;hydrochloride.

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.

Welcome to the technical support guide for (2S)-2-amino-3-boronopropanoic acid;hydrochloride. This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals working with this compound in aqueous environments. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of (2S)-2-amino-3-boronopropanoic acid;hydrochloride.

Q1: What is the fundamental chemistry I need to understand about this compound's stability?

A1: The stability of (2S)-2-amino-3-boronopropanoic acid;hydrochloride is primarily governed by its boronic acid functional group. Boronic acids are Lewis acids, meaning the boron atom has a vacant p-orbital and is electron-deficient[1]. This makes it susceptible to two main degradation pathways in aqueous solution:

  • Oxidative Deboronation: This is often the most significant pathway, where the carbon-boron (C-B) bond is cleaved in the presence of reactive oxygen species (ROS), converting the boronic acid to an alcohol (in this case, yielding serine) and boric acid[2]. This process can be accelerated by transition metals and other oxidizing agents.

  • pH-Dependent Equilibria: In aqueous solution, the trigonal planar boronic acid (sp² hybridized boron) exists in equilibrium with a tetrahedral boronate anion (sp³ hybridized) formed by the addition of a hydroxide ion[3]. The pKa of this equilibrium is crucial. At pH values above the pKa, the anionic boronate form predominates, which can have different reactivity and stability profiles. The amino acid backbone also has its own pKa values, making the molecule's overall behavior highly pH-dependent.

Q2: What is the best way to prepare a fresh aqueous stock solution?

A2: For maximum stability and reproducibility, we recommend preparing fresh solutions for each experiment. If you must prepare a stock, use a validated, buffered system.

  • Solvent Choice: Start by dissolving the hydrochloride salt in a high-purity, degassed aqueous buffer. Do not use water alone if pH control is critical, as the acidic nature of the hydrochloride salt can result in an unbuffered, low-pH solution. A common starting point is Phosphate-Buffered Saline (PBS) at pH 7.2-7.4[4].

  • Degassing: To minimize oxidative degradation, it is highly recommended to use buffers that have been degassed by sparging with an inert gas like argon or nitrogen, or by using other standard laboratory degassing procedures.

  • Concentration: Prepare the stock solution at a concentration that allows for easy dilution into your final experimental medium, minimizing the volume of stock solution added. We do not recommend storing aqueous solutions for more than one day unless stability has been explicitly verified for your specific conditions[4].

Q3: How should I store aqueous solutions, and for how long are they stable?

A3: Liquid peptides and amino acid analogs are significantly less stable than their lyophilized forms[5]. If short-term storage is unavoidable:

  • Temperature: Store solutions at 2-8°C, protected from light[6]. For anything longer than 24 hours, aliquot the solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound[5][7].

  • Duration: The stability of bortezomib (a more complex molecule containing this core) at 2.5 mg/mL in 0.9% sodium chloride is documented to be up to 7 days when refrigerated and protected from light[6]. However, this is highly dependent on the formulation. For (2S)-2-amino-3-boronopropanoic acid itself, it is best practice to assume a shorter stability window (e.g., 24 hours at 2-8°C) unless you have conducted your own stability study.

  • Atmosphere: For peptides containing residues prone to oxidation, storage under an inert atmosphere (argon or nitrogen) is beneficial[5]. Given the oxidative lability of the boronic acid group, this is a prudent step for long-term storage of high-value stock solutions.

Q4: What are the primary factors that accelerate the degradation of this compound?

A4: Based on forced degradation studies of the related compound bortezomib and the known chemistry of boronic acids, the key factors are:

  • pH: Significant degradation is observed under both strongly acidic and strongly basic conditions[8][9]. Extreme pH can catalyze hydrolysis and other reactions.

  • Oxidizing Agents: Hydrogen peroxide and other oxidizing agents cause rapid degradation, primarily through oxidative deboronation[10][11][12].

  • Temperature: Elevated temperatures accelerate all degradation pathways[11][12].

  • Light: While thermal and hydrolytic degradation are often more significant, photolysis can also contribute to degradation, so protection from light is always recommended[8][9].

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q5: My bioassay results are inconsistent or show a loss of compound activity over time. What's happening?

A5: This is a classic sign of compound instability. The boronic acid is the pharmacophore, and its degradation via oxidation to an alcohol and boric acid will render the molecule inactive.

  • Probable Cause: The compound is degrading in your assay medium over the course of the experiment. This is especially likely in cell culture media, which are complex aqueous environments, often incubated at 37°C, and can contain components that promote oxidation.

  • Solution Workflow:

    • Confirm Instability: Perform a simple stability test. Incubate the compound in your complete assay medium under the exact experimental conditions (time, temperature, container type) but without cells or other biological components.

    • Analyze Samples: At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot and analyze it using a stability-indicating method like HPLC-UV or LC-MS.

    • Evaluate Results: A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradants will confirm instability.

    • Mitigation: If instability is confirmed, prepare solutions immediately before use. If the experiment is long, consider replenishing the compound at set intervals if feasible.

Q6: I see new peaks appearing in my HPLC or LC-MS chromatogram. How can I identify them?

A6: The appearance of new peaks is the most direct evidence of degradation.

  • Probable Cause & Identification:

    • Oxidative Degradant: The most likely degradation product is (S)-serine, resulting from the cleavage of the C-B bond. This will have a significantly different retention time and a mass corresponding to the loss of B(OH)₂ and the addition of OH.

    • Hydrolytic Degradants: Under harsh acidic or basic conditions, other parts of the molecule could be affected, though the boronic acid is typically the most labile group[8][9].

    • Oligomers/Adducts: Boronic acids can form cyclic anhydrides (boroxines) upon dehydration or adducts with diols if present in the medium.

  • Troubleshooting Steps:

    • Use High-Resolution Mass Spectrometry (HRMS): This is the most powerful tool for identifying unknown peaks. By obtaining an accurate mass, you can predict the elemental formula of the degradant and propose a structure.

    • Perform Forced Degradation Studies: Intentionally degrade the compound under controlled stress conditions (e.g., with acid, base, H₂O₂). The peaks generated will serve as standards to help identify the degradants seen in your experimental samples[13]. See the protocol below for more details.

Q7: My solution became cloudy or formed a precipitate after storage. What should I do?

A7: Precipitation indicates either poor solubility under the storage conditions or degradation to a less soluble product.

  • Probable Cause:

    • Solubility Limit Exceeded: The compound may have been dissolved above its solubility limit in the chosen buffer, and it crashed out of solution upon cooling or over time.

    • pH Shift: The pH of your solution may have shifted into a range where the compound is less soluble.

    • Degradation: The degradation products may be less soluble than the parent compound.

  • Solution:

    • Do not use the solution. The effective concentration is unknown.

    • Try preparing a fresh solution at a lower concentration.

    • Ensure the pH of your buffer is stable and appropriate.

    • If solubility is a persistent issue, a small amount of a co-solvent like DMSO or ethanol may be required. However, always verify that the organic solvent is compatible with your downstream application and does not affect compound stability[4].

Summary of Stability Under Stress Conditions

The following table summarizes the expected stability of boronic acid-containing compounds based on forced degradation studies reported for bortezomib.

Stress ConditionReagents/ParametersObserved DegradationPrimary PathwayReference
Acid Hydrolysis 0.1 M HCl, HeatSignificantHydrolysis, Racemization[8],[9]
Base Hydrolysis 0.1 M NaOH, HeatSignificantHydrolysis, Racemization[8],[9]
Oxidation 3-30% H₂O₂Rapid & SignificantOxidative Deboronation[10],[11]
Thermal Heat in solutionModerateGeneral Hydrolysis[9],[11]
Photolytic UV/Vis LightModeratePhotochemical reactions[8],[9]

Part 3: In-Depth Protocols & Visualizations

Protocol 1: Preparation of a Standard Aqueous Stock Solution

This protocol describes a best-practice method for preparing a stock solution with minimized risk of initial degradation.

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., 1X PBS, pH 7.4).

  • Degassing: Degas the buffer by sparging with high-purity nitrogen or argon gas for at least 15-20 minutes. This is a critical step to remove dissolved oxygen.

  • Weighing: On a calibrated analytical balance, accurately weigh the required amount of (2S)-2-amino-3-boronopropanoic acid;hydrochloride in a sterile microcentrifuge tube.

  • Dissolution: Add the degassed buffer to the solid compound to achieve the target concentration. Vortex briefly until fully dissolved.

  • Filtration (Optional): If required for your application (e.g., sterile cell culture), filter the solution through a 0.22 µm sterile filter compatible with aqueous solutions.

  • Immediate Use: Use the solution immediately for the best results.

  • Storage (If Necessary): If storage is unavoidable, immediately flash-freeze single-use aliquots in liquid nitrogen and transfer to a -80°C freezer. Protect from light.

Protocol 2: General Method for Stability Assessment by HPLC

This protocol provides a framework for evaluating the stability of your compound in a specific aqueous medium. A validated, stability-indicating HPLC method is required[6][14].

  • Method Prerequisite: Develop an HPLC method (e.g., Reverse Phase C18 column) that can resolve the parent compound from potential degradants. The method is considered "stability-indicating" if forced degradation samples show that degradant peaks do not co-elute with the main peak[9].

  • Sample Preparation:

    • Prepare a solution of the compound in your test medium (e.g., cell culture media, formulation buffer) at the final experimental concentration. This is your Test Sample .

    • Prepare a sample of the test medium without the compound. This is your Vehicle Control .

  • Time-Zero (T=0) Analysis: Immediately after preparation, inject the Test Sample and Vehicle Control onto the HPLC system. Record the chromatograms. The peak area of the parent compound at this point is your 100% reference.

  • Incubation: Place the remaining Test Sample and Vehicle Control under the desired experimental conditions (e.g., 37°C incubator, 4°C refrigerator). Ensure containers are sealed and protected from light.

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from the Test Sample and Vehicle Control and analyze by HPLC.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area.

    • Monitor the peak areas of any new peaks that appear in the Test Sample chromatograms.

    • Ensure no interfering peaks arise from the Vehicle Control.

Visualizations

cluster_0 Aqueous Solution Environment cluster_1 cluster_2 Degradation Products Parent (2S)-2-amino-3- boronopropanoic acid Ox_Product Serine + Boric Acid (Inactive) Parent->Ox_Product Oxidative Deboronation Hydrolysis_Product Hydrolytic Products Parent->Hydrolysis_Product Hydrolysis Oxidant Oxidizing Agents (O₂, H₂O₂, Metals) Oxidant->Parent pH High/Low pH pH->Parent

Caption: Primary degradation routes for boronic acids in aqueous solution.

prep Step 1: Solution Preparation Prepare compound in test medium. Prepare vehicle control. t0 Step 2: T=0 Analysis Immediately analyze both samples by HPLC. Establish 100% reference peak area. prep->t0 incubate Step 3: Incubation Store samples under experimental conditions (e.g., 37°C, protected from light). t0->incubate tp Step 4: Time-Point Analysis Analyze samples at scheduled intervals (e.g., 1, 4, 8, 24h). incubate->tp analyze Step 5: Data Analysis Calculate % remaining vs. T=0. Identify and quantify new peaks. tp->analyze

Caption: Workflow for a typical aqueous stability study using HPLC.

start Inconsistent or Low Assay Results q1 Is the solution prepared fresh for each experiment? start->q1 res_no Prepare solutions fresh daily. Re-run experiment. q1->res_no No q2 Run HPLC stability check in assay medium (Protocol 2). Is >10% degradation observed? q1->q2 Yes a1_yes Yes a1_no No res_yes Confirmed Instability. - Use solution immediately after prep. - Consider degassing medium. - Shorten assay duration. q2->res_yes Yes res_other Instability is unlikely the primary cause. Investigate other assay parameters: - Reagent quality - Cell health - Instrument performance q2->res_other No a2_yes Yes a2_no No

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

  • A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its. (URL: [Link])

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. (URL: [Link])

  • An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PMC. (URL: [Link])

  • Bortezomib and its degradation products | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Physicochemical stability of bortezomib solutions for subcutaneous administration - PMC. (URL: [Link])

  • A Validated Stability-Indicating UF LC Method for Bortezomib in t - Longdom Publishing. (URL: [Link])

  • CHEMICAL STABILITY OF BORTEZOMIB SOLUTIONS IN ORIGINAL MANUFACTURER V - IJPBS. (URL: [Link])

  • A validated stability-indicating uf lc method for bortezomib in the presence of degradation products. (URL: [Link])

  • Stress degradation study of bortezomib: Effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS, NMR and toxicity studies | Request PDF - ResearchGate. (URL: [Link])

  • A Validated Stability-Indicating UHPLC Method for the Quantification of Bortezomib in Injection Solutions - DergiPark. (URL: [Link])

  • CHEMICAL STABILITY OF BORTEZOMIB SOLUTIONS IN ORIGINAL MANUFACTURER VIALS AND IN POLYPROPYLENE SYRINGES - IJPBS. (URL: [Link])

  • Chemistry Of Boronic Esters - AA Blocks. (URL: [Link])

  • A new class of customisable stable boronic ester assemblies - RSC Publishing. (URL: [Link])

  • A Water-Stable Boronate Ester Cage - ChemRxiv. (URL: [Link])

  • (2S)-2-amino-3-boronopropanoic acid;hydrochloride | C3H9BClNO4 | CID 71377156 - PubChem. (URL: [Link])

  • Boronic acid with high oxidative stability and utility in biological contexts - PNAS. (URL: [Link])

  • Handling and Storage of Synthetic Peptides - NovoPro Bioscience Inc. (URL: [Link])

  • Handling and Storage Instruction AQUA Peptides - JPT. (URL: [Link])

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for Boronic Acid Inhibitor Experiments

Welcome to the technical support center for researchers utilizing boronic acid-based inhibitors. This guide is structured to provide direct answers to common challenges encountered in the laboratory, moving from foundati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing boronic acid-based inhibitors. This guide is structured to provide direct answers to common challenges encountered in the laboratory, moving from foundational handling practices to complex mechanistic questions. Our goal is to equip you with the scientific rationale behind each troubleshooting step, ensuring your experiments are both successful and robust.

Section 1: Compound Integrity - Storage and Handling

Proper handling from the moment you receive the compound is critical for experimental success. Boronic acids are not inert molecules; their reactivity is key to their function but also makes them susceptible to degradation if not handled correctly.

Q1: I just received my boronic acid inhibitor. What are the absolute best practices for initial storage?

A: Proper storage is the first and most critical step to ensure the integrity of your boronic acid inhibitor.[1] Many boronic acids are sensitive to moisture and oxygen.[1][2]

  • Inert Atmosphere: Upon receipt, immediately store the compound under a dry, inert atmosphere like argon or nitrogen.[1] For long-term storage, a glovebox is ideal.

  • Temperature: Store at the manufacturer-recommended temperature, typically -20°C or -80°C. Avoid repeated freeze-thaw cycles. Aliquoting the stock solution is highly recommended.

  • Light Protection: Some boronic acids are light-sensitive. Storing them in amber vials or in the dark is a prudent measure to prevent potential photodegradation.[1]

  • Containers: Use high-quality, well-sealed containers with PTFE-lined caps to prevent moisture ingress.[1]

Q2: My boronic acid is a powder, and it seems clumpy. Is this a problem?

A: Yes, this could indicate a problem. Clumping or caking is often a sign of moisture absorption, as many anhydrous borates are hygroscopic.[2] Moisture can lead to two primary issues:

  • Hydrolysis: Formation of boric acid and the corresponding arene/alkane.

  • Protodeboronation: A common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, rendering the inhibitor inactive.[1] This can be exacerbated by moisture and elevated temperatures.[1]

If you observe clumping, it is advisable to verify the compound's purity and integrity (e.g., by LC-MS) before use. For future prevention, ensure storage conditions are scrupulously dry.[2]

Section 2: Experimental Variables - Instability and Inconsistent Results

Once in solution, the stability of a boronic acid becomes paramount. The chemical environment of your assay can directly impact the inhibitor's structure and function.

Q3: My inhibitor's potency (IC50) is inconsistent between experiments, or it decreases over the course of a single, long experiment. What's happening?

A: This is a classic symptom of compound instability in the assay buffer. Several factors could be at play:

  • Oxidative Instability: Boronic acids are susceptible to oxidation, especially by reactive oxygen species (ROS) that may be present in your biological system or generated photochemically in the buffer.[3][4] This process of oxidative deboronation converts the active inhibitor into an inactive alcohol and boric acid.[3]

  • pH-Dependent Hydrolysis: The stability of boronic acids and their complexes is highly pH-dependent.[5][6] The equilibrium between the neutral, trigonal planar boronic acid and the active, anionic tetrahedral boronate species is governed by the pKa of the boronic acid (typically ~9) and the pH of the solution.[7][8] If the assay pH is not optimal or stable, the concentration of the active species can fluctuate.

  • Protodeboronation: As mentioned, this is the hydrolytic cleavage of the C-B bond. It can be promoted by acidic or basic conditions and elevated temperatures.[1]

Troubleshooting Steps:

  • Minimize Experiment Duration: Prepare fresh dilutions of the inhibitor immediately before each experiment and reduce incubation times where possible.

  • Oxygen Control: If your system allows, consider de-gassing buffers. For cell-based assays, ensure consistent atmospheric conditions.

  • Evaluate pH Stability: Confirm that your buffer has sufficient capacity to maintain a stable pH throughout the experiment. The optimal pH for binding is often between the pKa of the boronic acid and the pKa of the interacting diol (or nucleophilic residue).[6]

  • Inhibitor Re-evaluation: Use a fresh vial or newly purchased batch of the inhibitor to rule out degradation during storage.

Q4: My inhibitor works perfectly in my biochemical assay but shows little to no activity in my cell-based assay. Why the discrepancy?

A: This is a common challenge when transitioning from an in vitro to a cellular context. The reasons are typically related to bioavailability and the complex cellular environment.

  • Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane. Boronic acids are generally more lipophilic than, for example, hydroxamic acids, which can aid in cell permeability, but this is highly structure-dependent.[9]

  • Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cytoplasm.

  • Intracellular Stability: The intracellular environment is reductive and contains high concentrations of nucleophiles (like glutathione) and diol-containing molecules (like sugars and RNA) that can interact with or degrade the inhibitor.[10][11]

  • Metabolism: The inhibitor may be rapidly metabolized by cellular enzymes into an inactive form.

Troubleshooting Workflow:

A No activity in cell-based assay B Assess Cell Permeability A->B F Check Intracellular Stability A->F C Run Caco-2 or PAMPA assay B->C Direct Test D Consider Efflux Pump Activity B->D Hypothesize H Modify Inhibitor Structure (e.g., prodrug approach) C->H If problem is confirmed E Co-administer with known efflux pump inhibitors D->E Test E->H If problem is confirmed G Incubate with cell lysate; monitor by LC-MS F->G Direct Test G->H If problem is confirmed

Caption: Troubleshooting workflow for cell-based assay failure.

Section 3: Assay-Specific Issues - Artifacts and Interference

The unique chemistry of boronic acids can sometimes lead to interactions with assay components, causing misleading results.

Q5: I'm using a fluorescence-based assay, and I see a high background or signal quenching that doesn't seem related to inhibition. What could be the cause?

A: Boronic acids can directly interfere with fluorescent detection methods.

  • Intrinsic Fluorescence/Quenching: The aromatic portions of your inhibitor may have intrinsic fluorescence at the excitation/emission wavelengths of your probe, or they may quench the signal of the fluorescent reporter.

  • Interaction with Diols: Many biological buffers and assay components contain cis-diols (e.g., sugars in media, glycerol as a stabilizer, or even ribose in ATP). Boronic acids readily and reversibly form covalent complexes with these diols.[10][11] If your assay probe contains a diol, this interaction can alter its fluorescent properties. A classic example is the use of Alizarin Red S, which becomes fluorescent upon binding to a boronic acid.[11][12]

Troubleshooting Steps:

  • Run Controls: Always run controls with the boronic acid inhibitor in the absence of the enzyme or target protein to measure its effect on the assay signal directly.

  • Review Buffer Composition: Check all buffer components for the presence of diols. If possible, substitute them. For example, if you use glycerol as a protein stabilizer, try switching to a non-diol alternative.

  • Choose an Orthogonal Assay: If interference is confirmed and cannot be resolved, validate your results using a different assay platform (e.g., a label-free method like ITC or SPR, or a luminescence-based assay).

Table 1: Common Buffer Components and Potential for Boronic Acid Interaction
ComponentChemical NaturePotential for InteractionRecommendation
Tris Primary Amine, AlcoholLowGenerally safe to use.
HEPES Sulfonic Acid, PiperazineLowGenerally safe to use.
PBS Phosphate SaltsLowGenerally safe to use.
Glycerol 1,2,3-propanetriol (a diol)High Avoid if possible. Use alternative cryoprotectants/stabilizers.[11]
Sugars (Glucose, etc.) Contain cis-diolsHigh Problematic in cell media. Account for this interaction or use sugar-free media for biochemical assays.[10]
DTT / BME ThiolsModerateCan potentially interact with the boron center, though less common than diol interactions.

Section 4: Understanding the Mechanism of Action

Boronic acids typically act as reversible, covalent inhibitors, forming a bond with a nucleophilic residue in the enzyme's active site.[13] Understanding this mechanism is key to interpreting your data correctly.

Q6: How does a boronic acid inhibitor actually work at the molecular level?

A: The mechanism hinges on the Lewis acidic nature of the boron atom.[4] Boronic acids exist in an equilibrium between an uncharged, trigonal planar sp2-hybridized state and an anionic, tetrahedral sp3-hybridized state. It is this ability to accept a lone pair of electrons from a nucleophile that drives inhibition.

In the active site of many target enzymes (e.g., serine proteases), a key serine or threonine residue acts as a nucleophile.[7] The hydroxyl group of the serine attacks the empty p-orbital of the boron atom, forming a stable, reversible covalent bond.[14][15] This tetrahedral boronate complex mimics the transition state of the natural enzymatic reaction, leading to potent inhibition.[15]

cluster_1 Reversible Covalent Complex Enzyme Enzyme-Ser-OH Inhibitor R-B(OH)₂ (Trigonal Planar) Arrow Complex Enzyme-Ser-O-B⁻(OH)₂-R (Tetrahedral Boronate) [Transition-State Analogue] Plus +

Caption: Reversible covalent inhibition of a serine residue.

Q7: The term "reversible covalent" seems contradictory. How can I experimentally confirm this mode of inhibition?

A: "Reversible covalent" means a covalent bond is formed, but it can also be broken, allowing the inhibitor to dissociate and the enzyme to regain activity.[13] This contrasts with irreversible inhibitors that permanently modify the enzyme.

Experimental Protocols to Confirm Reversibility:

  • Wash-out or Dialysis Experiment:

    • Step 1: Incubate the target enzyme with a saturating concentration of the boronic acid inhibitor (e.g., 10-20x Ki) for a set period.

    • Step 2: As a control, incubate the enzyme with buffer alone and with a known irreversible inhibitor.

    • Step 3: Remove the unbound inhibitor from the reaction mixture. This can be done rapidly using a spin column (size exclusion chromatography) or more slowly via dialysis against a large volume of buffer.

    • Step 4: Measure the enzymatic activity of the washed enzyme sample over time and compare it to the controls.

    • Expected Result: For a reversible covalent inhibitor, you should see a time-dependent recovery of enzyme activity as the inhibitor dissociates from the active site. The irreversible control will show no recovery.

  • Jump-Dilution Method:

    • Step 1: Form the enzyme-inhibitor (E-I) complex by incubating the enzyme with a high concentration of the inhibitor.

    • Step 2: Rapidly dilute the E-I complex mixture by a large factor (e.g., 100-fold or more) into a solution containing the enzyme's substrate.

    • Step 3: Immediately monitor the progress of the enzymatic reaction (product formation) over time.

    • Expected Result: You will observe an initial "lag phase" where the reaction is slow, followed by an increase in the reaction rate as the inhibitor dissociates from the diluted complex, freeing the active enzyme. The rate of this increase corresponds to the dissociation rate constant (koff).

References

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  • Beke, T., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Medicinal Chemistry. [Link]

  • Das, B. C., et al. (2015). Boron chemicals in diagnosis and therapeutics. Future Medicinal Chemistry, 7(12), 1547-1569. [Link]

  • Devi, R., & Singh, V. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2615. [Link]

  • Devi, R., & Singh, V. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. [Link]

  • Neto, J. B. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(21), 5143. [Link]

  • Zhu, L., & Wang, B. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 15(8), 5662-5680. [Link]

  • Atas, M., et al. (2023). Discovery of boron-containing compounds as Aβ aggregation inhibitors and antioxidants for the treatment of Alzheimer's disease. ResearchGate. [Link]

  • Pharmaffiliates. (2026). Enhance Stability of Boric Acid Solutions in Pharmaceutical Use. Pharmaffiliates. [Link]

  • Maruyama, A., et al. (2009). Design, Synthesis, and Biological Activity of Boronic Acid-Based Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry, 52(9), 2946-2955. [Link]

  • Al-Ogaidi, I., & Al-Masoudi, N. A. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Biomolecular Structure and Dynamics, 41(12), 5347-5362. [Link]

  • Li, D., et al. (2013). Probing the interactions between boronic acids and cis-diol-containing biomolecules by affinity capillary electrophoresis. Analytical Chemistry, 85(5), 2605-2612. [Link]

  • Adhikari, A., & Chafin, S. H. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18785-18792. [Link]

  • Isayev, O., et al. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. International Journal of Molecular Sciences, 22(7), 3682. [Link]

  • Wuest, W. M., & Wuest, A. K. (2020). Activity of Organoboron Compounds against Biofilm-Forming Pathogens. Molecules, 25(24), 5897. [Link]

  • Shevchenko, N., et al. (2022). 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. Chemosensors, 10(7), 263. [Link]

  • Adhikari, A., & Chafin, S. H. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18785-18792. [Link]

  • Lab Alley. (2025). How to Store Boric Acid. Lab Alley. [Link]

  • Ng, D. Y. W., & Weil, T. (2014). Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. Chemistry – An Asian Journal, 9(8), 1994-2003. [Link]

  • Graham, T. H., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv. [Link]

  • Graham, T. H., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(27), e2103628118. [Link]

  • Wiseman, R. L., et al. (2023). Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability. ACS Medicinal Chemistry Letters, 14(2), 221-226. [Link]

  • Wikipedia. (n.d.). Boronic acid. Wikipedia. [Link]

  • Bull, S. D., et al. (2012). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research, 46(2), 312-326. [Link]

  • Rudzinska-Szostak, E., et al. (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. Frontiers in Molecular Biosciences, 8, 706869. [Link]

  • Wang, D., et al. (2025). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Molecules, 30(14), 1-20. [Link]

  • Eaton, S. A., & Christianson, D. W. (2025). Covalent Binding of Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. bioRxiv. [Link]

  • Papp-Wallace, K. M., et al. (2015). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy, 59(7), 3710-3719. [Link]

  • Kelland, M. A., et al. (2021). Boronic and Organic Acids as Synergists for a Poly(N-vinylcaprolactam) Kinetic Hydrate Inhibitor. Energy & Fuels, 36(1), 217-227. [Link]

  • De Luca, V., et al. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 25(6), 3491. [Link]

  • Wang, Y., et al. (2019). Boronic acid-based enzyme inhibitors: a review of recent progress. Future Medicinal Chemistry, 11(19), 2643-2664. [Link]

  • Zhu, L., & Wang, B. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 15(8), 5662-5680. [Link]

  • Rudzinska-Szostak, E., et al. (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. Frontiers in Molecular Biosciences, 8. [Link]

  • U.S. Borax. (n.d.). Borate handling and storage. U.S. Borax. [Link]

  • Sancineto, L., et al. (2020). Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives. ResearchGate. [Link]

  • CITI Program. (2025). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. CITI Program. [Link]

  • Gong, H., et al. (2019). Boronic Acid Modified Polymer Nanoparticles for Enhanced Bacterial Deactivation. ChemBioChem, 20(24), 2991-2995. [Link]

  • Korkmaz, S., et al. (2025). Boron-ellagic acid hybrids as a molecular arrow: multi-targeted inhibition of AChE, anticancer activity, and antimicrobial action against MRSA and MDR E. coli, supported by docking analyses. ResearchGate. [Link]

  • Health and Safety Office. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. University of Birmingham. [Link]

  • Gómez-García, A., et al. (2023). Reverse Screening of Boronic Acid Derivatives: Analysis of Potential Antiproliferative Effects on a Triple-Negative Breast Cancer Model In Vitro. Inorganics, 11(4), 165. [Link]

  • Ismail, A. A., & Walker, P. L. (2006). Interferences in Immunoassay. The Journal of Clinical Endocrinology & Metabolism, 91(4), 1163-1168. [Link]

  • Pierson, M., et al. (2019). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. ResearchGate. [Link]

  • Di Cesare, M. A., et al. (2012). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 10(38), 7723-7730. [Link]

  • Lippi, G., et al. (2019). Understanding and managing interferences in clinical laboratory assays. Journal of Laboratory and Precision Medicine, 4, 30. [Link]

Sources

Troubleshooting

Improving the selectivity of L-Alanine boronic acid hydrochloride

Welcome to the Technical Support Center for Peptide-Boronic Acid Synthesis. As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks encountered when working with L-Alanine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide-Boronic Acid Synthesis. As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks encountered when working with L-Alanine boronic acid hydrochloride (also known as (1R)-1-aminoethylboronic acid hydrochloride).

This building block is highly valuable for synthesizing proteasome and protease inhibitors, but it presents unique selectivity challenges: chemoselectivity (preventing boroxine formation and protodeboronation) and stereoselectivity (preventing racemization during amide coupling).

Below are our field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to ensure the integrity of your synthetic workflows.

Section 1: Troubleshooting Chemoselectivity & Stability

Q: My coupling reactions with L-Alanine boronic acid hydrochloride suffer from low yields, and mass spectrometry shows a mass corresponding to a loss of the boronic acid group. What is happening? A: You are likely observing protodeboronation , a well-documented side reaction where the carbon-boron bond is cleaved and replaced by a proton. This is highly prevalent when using aggressive uronium-based coupling reagents like HATU or carbodiimides like EDC without prior protection of the boronic acid moiety[4]. The electrophilic nature of the coupling reagent can inadvertently activate the boronic acid hydroxyls, leading to degradation. To achieve chemoselectivity, you must mask the boronic acid as a boronate ester (e.g., pinanediol or pinacol ester) prior to coupling.

Q: Even when I account for the exact molar mass of the hydrochloride salt, my stoichiometry seems off, and the starting material is insoluble in standard organic solvents. Why? A: Free alpha-amino boronic acids exist in a dynamic equilibrium with their cyclic trimer anhydrides, known as boroxines . Exposure to air or slight dehydration drives the equilibrium toward the boroxine [2]. This alters the effective molecular weight and drastically reduces solubility in solvents like dichloromethane (DCM) or dimethylformamide (DMF). Protecting the boronic acid as a diol ester completely prevents boroxine formation.

G A L-Alanine Boronic Acid HCl (Monomer) B Protection Step (+ Pinanediol / MgSO4) A->B Chemoselective Route C Boroxine Formation (- H2O, Spontaneous) A->C Unprotected Handling D Protected Boronate Ester (Stable, Soluble) B->D E Amide Coupling (TBTU, NMM, -10°C) D->E + Activated Acid F Protodeboronation (HATU/EDC side reaction) E->F Harsh Base / HATU G Target Peptide Boronate E->G Optimal Conditions

Caption: Workflow for chemoselective coupling of L-Alanine boronic acid avoiding deborylation.

Protocol 1: Self-Validating Protection of L-Alanine Boronic Acid

Causality Check: We use (+)-pinanediol because its bulky, chiral nature not only prevents boroxine formation but also provides a diastereomeric handle that can be monitored via NMR to confirm stereochemical integrity.

  • Setup: Suspend L-Alanine boronic acid hydrochloride (1.0 eq) and (+)-pinanediol (1.05 eq) in anhydrous THF/DCM (1:1 v/v) under an argon atmosphere.

  • Dehydration: Add anhydrous MgSO₄ (5.0 eq) to act as a water scavenger, driving the esterification forward.

  • Reaction: Stir at room temperature for 12 hours.

  • Validation: Filter the mixture and concentrate. Analyze via ¹¹B NMR. A shift from ~30 ppm (free boronic acid) to ~33-35 ppm confirms complete conversion to the pinanediol ester.

Section 2: Troubleshooting Stereoselectivity (Racemization)

Q: After successfully coupling my protected L-Alanine boronate ester to an upstream amino acid, my final product is a mixture of diastereomers. How did the chiral center invert? A: Racemization during peptide coupling is a kinetic issue driven by the formation of an oxazolone intermediate [1]. When the upstream carboxylic acid is activated, the adjacent amide carbonyl oxygen can attack the activated ester, forming a 5-membered oxazolone ring. The alpha-proton of this oxazolone is highly acidic. If your reaction utilizes strong, unhindered bases (like DIPEA or TEA) or is run at room temperature, the base abstracts this proton, leading to rapid epimerization at the alpha-carbon [1, 2].

Q: How can I suppress this oxazolone-induced racemization? A: You must alter the kinetics of the coupling. Switch from HATU to TBTU or COMU, use a weaker base like N-Methylmorpholine (NMM), and strictly control the temperature (0 °C to -10 °C)[2, 3].

G A Activated Upstream Acid B Oxazolone Intermediate A->B Strong Base (DIPEA) High Temp E Stereoretentive Peptide A->E Weak Base (NMM) TBTU, Low Temp C Racemized Peptide B->C + Amine D L-Ala Boronate Ester D->C Attack on Oxazolone D->E Nucleophilic Attack

Caption: Mechanism of stereochemical retention vs. oxazolone-induced racemization.

Protocol 2: Racemization-Free Amide Coupling

Causality Check: Lowering the temperature reduces the rate of oxazolone deprotonation exponentially more than it reduces the rate of nucleophilic attack by the L-Alanine boronate amine, ensuring stereoretention.

  • Activation: Dissolve the upstream N-protected amino acid (1.0 eq) and TBTU (1.1 eq) in anhydrous DMF. Cool the mixture to -10 °C using an ice-salt bath.

  • Base Addition: Add N-Methylmorpholine (NMM) (2.5 eq) dropwise. Stir for 5 minutes to form the active ester.

  • Coupling: Add the protected L-Alanine boronate ester hydrochloride (1.0 eq) dissolved in a minimum amount of DMF.

  • Incubation: Maintain at -10 °C for 2 hours, then allow it to slowly warm to 4 °C overnight. Do not let the reaction reach room temperature.

  • Validation: Quench with 5% aqueous citric acid to neutralize the NMM. Extract with EtOAc. Chiral HPLC should confirm an enantiomeric excess (ee) of >98%.

Section 3: Quantitative Data Summary

The following table synthesizes the impact of various coupling conditions on the yield and stereochemical integrity of L-Alanine boronic acid derivatives during peptide synthesis [1, 2, 4].

Coupling ReagentBaseTemperatureBoronic Acid ProtectionYield (%)Enantiomeric Excess (ee %)Primary Observed Impurity
HATU / EDCDIPEA25 °CNone< 30%~70%Protodeboronation / Boroxine
HATUDIPEA25 °CPinacol ester65%85%Epimerized peptide
COMUTMP0 °CPinacol ester80%95%Trace oxazolone
TBTU NMM -10 °C to 4 °C Pinanediol ester > 85% > 98% None (Optimal)

References

  • ACS Publications. "Structure-Based Design of Selective LONP1 Inhibitors for Probing In Vitro Biology". ACS Chemical Biology. Available at:[Link]

  • Heidelberg University. "Diversitäts- und aktivitätsorientierte Synthese von Boronsäure-Fragmenten". Heidelberg University Archives. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting Off-Target Effects of (2S)-2-amino-3-boronopropanoic acid hydrochloride

Introduction Welcome to the Technical Support Center for (2S)-2-amino-3-boronopropanoic acid hydrochloride (CAS: 651036-94-1), commonly known as L-boronoalanine (L-Bal) or AlaB [1]. As a synthetic, non-proteogenic amino...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for (2S)-2-amino-3-boronopropanoic acid hydrochloride (CAS: 651036-94-1), commonly known as L-boronoalanine (L-Bal) or AlaB [1]. As a synthetic, non-proteogenic amino acid featuring an electrophilic boronic acid side chain, L-Bal is highly valued in drug development for its ability to act as a reversible covalent warhead and as a tool for site-selective Lewis acid-base pairing (LABP) in protein engineering[2].

However, the unique chameleonic hybridization of boron—shifting between a neutral, trigonal planar (sp2) state and an anionic, tetrahedral (sp3) state—often leads to promiscuous off-target interactions in complex biological matrices. This guide provides mechanistic insights, logical workflows, and self-validating experimental protocols to help researchers isolate true on-target signals from off-target noise.

Visualizing the Problem: On-Target vs. Off-Target Pathways

G Bal L-Boronoalanine (L-Bal) Target State Target On-Target Binding (e.g., Target Proteases) Bal->Target Specific Affinity OffTarget1 Off-Target LABP (Glycoproteins / Sugars) Bal->OffTarget1 Reversible Covalent (Diol Binding) OffTarget2 Off-Target Nucleophiles (Ser/Thr/Lys on other proteins) Bal->OffTarget2 Dative Bonding Degradation Oxidative Degradation (Conversion to L-Serine) Bal->Degradation ROS / H2O2 Oxidation

Mechanisms of L-Bal on-target binding versus off-target LABP and ROS degradation.

FAQ: Mechanisms of Off-Target Reactivity

Q1: Why does L-Bal exhibit promiscuous binding in cell lysates or serum-heavy media? A1: The boronic acid moiety of L-Bal is a strong Lewis acid. In biological environments, it readily undergoes reversible covalent Lewis acid-base pairing (LABP) with off-target nucleophiles[2]. Specifically, it forms stable boronate esters with 1,2- and 1,3-diols present in circulating sugars (e.g., glucose, fructose) and heavily glycosylated proteins. Additionally, it can form dative bonds with off-target nucleophilic amino acid residues (such as the hydroxyls of Ser/Thr or the ε-amine of Lys) on non-target proteins, leading to high background noise and unintended aggregation[3].

Q2: My L-Bal-based inhibitor loses potency over time in cell-based assays. What is the chemical causality? A2: This is a classic symptom of oxidative vulnerability. Boronic acids are highly susceptible to oxidation by reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), which are endogenously produced in cell cultures[4]. ROS attack the carbon-boron (C-B) bond, driving a migratory insertion that ultimately hydrolyzes the boronic acid into a hydroxyl group. For L-Bal, this oxidative degradation converts the active boronoalanine into native L-serine, completely abolishing its electrophilic warhead capabilities and resulting in a time-dependent loss of potency[4].

Troubleshooting Guide: Mitigating Off-Target Effects

Issue 1: High Background Signal or Non-Specific Protein Aggregation

Cause: Dative bonding between L-Bal and off-target protein nucleophiles, or cross-linking via ambient glycoproteins in the assay matrix. Solutions:

  • Buffer Optimization (pH Tuning): Boronate ester formation is highly pH-dependent, typically favoring slightly alkaline conditions where the diol/nucleophile is deprotonated. Lowering the assay pH slightly (e.g., to pH 6.5–6.8) can significantly reduce off-target LABP while maintaining on-target affinity, provided the target pocket offers a uniquely stabilizing, water-excluded microenvironment.

  • Competitive Masking: Introduce a low-affinity competitive diol, such as 10–50 mM sorbitol or fructose, into the assay buffer. This acts as a dynamic "mask" for the boronic acid, preventing it from binding to bulky off-target glycoproteins while still allowing a high-affinity target to displace the sugar.

Issue 2: Rapid Degradation of L-Bal in Cell Culture

Cause: ROS-mediated oxidation of the C-B bond. Solutions:

  • ROS Scavenging: Supplement the culture media with ROS scavengers such as catalase (100 U/mL) or N-acetylcysteine (NAC) to neutralize ambient H2O2 before it can oxidize the boronic acid[4].

  • Media Selection: Avoid media with high concentrations of riboflavin or transition metals (like iron or copper) that can generate ROS under ambient light.

Workflow Start Issue: High Background / Loss of Potency CheckROS Is ROS present in assay (e.g., cell culture)? Start->CheckROS AddScavenger Add ROS Scavengers (Catalase / NAC) CheckROS->AddScavenger Yes CheckGlycans Are glycoproteins/sugars present in matrix? CheckROS->CheckGlycans No AddCompetitor Add Fructose/Sorbitol Competitor (10-50 mM) CheckGlycans->AddCompetitor Yes OptimizepH Optimize Buffer pH (Shift to pH 6.5-6.8) CheckGlycans->OptimizepH No

Logical workflow for troubleshooting L-Bal off-target binding and degradation issues.

Quantitative Data: L-Bal Off-Target Interaction Parameters

Interaction TypeTarget MatrixTypical Affinity (Kd/Ki) / Half-lifeChemical Consequence
On-Target Binding Specific Proteases / Target PocketsLow nM to µMReversible covalent inhibition (sp3 state)
Off-Target LABP Free Sugars (Fructose/Glucose)100 µM – 10 mMCompetitive masking, altered pharmacokinetics
Off-Target Dative Serum GlycoproteinsLow µMNon-specific aggregation, high background
ROS Degradation H2O2 (Cellular ROS) t1/2​ ≈ 1–4 hours (ambient ROS)Conversion of L-Bal to L-Serine

Experimental Protocols

Protocol 1: Competitive Diol Assay to Isolate On-Target Binding

Purpose: To validate whether observed assay signals are due to specific on-target engagement or promiscuous off-target LABP with matrix glycoproteins.

  • Preparation: Prepare the standard assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Competitor Titration: Create a parallel set of assay buffers supplemented with D-fructose at concentrations of 0, 1, 10, and 50 mM. Fructose binds boronic acids with moderate affinity, acting as a transient protecting group.

  • Equilibration: Pre-incubate the L-Bal compound (at 2x final concentration) in the fructose-supplemented buffers for 15 minutes at room temperature.

  • Execution: Add the biological matrix (lysate or purified protein) to initiate the assay.

  • Validation: If the signal is abolished by 10 mM fructose, the interaction was likely a non-specific off-target LABP. If the signal persists, it indicates a high-affinity, specific on-target binding event that successfully displaced the fructose mask.

Protocol 2: ROS-Stability Profiling of L-Bal Compounds

Purpose: To quantify the oxidative degradation rate of L-Bal into L-serine in your specific experimental matrix.

  • Baseline Sampling: Spike L-Bal (100 µM) into the biological matrix (e.g., cell culture media) and immediately extract a 50 µL baseline sample (t=0). Quench with an equal volume of cold acetonitrile containing 0.1% formic acid.

  • Time-Course Incubation: Incubate the matrix at 37°C. Extract and quench samples at t = 30, 60, 120, and 240 minutes.

  • Control Reaction: Run a parallel incubation supplemented with 100 U/mL catalase to confirm that degradation is strictly ROS-mediated.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the disappearance of the L-Bal parent mass (m/z 134.06 for the free amino acid) and the appearance of the L-serine product mass (m/z 106.05).

  • Data Interpretation: Calculate the half-life ( t1/2​ ) using a one-phase exponential decay model. If t1/2​ is shorter than your assay duration, you must implement ROS scavenging strategies.

References[1] (2S)-2-amino-3-boronopropanoic acid;hydrochloride, PubChem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7GF5s591ifvograYo0H1C3r1F3H5eBJg_tFXs2iURRPgfM_2wLJ-NMPq4bh-ODcKw--Jyl3pjiSUhSncj7UjqAQS-CeewXNq2LqOoU4ymuIKNqJffOIo2IK2MOCNKPsrJEkilrsfrF7Daqj4j[3] Boron enabled bioconjugation chemistries, Chemical Society Reviews.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6v5rUuNKF_LwnEwylTFG4Wzsg7295rloMB29ED8xMLhGezDkJcXRurj_Wo3dYZ6XSwVGHocXctmHXC3nVykBOiUldq2qnbbzZ4Nf0mHDNBAfDM1n6ZdGKm_FTlJm8YqD8tPpHQUr3M3G6ktfPL9g3tOPdtTtMQmD4[4] Umpolung AlaB Reagents for the Synthesis of Non-Proteogenic Amino Acids, Peptides and Proteins, PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHizKWgJkwzQJQ0tyTFotMEjBelLM6roAgmPAVFlZmz7ukM-AO39cb-PAcIFWmMNiz6j3-6wY-bgro1e44uNC1LTBjBqvIxsDPUriQMp1A5JnZUpwUGLp-0cf1NDZ7gvzc4NJJ-AfqdeJHC5Mc=[2] Proteins and Boron: De novo function through Lewis acid•base pairing, SpringerNature.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq1yJcwkg9nBCUsRWb6jOdnSUDJbEFxWXWNiDmj1TsNU9B5XG-iRgGVxKIVNiv6YNXt0LY6ebFxGW0HQtJ1cG89Hm-vd_YJ9zPNHP_m9VOQQjFk5i-bracEGLoTLkTm1arLXpj38Y6Y_OqA7Yi7tycUlZc2elzUugVIZW9RgEkvCC-FPWC7wwuncNZEvEZxI6EcrkrPNGu3t2tKWe7X6K0tGeftgXihSf7r_A=[5] Chemical introduction of L-boronoalanine (L-Bal) into proteins, ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELs4cJUtRUHINDxrPpUk1JmhSd33aAZiWJjcAh5_s43W5f6YEBDm-YknoJq2tnipK0iP0aqIPj11-otKybQtcBhyBDvHVVk0_KZTwXVD95ZUAEz03sYkGEnMgX5ideFXae5CnLdK9pu0XEfDucKoX-gL2Q3PjjwvtksOnPVZPLdv4q_a6fXKYJx6NUy9LNlhwnVI7DhAG1bSfQTgV9XwRL_cMv_RYhcsMGhG07sz_TliIoI3aoSjElYgW6U7aOPqMw

Sources

Troubleshooting

Arginase Inhibition Assays: Technical Support &amp; Troubleshooting Guide

Welcome to the technical support center for arginase inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining argi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for arginase inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining arginase assay protocols. Here, you will find answers to common issues and practical advice to ensure your experiments are robust, reproducible, and reliable.

Troubleshooting Guide: Common Assay Problems & Solutions

This section addresses specific technical challenges you may encounter during your arginase inhibition assays. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Q1: Why is my background signal so high, even in "no-enzyme" control wells?

A1: High background signal is a frequent issue that can mask the true enzyme activity and skew inhibitor potency calculations. It typically originates from two main sources: non-enzymatic hydrolysis of the substrate or contamination of reagents with urea or ammonia.

Causality & Solution:

  • Spontaneous Urea Formation: The most common colorimetric methods detect urea, the product of the arginase reaction.[1] Some assay reagents, particularly under harsh acidic and high-temperature conditions used for color development (e.g., diacetyl monoxime method), can cause a low level of L-arginine to break down, producing a false-positive signal.

  • Reagent Contamination: Buffers or water used to prepare reagents can be contaminated with urea or ammonia, especially if not freshly prepared or if sourced from a central lab supply. Commercial assay kits are available that offer reagents resistant to ammonia interference, a common issue in urease-based assays.[2]

Troubleshooting Steps:

  • Run a "No-Enzyme" Control: This is the most critical control. Prepare a well with all assay components (buffer, manganese, L-arginine, inhibitor solvent) except the arginase enzyme. The signal from this well represents your true background and must be subtracted from all other readings.[3]

  • Run a "No-Substrate" Control: To check for urea contamination in your enzyme preparation or other reagents, prepare a well with the enzyme and all other components except L-arginine.

  • Use High-Purity Reagents: Ensure you are using molecular biology-grade water and freshly prepared, filtered buffers.

  • Check Sample-Specific Background: If you are using biological samples like tissue lysates or serum, they may contain endogenous urea.[3] It is essential to prepare a parallel sample well that does not receive the L-arginine substrate to correct for this interference.[3] For samples with high urea content, removal using a 10 kDa spin column may be necessary.

Q2: My enzyme activity is very low or non-existent. What went wrong?

A2: Low or absent arginase activity can halt an experiment. The root cause is almost always related to the enzyme's integrity or the reaction conditions being suboptimal for catalysis.

Causality & Solution:

  • Enzyme Inactivation: Arginase is a metalloenzyme that requires a binuclear manganese (Mn2+) cluster in its active site for catalytic activity.[4][5] Improper storage, repeated freeze-thaw cycles, or the absence of Mn2+ during the pre-incubation step will result in an inactive enzyme.

  • Suboptimal pH: The two major isoforms of mammalian arginase have different optimal pH ranges. Arginase I (cytosolic, liver-type) has a high pH optimum of around 9.2-9.5.[6][7] Arginase II (mitochondrial) has a more neutral pH optimum, closer to 7.4-7.5.[8] Using the wrong buffer pH for your isoform will drastically reduce its activity.[9]

Troubleshooting Steps:

  • Mandatory Manganese Activation: Always pre-incubate the arginase enzyme with a buffer containing manganese chloride (typically 5-10 mM MnCl2) for at least 10-15 minutes at 37°C before adding the substrate.[10] This step is crucial for incorporating the Mn2+ ions into the active site.

  • Verify Buffer pH: Double-check the pH of your final reaction mixture. For Arginase I, a buffer like Tris-HCl or arginine buffer at pH 9.5 is standard.[7] For Arginase II, a buffer at pH 7.5 is more appropriate.

  • Check Enzyme Handling: Aliquot your enzyme upon arrival and store it at -80°C to avoid repeated freeze-thaw cycles. Keep the enzyme on ice at all times during experiment setup.

  • Run a Positive Control: Use a known arginase activator or simply a control well with no inhibitor to confirm that the enzyme is active under your assay conditions. Commercial kits often include a positive control.[3]

Q3: My IC50 values are inconsistent between experiments. How can I improve reproducibility?

A3: Poor IC50 reproducibility is often traced back to issues with compound handling, reaction kinetics, or the inhibitor's mechanism of action.

Causality & Solution:

  • Compound Solubility: If your test compounds are not fully soluble in the final assay buffer, their effective concentration will be lower than intended, leading to variable and artificially high IC50 values. Many screening compounds are dissolved in DMSO, and the final DMSO concentration in the assay should be kept constant across all wells and typically should not exceed 1-2%.[11][12]

  • Reaction Linearity: Endpoint assays assume that the reaction rate is linear over the entire incubation period. If the substrate is significantly depleted or if there is product inhibition, this assumption fails. It is crucial to ensure your measurement is taken within the linear range of the reaction.[10]

  • Inhibitor Pre-incubation: For slow-binding or irreversible inhibitors, a pre-incubation period with the enzyme before adding the substrate is necessary to allow the binding to reach equilibrium. A typical pre-incubation is 15-30 minutes.[13]

Troubleshooting Steps:

  • Determine the Linear Range: Perform a time-course experiment by measuring product formation at several time points (e.g., 10, 20, 30, 60, 120 minutes) with a fixed amount of enzyme. Plot urea concentration vs. time to identify the time window where the reaction is linear.[10] All subsequent endpoint assays should be stopped within this window.

  • Check Compound Solubility: Visually inspect your compound stock solutions and the final assay plate for any signs of precipitation. If solubility is an issue, consider lowering the final compound concentration or using a different co-solvent. Always test the effect of the solvent on enzyme activity.

  • Standardize Pre-incubation: Implement a consistent pre-incubation step where the enzyme and inhibitor are mixed and incubated together before initiating the reaction with L-arginine.

  • Use a Reference Inhibitor: Include a known inhibitor with a well-characterized IC50 value (e.g., ABH or nor-NOHA) in every plate.[14][15] This serves as a quality control measure to assess plate-to-plate variability.

Frequently Asked Questions (FAQs)

This section covers broader conceptual and practical questions about designing and interpreting arginase assays.

Q4: Which arginase isoform, ARG1 or ARG2, should I use for my screen?

A4: The choice depends entirely on your therapeutic target and the disease context.

  • Arginase I (ARG1): This is a cytosolic enzyme highly expressed in the liver, where it is the final enzyme in the urea cycle.[7][8] It is also expressed by immune cells like M2 macrophages and myeloid-derived suppressor cells (MDSCs).[16] Targeting ARG1 is a major focus in immuno-oncology to relieve immune suppression in the tumor microenvironment.[12]

  • Arginase II (ARG2): This is a mitochondrial enzyme found in various tissues, including the kidney and prostate, and is involved in regulating cellular levels of arginine and ornithine for processes like polyamine synthesis.[5][17] Over-activity of ARG2 has been implicated in cardiovascular diseases, such as endothelial dysfunction, by competing with nitric oxide synthase (NOS) for their common substrate, L-arginine.[5]

Therefore, if your research is focused on cancer immunotherapy, ARG1 is likely the more relevant target. If you are investigating cardiovascular or renal pathologies, ARG2 may be the primary isoform of interest.

Q5: What is the most common method for detecting arginase activity?

A5: The most widely used method is a colorimetric endpoint assay that measures the amount of urea produced.[10]

The workflow involves two main stages:

  • Enzymatic Reaction: Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea.

  • Urea Detection: The reaction is stopped, typically with a strong acid mixture. A chromogen, such as diacetyl monoxime or α-isonitrosopropiophenone, is added, and the mixture is heated.[1][10] This forms a colored product (often pink or red) that can be quantified by measuring its absorbance, typically between 520-550 nm.[1]

While robust and inexpensive, this method requires a heating step and can be sensitive to interference. Alternative methods include fluorescence-based assays that offer a "mix-and-measure" format without a heating step, making them highly suitable for high-throughput screening (HTS).[18]

Q6: How do I handle colored or fluorescent test compounds that interfere with the assay signal?

A6: Compound interference is a common problem in HTS.

  • For Colored Compounds (Colorimetric Assay): The best practice is to measure the absorbance of the plate before adding the color development reagents or immediately after stopping the reaction but before heating. This "time zero" reading can be subtracted from the final endpoint reading to correct for the compound's intrinsic absorbance.[15]

  • For Fluorescent Compounds (Fluorescence Assay): Run a parallel control plate where the compound is added to wells without the enzyme or fluorescent probe. The signal from these wells can be subtracted to account for the compound's native fluorescence.[12]

Core Experimental Protocols & Data

Visualizing the Assay Principle

The following diagram illustrates the fundamental reaction catalyzed by arginase and the subsequent colorimetric detection of its product, urea.

Arginase_Assay_Workflow cluster_reaction Step 1: Enzymatic Reaction cluster_detection Step 2: Colorimetric Detection arginine L-Arginine arginase Arginase Enzyme (+ Mn²⁺ cofactor) arginine->arginase products L-Ornithine + Urea urea Urea products->urea arginase->products reagent Acid + Chromogen (e.g., Diacetyl Monoxime) urea->reagent colored_product Colored Product (Measure Absorbance @ ~540 nm) reagent->colored_product

Caption: Workflow of a typical colorimetric arginase assay.

Troubleshooting Decision Flowchart

Use this flowchart to diagnose common experimental problems systematically.

Troubleshooting_Flowchart start Assay Problem Detected high_bg High Background start->high_bg High Signal in Controls? low_signal Low/No Activity start->low_signal Low Signal in Positive Control? inconsistent_ic50 Inconsistent IC₅₀ start->inconsistent_ic50 Poor IC50 Reproducibility? cause_reagent_contam Reagent Contamination? (Urea/Ammonia) high_bg->cause_reagent_contam Check No-Substrate Control cause_sample_urea Endogenous Urea in Sample? high_bg->cause_sample_urea Check Sample Background Control cause_no_mn Missing Mn²⁺ Activation? low_signal->cause_no_mn Check Mn²⁺ Activation Step cause_wrong_ph Suboptimal pH? low_signal->cause_wrong_ph Verify Buffer pH cause_solubility Inhibitor Precipitation? inconsistent_ic50->cause_solubility Check Compound Solubility cause_linearity Endpoint outside linear range? inconsistent_ic50->cause_linearity Check Reaction Linearity sol_fresh_reagents Use fresh, high-purity H₂O and buffer components. cause_reagent_contam->sol_fresh_reagents Solution sol_subtract_bg Subtract sample-specific background reading. cause_sample_urea->sol_subtract_bg Solution sol_preincubate_mn Pre-incubate enzyme with 10 mM MnCl₂ for 10-15 min. cause_no_mn->sol_preincubate_mn Solution sol_correct_ph Use pH 9.5 for ARG1 or pH 7.5 for ARG2. cause_wrong_ph->sol_correct_ph Solution sol_check_dmso Ensure final DMSO <2% and compound is fully dissolved. cause_solubility->sol_check_dmso Solution sol_time_course Perform time-course to find linear reaction window. cause_linearity->sol_time_course Solution

Caption: A decision tree for troubleshooting arginase assays.

Table 1: Key Parameters for Arginase I & II Assays

This table summarizes recommended starting conditions for assays using either human Arginase I or Arginase II.

ParameterHuman Arginase I (Liver-type)Human Arginase II (Mitochondrial)Rationale & Reference
Optimal pH 9.2 - 9.57.4 - 7.5Isoforms have distinct pH optima for maximal activity.[6][8]
Buffer System Tris-HCl, Glycine, Arginine BufferHEPES, Tris-HClMust be effective in the desired pH range.
MnCl₂ Activation 5 - 10 mM5 - 10 mMEssential cofactor for catalytic activity; requires pre-incubation.[4][19]
L-Arginine Conc. ~3-5 mM~2-4 mMShould be near the Michaelis-Menten constant (Km) for competitive inhibitor screening.[11]
Temperature 37°C37°CStandard temperature for mammalian enzyme assays.[10]
Pre-incubation 10-15 min (Enzyme + Mn²⁺)10-15 min (Enzyme + Mn²⁺)Ensures full activation of the enzyme before substrate addition.
Reaction Time 20-60 min30-120 minMust be within the determined linear range of the reaction.[9][10]
Protocol: Standard Colorimetric Arginase Inhibition Assay

This protocol is adapted for a 96-well plate format and is based on the widely used method of measuring urea production.[10][20]

Reagent Preparation:

  • Lysis Buffer (for cell/tissue samples): Tris-HCl (50 mM, pH 7.5) with protease inhibitors.

  • Activation Buffer: Tris-HCl (50 mM, pH 7.5) containing 10 mM MnCl₂.

  • Substrate Solution: L-arginine (0.5 M stock, pH 9.7).

  • Stop Solution: Acid mixture (e.g., H₂SO₄:H₃PO₄:H₂O at 1:3:7 v/v/v).

  • Color Reagent: α-isonitrosopropiophenone (9% w/v in absolute ethanol).

Assay Procedure:

  • Enzyme Activation: In each well, add 25 µL of enzyme solution (purified enzyme or lysate). Add 25 µL of Activation Buffer.

  • Inhibitor Addition: Add 5 µL of the test inhibitor (dissolved in an appropriate solvent like DMSO) or solvent alone for control wells.

  • Pre-incubation: Mix gently and incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Add 20 µL of L-arginine substrate solution to all wells to start the reaction.

  • Enzymatic Reaction: Incubate for the predetermined linear time (e.g., 60 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding 125 µL of the Stop Solution to each well.

  • Color Development: Add 25 µL of the Color Reagent to each well. Cover the plate and heat at 100°C for 45 minutes.

  • Measurement: Cool the plate to room temperature in the dark for 10 minutes. Read the absorbance at 540 nm using a microplate reader.

  • Calculation: Subtract the "no-enzyme" background from all readings. Calculate percent inhibition relative to the "solvent-only" control. Plot percent inhibition vs. inhibitor concentration to determine the IC50 value.

References

  • Optimization of the arginase activity assay micromethod for macrophages and sera. (2023). BMC Methods. [Link]

  • Colorimetric determination of urea using diacetyl monoxime with strong acids. (2021). PLOS ONE. [Link]

  • UREA Colorimetric Method. BIOLABO. [Link]

  • Urea (BUN) Colorimetric Assay Kit (Urease Method). Elabscience. [Link]

  • Optimization of the arginase activity assay micromethod for macrophages and sera. (2023). BMC Methods. [Link]

  • Arginase. Wikipedia. [Link]

  • Arginase: an old enzyme with new tricks. (2015). Journal of Cardiovascular Development and Disease. [Link]

  • Mechanism of human arginase I. New features suggested by the 1.29-Å... (2018). ResearchGate. [Link]

  • Reducing arginase activity via dietary manganese deficiency enhances endothelium-dependent vasorelaxation of rat aorta. (2004). American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Arginase Inhibitor Screening Services. BioAssay Systems. [Link]

  • Investigation of Mammal Arginase Inhibitory Properties of Natural Ubiquitous Polyphenols by Using an Optimized Colorimetric Micr. (2016). Planta Medica. [Link]

  • Opportunities and Challenges of Arginase Inhibitors in Cancer: A Medicinal Chemistry Perspective. (2024). Journal of Medicinal Chemistry. [Link]

  • Km Determination for 25 ng Arginase I. BioAssay Systems. [Link]

  • Development and optimization of the fluorescence-based Arginase-1... (2020). ResearchGate. [Link]

  • Arginase inhibitory activity and IC 50 values of the five most active crude extracts. ResearchGate. [Link]

  • The IC50 values of various arginine derivatives for inhibition of arginase and DDAH. ResearchGate. [Link]

  • Synthesis of Arginase Inhibitors: An Overview. (2025). Molecules. [Link]

  • High-Throughput Fluorescence-Based Activity Assay for Arginase-1. (2020). SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • Arginase Activity Colorimetric Assay Kit. Assay Genie. [Link]

  • SCHEMA Designed Variants of Human Arginase I & II Reveal Sequence Elements Important to Stability and Catalysis. (2012). ACS Synthetic Biology. [Link]

  • ARG1 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • ARG1 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Does anybody have any experience assaying Arginase-1 activity in Macrophages?. (2013). ResearchGate. [Link]

  • Arginases and Arginine Deficiency Syndromes. (2013). Current Opinion in Clinical Nutrition and Metabolic Care. [Link]

  • Arginases I and II: Do Their Functions Overlap?. (2004). Molecular Genetics and Metabolism. [Link]

  • A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro. (2007). Journal of Biochemical and Molecular Toxicology. [Link]

  • Arginase Deficiency. (2004). GeneReviews®. [Link]

  • Argininemia: Pathophysiology and Novel Methods for Evaluation of the Disease. (2024). International Journal of Molecular Sciences. [Link]

  • Arginase deficiency – Diagnostics – Overview of Information and Clinical Research. (2024). Vesalius. [Link]

Sources

Optimization

Technical Support Center: Enhancing the In Vivo Efficacy of Boronic Acid Inhibitors

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this technical guide to help you navigate the unique pharmacokinetic (PK) and formulation challenges associated with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this technical guide to help you navigate the unique pharmacokinetic (PK) and formulation challenges associated with boronic acid-based therapeutics. Boronic acids are powerful pharmacophores, but their nature as Lewis acids makes them susceptible to rapid clearance, oxidative degradation, and off-target toxicity.

This center provides field-proven troubleshooting strategies, self-validating experimental workflows, and mechanistic insights to ensure your in vivo models yield robust, reproducible data.

Module A: Formulation Diagnostics & Stability Troubleshooting (FAQs)

Q1: My free boronic acid inhibitor precipitates during intravenous (IV) administration and shows rapid degradation in aqueous media. How can I stabilize the formulation? Mechanistic Rationale: Boronic acids exist in an equilibrium with their cyclic trimeric anhydrides (boroxines) in aqueous solutions. The free boronic acid form is highly susceptible to oxidation and hydrolysis, leading to poor shelf-life and in vivo precipitation[1]. Solution: Formulate your inhibitor as a reversible diol ester. Complexation with 1,2-diols (such as mannitol or pinanediol) forms a stable boronate ester. For example, lyophilizing bortezomib with mannitol creates a formulation that rapidly reconstitutes in 0.9% NaCl, dramatically enhancing solubility and protecting the boron center from premature oxidation[1][2]. Upon injection, the ester rapidly dissociates in the bloodstream to release the active pharmacophore.

Q2: I am targeting solid tumors, but my boronic acid inhibitor causes severe dose-limiting systemic toxicity. How can I improve tumor selectivity? Mechanistic Rationale: Standard boronic acid inhibitors (e.g., proteasome inhibitors) lack tissue specificity, leading to "on-target" toxicity in healthy tissues[3]. Solution: Utilize a Reactive Oxygen Species (ROS)-responsive prodrug strategy. Solid tumors typically exhibit elevated levels of hydrogen peroxide (H₂O₂). By designing an arylboronic ester prodrug, the compound remains inactive in systemic circulation. Once it enters the H₂O₂-rich tumor microenvironment, it undergoes chemoselective oxidative deboronation, unmasking the active drug directly at the tumor site[4][5].

ROS_Pathway A Arylboronic Ester (Inactive Prodrug) B Tumor Microenvironment (Elevated H2O2) A->B Systemic Circulation C Oxidative Deboronation B->C ROS Trigger D Active Pharmacophore (e.g., Belinostat) C->D Hydrolysis & Release

Fig 1: H2O2-mediated oxidative deboronation pathway for tumor-selective prodrug activation.

Module B: Pharmacokinetic (PK) Optimization (FAQs)

Q3: My compound clears too fast in murine models (t₁/₂ < 1 hr). How can I extend the systemic half-life without altering the core pharmacophore? Mechanistic Rationale: Small-molecule boronic acids undergo rapid renal clearance. However, boronic acids have a unique chemical property: they form reversible covalent complexes with 1,2- and 1,3-diol groups, which are abundant in plasma glycoproteins[6]. Solution: You can leverage this endogenous "plasma reservoir" effect by administering the drug as a stabilized boronic prodrug. For instance, the boronic prodrug of 4-hydroxytamoxifen (ZB497) binds reversibly to blood sugars and glycoproteins, preventing rapid renal filtration and extending the half-life to nearly 40 hours[6]. Alternatively, for highly potent cytotoxins, employ liposomal encapsulation using a remote-loading strategy[7].

Module C: Validated Experimental Workflows

To guarantee scientific integrity, every protocol below is designed as a self-validating system , meaning the workflow includes mandatory Quality Control (QC) checkpoints that must be passed before proceeding to in vivo dosing.

Protocol 1: In Situ Mannitol Esterification for IV Administration

Purpose: To prepare a highly soluble, oxidation-resistant boronic acid formulation for IV injection.

  • Solubilization: Dissolve the free boronic acid API (e.g., 1.0 mg/mL) and D-mannitol (10 mg/mL) in a co-solvent mixture of tert-butanol and water (typically 1:1 v/v) under a nitrogen atmosphere to prevent premature oxidation[1].

  • Equilibration: Stir the solution at room temperature for 2 hours to allow the thermodynamic equilibrium to shift toward the cyclic boronate-mannitol ester.

  • Lyophilization: Flash-freeze the solution and lyophilize for 48 hours to remove the solvent, leaving a stable white powder.

  • Self-Validating Checkpoint (LC-MS): Reconstitute a 10 µL aliquot in anhydrous methanol. Run LC-MS to verify that >95% of the API exists as the mannitol ester mass adduct, and confirm the absence of oxidative degradation products (e.g., deboronated phenols). Do not proceed to animal dosing if free boronic acid exceeds 5%.

  • In Vivo Reconstitution: Immediately prior to IV injection, reconstitute the lyophilized powder in 0.9% sterile NaCl. The ester will rapidly dissolve and subsequently dissociate in the bloodstream.

Protocol 2: Remote-Loading Liposomal Encapsulation of Boronic Acids

Purpose: To maximize circulation time and tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.

  • Lipid Film Hydration: Prepare a lipid film (e.g., DSPC/Cholesterol/PEG-DSPE). Hydrate the film with an aqueous solution containing 300 mM Tiron (a catechol derivative that acts as an internal complexing agent)[7].

  • Extrusion: Extrude the multilamellar vesicles through 100 nm polycarbonate membranes to form unilamellar liposomes.

  • Gradient Establishment: Dialyze the liposomes against a HEPES buffer (pH 7.4) to remove unencapsulated Tiron, establishing a strong transmembrane gradient.

  • Self-Validating Checkpoint 1 (DLS): Perform Dynamic Light Scattering. The Polydispersity Index (PDI) must be < 0.1, and the Z-average size should be 90–110 nm.

  • Remote Loading: Incubate the empty Tiron-loaded liposomes with the free boronic acid drug at 60°C for 30 minutes. The uncharged boronic acid diffuses across the lipid bilayer and irreversibly forms a stable boronate ester with Tiron inside the aqueous core[7].

  • Self-Validating Checkpoint 2 (HPLC): Dialyze the final formulation to remove unencapsulated drug. Lyse a sample with Triton X-100 and quantify via HPLC. Encapsulation efficiency (EE) must exceed 90% before in vivo administration.

Liposome_Workflow Step1 1. Lipid Film Hydration (Internalize Tiron/Polyol) Step2 2. Extrusion & Dialysis (Establish Transmembrane Gradient) Step1->Step2 QC: DLS Size Check Step3 3. Remote Loading (Add Free Boronic Acid) Step2->Step3 pH Adjustment Step4 4. In Situ Complexation (Boronate Ester Formation) Step3->Step4 Bilayer Diffusion Step5 5. Purified L-BTZ (Stable Liposomal Formulation) Step4->Step5 QC: HPLC Quantitation

Fig 2: Remote-loading workflow for liposomal encapsulation of boronic acid inhibitors via Tiron.

Module D: Efficacy & PK Data Repository

When selecting a formulation strategy, it is critical to benchmark expected PK improvements. The table below summarizes quantitative in vivo data derived from advanced boronic acid delivery systems.

Table 1: Comparative Pharmacokinetic and Efficacy Profiles of Boronic Acid Formulations

Formulation StrategyParent DrugProdrug / FormulationQuantitative PK/Efficacy ImprovementMechanistic Driver
ROS-Responsive Prodrug BelinostatProdrug 785.4% TGI (vs 77.7% for parent drug)H₂O₂-triggered self-immolation release in tumor microenvironment[4]
Boronic Prodrug 4-HydroxytamoxifenZB49740-fold increase in Cmax; t₁/₂ = 39.5 hrsReversible complexation with systemic plasma diols (glycoproteins)[6]
Boronic Prodrug EndoxifenZB48380-fold increase in AUC; 80-90% in vivo conversionEnhanced systemic bioavailability and metabolic stability[8]
Liposomal Encapsulation BortezomibL-BTZSignificant extension of plasma circulationInternal complexation with Tiron prevents premature drug leakage[7]

References

  • Biocompatible Boron-Containing Prodrugs of Belinostat for the Potential Treatment of Solid Tumors. nih.gov. 4

  • Boric Acid, a Lewis Acid with Unique/Unusual Properties: Formulation Implications. uniba.it.2

  • Boronic prodrug of 4-hydroxytamoxifen is more efficacious than tamoxifen with enhanced bioavailability independent of CYP2D6 status. nih.gov.6

  • Boronic prodrug of endoxifen as an effective hormone therapy for breast cancer. scispace.com. 8

  • Pro-Soft Val-boroPro: A Strategy for Enhancing in Vivo Performance of Boronic Acid Inhibitors of Serine Proteases. researchgate.net. 3

  • H2O2–Responsive Anticancer Prodrug: Synthesis, Precision Deuteration in Search of In Vivo Metabolites, and Activation Pathway. acs.org. 5

  • Optimized Liposomal Delivery of Bortezomib for Advancing Treatment of Multiple Myeloma. mdpi.com. 7

  • Process for the preparation of a bortezomib ester solution. google.com (Patents). 1

Sources

Troubleshooting

Minimizing experimental variability with (2S)-2-amino-3-boronopropanoic acid;hydrochloride

Technical Support Center: (2S)-2-amino-3-boronopropanoic acid;hydrochloride (ABH) Welcome to the technical support guide for (2S)-2-amino-3-boronopropanoic acid;hydrochloride (ABH), a potent arginase inhibitor and a valu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2S)-2-amino-3-boronopropanoic acid;hydrochloride (ABH)

Welcome to the technical support guide for (2S)-2-amino-3-boronopropanoic acid;hydrochloride (ABH), a potent arginase inhibitor and a valuable tool in biomedical research.[1][2] This document provides in-depth troubleshooting advice and best-practice protocols to help you minimize experimental variability and achieve reliable, reproducible results. The unique chemical nature of the boronic acid moiety is key to its inhibitory function but also requires specific handling and experimental design considerations.

Section 1: Foundational Knowledge & Frequently Asked Questions

This section addresses the most common initial questions regarding the properties, handling, and mechanism of ABH.

Q1: What is (2S)-2-amino-3-boronopropanoic acid;hydrochloride (ABH) and what is its primary mechanism of action?

A1: ABH is a synthetic amino acid analog of L-ornithine where the terminal methylene group is replaced by a boronic acid [-B(OH)2] moiety.[2] Its primary application is as a potent and reversible inhibitor of arginase, a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1][2] The boronic acid group acts as a transition-state analog. In the enzyme's active site, the Lewis acidic boron atom is attacked by a hydroxide ion that bridges the two manganese ions, forming a stable, tetrahedral boronate species that mimics the tetrahedral intermediate of the natural reaction. This stable complex effectively blocks the enzyme's catalytic activity.

Q2: How should I properly store and handle the solid ABH compound?

A2: Proper storage is critical to prevent degradation. Solid ABH hydrochloride should be stored in a tightly sealed container in a desiccator at -20°C. Boronic acids can be sensitive to moisture and air, which can lead to oxidation or the formation of boroxines (cyclic anhydrides).[3] For long-term stability, minimize freeze-thaw cycles and exposure to ambient atmosphere.

Q3: How do I prepare a stock solution of ABH? What solvent should I use?

A3: ABH hydrochloride is generally soluble in aqueous solutions like high-purity water (e.g., Milli-Q or 18.2 MΩ·cm) or aqueous buffers.[4] Due to the hydrochloride salt form, initial solutions will be slightly acidic.

  • Recommended Procedure:

    • Allow the solid ABH container to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of ABH in a sterile microcentrifuge tube.

    • Add the desired volume of high-purity water or your chosen buffer (e.g., Tris-HCl, HEPES) to achieve the target concentration (e.g., 10-100 mM).

    • Vortex gently until fully dissolved. A brief sonication in a water bath can assist with dissolution if needed.

    • Prepare fresh stock solutions for each experiment if possible. If storage is necessary, aliquot the stock solution into single-use volumes and store at -80°C for up to one month. Avoid repeated freeze-thaw cycles.

Q4: Is the activity of ABH dependent on pH?

A4: Yes, absolutely. The activity of all boronic acids is highly pH-dependent.[5][6] The boron atom exists in a pH-dependent equilibrium between a neutral, trigonal planar sp2-hybridized state and an anionic, tetrahedral sp3-hybridized state.[6] The tetrahedral boronate anion is often the more reactive species for binding to diols or, in this case, the enzyme active site. Therefore, maintaining a stable and consistent pH in your assay buffer is one of the most critical factors for reproducibility. Any fluctuation in pH between experiments will shift this equilibrium and lead to variability in your results (e.g., IC50 values).

Section 2: Troubleshooting Experimental Variability

This section provides solutions to specific problems you may encounter during your experiments.

Problem: My IC50 value for ABH varies significantly between experiments.

  • Possible Cause 1: Inconsistent Buffer pH.

    • Explanation: As detailed in Q4, the inhibitory potency of ABH is linked to the pH-dependent equilibrium of its boronic acid group.[6] Minor shifts in buffer pH from one day to the next can alter the concentration of the active tetrahedral boronate species, leading to different IC50 values.

    • Solution:

      • Calibrate Your pH Meter: Calibrate your pH meter daily with fresh, certified standards before preparing your buffer.

      • Verify Final pH: After adding all components, always verify the final pH of your assay buffer at the temperature the assay will be run (e.g., 37°C).

      • Use High-Quality Buffers: Use buffers with a pKa close to your target assay pH to ensure maximum buffering capacity. For arginase assays, Tris is commonly used.[1]

  • Possible Cause 2: Stock Solution Degradation.

    • Explanation: Boronic acids can degrade over time in aqueous solutions, especially if not stored properly or subjected to multiple freeze-thaw cycles. Oxidative degradation is a known issue for boronic acids in biological contexts.[7]

    • Solution:

      • Prepare Fresh Stock: The best practice is to prepare a fresh stock solution of ABH for each experiment from the solid compound.

      • Aliquot and Flash-Freeze: If you must store stock solutions, aliquot them into single-use volumes, flash-freeze them in liquid nitrogen, and store them at -80°C. Discard any unused portion of a thawed aliquot.

  • Possible Cause 3: Inconsistent Incubation Times.

    • Explanation: Although the binding of boronic acids is generally rapid, reaching equilibrium can take time, especially at lower concentrations.[8] Inconsistent pre-incubation times of the enzyme with the inhibitor before adding the substrate can lead to variable results.

    • Solution: Standardize a pre-incubation time for the enzyme and ABH (e.g., 10-15 minutes) and maintain this time precisely across all experiments and all concentrations tested.

Problem: I observe precipitation or cloudiness in my assay wells.

  • Possible Cause 1: Poor Solubility in Assay Buffer.

    • Explanation: While ABH is water-soluble, introducing it from a highly concentrated stock into an assay buffer with high salt concentrations or other components could potentially cause precipitation.

    • Solution:

      • Check Buffer Compatibility: Ensure your assay buffer components are fully compatible.

      • Serial Dilutions: Perform serial dilutions of your ABH stock in the actual assay buffer you will be using for the experiment, not just water. This ensures the compound remains soluble at its final working concentration.

  • Possible Cause 2: Interaction with Buffer Components.

    • Explanation: Boronic acids are well-known to interact with cis-1,2- and 1,3-diols. If your buffer or media contains high concentrations of diols (e.g., certain sugars like fructose, or buffering agents like Bis-Tris), ABH can form reversible covalent complexes with them, reducing its effective concentration available to inhibit the target enzyme.

    • Solution: Review your buffer composition. Avoid or minimize the concentration of diol-containing compounds. Buffers like Tris, HEPES, and phosphate buffers are generally safe choices.

Section 3: Visual Summaries and Diagrams

Data Presentation

Table 1: Recommended Storage and Handling Summary for ABH

FormStorage TemperatureSolvent for StockStock StorageKey Considerations
Solid (HCl Salt) -20°C (in desiccator)N/AN/AProtect from moisture and air.
Aqueous Stock -80°CHigh-purity H₂O, Tris, HEPESAliquot for single useAvoid freeze-thaw cycles. Prepare fresh if possible.
Diagrams

ABH_pH_Equilibrium cluster_equilibrium pH-Dependent Equilibrium Trigonal Trigonal Planar (sp²) Neutral B(OH)₂ Tetrahedral Tetrahedral (sp³) Anionic B(OH)₃⁻ Trigonal->Tetrahedral + OH⁻ Tetrahedral->Trigonal + H⁺ Arginase_Assay_Workflow prep prep incubation incubation reaction reaction stop stop detect detect start Start: Prepare Reagents (Buffer, Arginase, ABH, L-Arginine) step1 Step 1: Aliquot Buffer and Arginase Enzyme to Plate start->step1 step2 Step 2: Add ABH (or vehicle) Serially Dilute step1->step2 step3 Step 3: Pre-incubate Enzyme + Inhibitor (e.g., 15 min at 37°C) step2->step3 step4 Step 4: Initiate Reaction by adding L-Arginine step3->step4 step5 Step 5: Incubate for Reaction Time (e.g., 10 min at 37°C) step4->step5 step6 Step 6: Stop Reaction (e.g., with Acidic Mixture) step5->step6 step7 Step 7: Develop Colorimetric Signal (e.g., 95°C for 45 min) step6->step7 step8 Step 8: Read Absorbance (e.g., at 540-550 nm for urea) step7->step8 end End: Calculate IC50 step8->end

Caption: A self-validating workflow for an arginase inhibition assay.

Section 4: Best Practice Protocol: In Vitro Arginase Inhibition Assay

This protocol describes a robust, colorimetric method for determining the IC50 of ABH against arginase I, designed to minimize variability. The assay measures the production of urea, a product of the arginase reaction.

Materials:

  • Recombinant Human Arginase I

  • (2S)-2-amino-3-boronopropanoic acid;hydrochloride (ABH)

  • L-Arginine

  • Tris-HCl Buffer (50 mM, pH 7.5, prepared at 37°C) containing 10 mM MnCl₂

  • Stop Solution: Acidic mixture (e.g., H₂SO₄/H₃PO₄/H₂O in a 1:3:7 ratio)

  • Color Reagent: 9% α-isonitrosopropiophenone (ISPF) in absolute ethanol

  • 96-well microplate

Procedure:

  • Enzyme Activation: Prepare an arginase I working solution in Tris-HCl buffer. Activate the enzyme by heating at 55-60°C for 10 minutes. Place on ice to cool, then bring to 37°C before use.

  • Plate Setup:

    • Add 25 µL of Tris-HCl buffer to each well of a 96-well plate.

    • Add 25 µL of activated arginase I working solution to all wells except the "No Enzyme" blanks. Add 25 µL of buffer to these blank wells.

  • Inhibitor Addition:

    • Prepare a 2X concentration series of ABH in Tris-HCl buffer.

    • Add 25 µL of the ABH dilutions to the appropriate wells.

    • Add 25 µL of buffer (vehicle control) to the "Max Activity" and "No Enzyme" wells.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a 4X L-Arginine solution in Tris-HCl buffer.

    • Initiate the reaction by adding 25 µL of the L-Arginine solution to all wells. The final reaction volume is 100 µL.

  • Reaction Incubation: Incubate the plate at 37°C for a fixed time (e.g., 10-20 minutes). The time should be within the linear range of the reaction (determine this in a preliminary experiment).

  • Stopping the Reaction: Stop the reaction by adding 150 µL of the Stop Solution to each well.

  • Color Development:

    • Add 25 µL of the Color Reagent (ISPF) to each well.

    • Seal the plate and incubate at 95°C for 45 minutes.

    • Cool the plate to room temperature in the dark for 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "No Enzyme" blanks from all other readings.

    • Normalize the data by setting the "Max Activity" (vehicle control) to 100% activity.

    • Plot the percent inhibition versus the log of the ABH concentration and fit the data using a non-linear regression (four-parameter logistic) model to determine the IC50 value.

References

  • PubChem. . National Center for Biotechnology Information. Accessed March 7, 2024.

  • Sikorski, J. A., & Raines, R. T. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 115(13), E2818-E2826. [Link]

  • Kötter, M., & Mattay, J. (2014). Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. Chemistry–An Asian Journal, 9(8), 1996-2008. [Link]

  • AA Blocks. (2019, October 31). Chemistry Of Boronic Esters. [Link]

  • Ribeiro, J. P., & Marques, M. M. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(15), 4125-4161. [Link]

  • Wang, B., & Springsteen, G. (2007). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Journal of Fluorescence, 17(1), 71-76. [Link]

  • Wang, W., & Wang, B. (2013). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. International Journal of Molecular Sciences, 14(12), 23743-23764. [Link]

  • Chemistry Stack Exchange. (2025, November 8). Challenging purification of organoboronic acids. [Link]

  • Ilies, M., Di Costanzo, L., & Christianson, D. W. (2011). Binding of α,α-disubstituted amino acids to arginase suggests new avenues for inhibitor design. Bioorganic & Medicinal Chemistry Letters, 21(19), 5868-5872. [Link]

  • Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help![Link]

  • Kim, J. Y., et al. (2021). Arginase inhibition by rhaponticin increases L-arginine concentration that contributes to Ca2+-dependent eNOS activation. BMB Reports, 54(10), 521-526. [Link]

  • La Manna, S., et al. (2024). Synthesis of Arginase Inhibitors: An Overview. Molecules, 29(2), 448. [Link]

  • Singh, M. K., & Singh, P. P. (2020). A Model to Study the Inhibition of Arginase II with Noscapine & Its Derivatives. Current Drug Research Reviews, 12(3), 223-233. [Link]

  • SupraBank. (2S)-2-amino-3-hydroxypropanoic acid. [Link]

  • Rollando, R., et al. (2017). Arginase Inhibition Activity of Stem Bark Extract of Caesalpinia pulcherrima. Pharmacognosy Journal, 9(6), 848-851. [Link]

  • Parker, E. T., et al. (2011). A Plausible Simultaneous Synthesis of Amino Acids and Simple Peptides on the Primordial Earth. Angewandte Chemie International Edition, 50(40), 9352-9355. [Link]

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Reference Data & Comparative Studies

Validation

Validating the Inhibitory Activity of (2S)-2-Amino-3-Boronopropanoic Acid Hydrochloride: A Comparative Guide

As a Senior Application Scientist, evaluating non-proteinogenic amino acids requires moving beyond basic IC50 values to understand the fundamental chemical causality driving molecular interactions. (2S)-2-amino-3-boronop...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating non-proteinogenic amino acids requires moving beyond basic IC50 values to understand the fundamental chemical causality driving molecular interactions. (2S)-2-amino-3-boronopropanoic acid hydrochloride (often referred to in literature as L-boronoalanine or Bal) is a highly specialized structural analogue of L-aspartic acid[1]. By substituting the gamma-carboxyl carbon of aspartate with a boronic acid moiety, this compound serves as a potent transition-state analogue for aspartate-utilizing enzymes, most notably dihydroorotase (DHOase)[2].

Recently, it has also emerged as a critical tool for post-translational protein modification, enabling dynamic Lewis acid-base pairing (LABP) to modulate protein stability and function[3]. This guide provides a comprehensive framework for validating its inhibitory performance, comparing it against alternatives, and executing artifact-free experimental protocols.

Part 1: Mechanistic Profiling & Pathway Dynamics

Unlike standard competitive inhibitors that rely purely on steric and electrostatic complementarity, boronic acids are uniquely electrophilic[4]. The boron atom possesses an empty p-orbital, rendering it a strong Lewis acid.

When (2S)-2-amino-3-boronopropanoic acid enters the active site of a target enzyme (such as the zinc metalloenzyme DHOase), it accepts a nucleophile (e.g., a hydroxide ion, or an active-site serine/threonine). This causes the boron center to rehybridize from a trigonal planar ( sp2 ) to a tetrahedral ( sp3 ) geometry[4]. This tetrahedral adduct perfectly mimics the high-energy transition state of amide or ester hydrolysis, resulting in binding affinities orders of magnitude higher than simple ground-state substrate analogues[2].

Pathway A L-Aspartate Substrate Enz1 ATCase A->Enz1 B Carbamoyl Aspartate Intermediate Enz2 DHOase (Metalloenzyme) B->Enz2 C L-Dihydroorotate Product Enz1->B Enz2->C Inh (2S)-2-Amino-3-boronopropanoic acid (Transition-State Analogue) Inh->Enz2 Tetrahedral Boronate Adduct Formation

Figure 1: Mechanism of DHOase inhibition by (2S)-2-amino-3-boronopropanoic acid.

Part 2: Comparative Performance Analysis

When evaluating (2S)-2-amino-3-boronopropanoic acid against other inhibitors in the pyrimidine biosynthesis pathway or general aspartate mimics, researchers must weigh potency against structural fidelity and reversibility.

Inhibitor / ModulatorPrimary TargetMechanism of ActionKey AdvantageLimitation
(2S)-2-Amino-3-boronopropanoic acid (Bal) DHOase / Aspartate-utilizing enzymesTransition-state analogue (Tetrahedral boronate adduct)Minimal steric footprint; forms dynamic, reversible covalent bonds.Susceptible to sequestration by environmental diols.
N-(Phosphonacetyl)-L-aspartate (PALA) Aspartate transcarbamoylase (ATCase)Transition-state analogue (Phosphonate)Highly potent (~10 nM); highly stable in vivo.Lacks dynamic Lewis acid-base reversibility.
5-Fluoroorotate Thymidylate synthase (Downstream)Suicide inhibition (Fluorinated pyrimidine)Clinically validated pathway disruption.Off-target toxicity; non-reversible covalent binding.
Carbamylhomocysteine DHOaseZinc chelation (Thiol-based)Strong metalloenzyme binding.Larger steric bulk than native aspartate; oxidation risks.

Part 3: Self-Validating Experimental Protocols

To rigorously validate the inhibitory activity of (2S)-2-amino-3-boronopropanoic acid hydrochloride, the assay must account for the unique chemical kinetics of boronic acids. The following protocol establishes a self-validating system for enzyme inhibition.

Workflow Step1 1. Reagent Preparation Dissolve Inhibitor in HEPES (pH 7.4) Avoid diol-based buffers Step2 2. Enzyme Incubation Pre-incubate with Target for 30 min Allows sp2 -> sp3 transition Step1->Step2 Step3 3. Kinetic Measurement Monitor substrate turnover Determine IC50 / Ki Step2->Step3 Step4 4. Self-Validation (Rescue) Add 100 mM D-Sorbitol Sequester boronic acid to restore activity Step3->Step4

Figure 2: Self-validating experimental workflow for boronic acid enzyme inhibitors.

Step-by-Step Methodology & Causality

1. Buffer Selection (Critical)

  • Action: Prepare the assay in 50 mM HEPES buffer (pH 7.4).

  • Causality: You must explicitly avoid Tris, glycerol, or any diol-containing buffers. Boronic acids rapidly and reversibly form cyclic boronate esters with 1,2- and 1,3-diols[4]. Using a diol-based buffer will sequester the inhibitor before it reaches the enzyme, yielding false-negative inhibition data.

2. Inhibitor Reconstitution

  • Action: Dissolve the (2S)-2-amino-3-boronopropanoic acid hydrochloride salt in LC-MS grade water immediately before use.

  • Causality: The hydrochloride salt is not merely for solubility; it maintains the alpha-amino group in a protonated state (-NH 3+​ ). This prevents the lone pair of the nitrogen from coordinating with the empty p-orbital of the boron atom, thereby preventing auto-deboronation and maintaining the structural integrity of the inhibitor during storage[1].

3. Enzyme Pre-Incubation

  • Action: Incubate the target enzyme (e.g., DHOase) with varying concentrations of the inhibitor (0.1 µM to 100 µM) for a minimum of 30 minutes at 25°C prior to initiating the reaction.

  • Causality: Unlike rapid-equilibrium binders, boronic acids exhibit slow-binding kinetics. The transition from the sp2 planar state to the sp3 tetrahedral transition-state complex requires time. Skipping this pre-incubation will drastically underestimate the compound's potency.

4. Kinetic Measurement

  • Action: Initiate the reaction by adding the substrate (e.g., L-dihydroorotate) and monitor the turnover spectrophotometrically (e.g., at 230 nm for DHOase).

5. Self-Validation (The Diol Rescue Step)

  • Action: To prove that the observed inhibition is specifically driven by the boronic acid moiety and not non-specific protein denaturation, introduce 100 mM D-sorbitol to the inhibited assay wells.

  • Causality: Sorbitol is a polyol that acts as a competitive "sponge" for boronic acids. It will form a highly stable, reversible boronate ester with the inhibitor in solution, pulling it out of the enzyme's active site. If the enzyme activity is rescued upon sorbitol addition, you have definitively validated the specific Lewis acid-base mechanism of the inhibitor[3].

References

  • Kinder, D. H., & Ames, M. M. (1987). Synthesis of 2-amino-3-boronopropionic acid: a boron-containing analog of aspartic acid. The Journal of Organic Chemistry. URL:[Link]

  • Kinder, D. H., Frank, S. K., & Ames, M. M. (1990). Analogs of carbamyl aspartate as inhibitors of dihydroorotase: preparation of boronic acid transition-state analogs and a zinc chelator carbamylhomocysteine. Journal of Medicinal Chemistry. URL:[Link]

  • Mollner, T. A., et al. (2021). Post-translational insertion of boron in proteins to probe and modulate function. Nature Chemical Biology. URL:[Link]

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Boronic Acids (Wiley-VCH). URL:[Link]

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Comparative

A Comparative Guide to Arginase Inhibitors: Focus on (2S)-2-amino-3-boronopropanoic acid hydrochloride (ABH)

For Researchers, Scientists, and Drug Development Professionals Introduction: Arginase as a Therapeutic Target Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine an...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Arginase as a Therapeutic Target

Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1] This function is critical not only for the urea cycle in the liver (Arginase I isoform) but also for regulating L-arginine bioavailability in various tissues where the Arginase II isoform is present.[2] L-arginine is the sole substrate for nitric oxide synthases (NOS), which produce the vital signaling molecule nitric oxide (NO).[3][4]

In numerous pathological states, including cardiovascular diseases, cancer, and inflammatory conditions, arginase is upregulated.[1][2][3] This overexpression depletes local L-arginine pools, thereby "starving" NOS enzymes. The resulting decrease in NO bioavailability contributes to endothelial dysfunction, immune suppression within the tumor microenvironment, and airway hyperresponsiveness.[2][4][5][6] Consequently, the inhibition of arginase has emerged as a promising therapeutic strategy to restore L-arginine levels, enhance NO production, and reverse these pathological processes.

This guide provides an in-depth comparison of (2S)-2-amino-3-boronopropanoic acid hydrochloride (ABH), a prominent boronic acid-based inhibitor, with other key classes of arginase inhibitors.

Mechanism of Action: The Boronic Acid Advantage

(2S)-2-amino-3-boronopropanoic acid (ABH) and its structural analog S-(2-boronoethyl)-L-cysteine (BEC) are classified as transition-state analogue inhibitors.[3] The catalytic mechanism of arginase involves a metal-bridging hydroxide ion within its binuclear manganese cluster that attacks the guanidinium carbon of L-arginine, forming a tetrahedral intermediate.

ABH and BEC exploit this mechanism. Their trigonal planar boronic acid moiety mimics the guanidinium group of L-arginine. Upon binding to the active site, the boron atom is subject to nucleophilic attack by the metal-bridging hydroxide ion. This forms a stable, tetrahedral boronate anion that bridges the manganese ions, effectively mimicking the tetrahedral intermediate of the natural reaction and potently inhibiting the enzyme.[3][7] This mechanism confers high affinity and specificity, with binding reported to be up to 50,000 times stronger than comparable amino acid analogues.[3]

Caption: Mechanism of Arginase Catalysis vs. Inhibition by ABH.

Comparative Analysis of Arginase Inhibitors

While numerous compounds exhibit arginase inhibitory activity, they can be broadly categorized. Here, we compare ABH to other leading inhibitors based on their chemical class, potency, and isoform selectivity.

Inhibitor ClassExample CompoundArginase I PotencyArginase II PotencyKey Characteristics & Notes
Boronic Acid Analogs (2S)-2-amino-6-boronohexanoic acid (ABH) Ki = 0.11 µM [3]Ki = 0.25 µM [3]Orally active, potent inhibitor of both isoforms.[8] Mimics the tetrahedral intermediate.[3]
S-(2-boronoethyl)-L-cysteine (BEC)Ki = 0.4-0.6 µM (rat)[9][10]Ki = 0.31 µM[7][9][10]Potent, slow-binding, competitive inhibitor.[9][10]
N-Hydroxyguanidiniums Nω-hydroxy-nor-L-arginine (nor-NOHA)IC50 = 0.5 µM (liver)[11]Ki = 50 nM[3]Reversible, competitive inhibitor.[11][12] Exhibits selectivity for Arginase II.[13]
Nω-hydroxy-L-arginine (NOHA)Ki = 10 µM[3]Ki = 1.6-2.0 µM[14]An intermediate in the NOS pathway, making it less specific for studying arginase-NOS interplay.[4]
Clinical-Stage Inhibitors CB-1158 (INCB001158)IC50 = 86 nM (human)[5]IC50 = 296 nM (human)[5]First-in-class, oral small molecule inhibitor evaluated in solid tumor clinical trials (NCT02903914).[5][15][16][17]
Amino Acid Derivatives L-ornithineStrongly inhibits[18]-Product of the arginase reaction, acts as a feedback inhibitor.[18] Lower potency than designed inhibitors.

Discussion of Comparative Performance:

  • Potency: Boronic acid derivatives like ABH and BEC demonstrate high potency in the nanomolar to low-micromolar range for both arginase isoforms.[3] Their mechanism of forming a stable tetrahedral intermediate with the manganese cluster accounts for this strong inhibition.[3] The clinical candidate CB-1158 also shows potent, dual-isoform inhibition with IC50 values of 86 nM and 296 nM for Arginase I and II, respectively.[5] N-hydroxyguanidiniums, such as nor-NOHA, are also highly potent, with nor-NOHA showing a preference for Arginase II.[3][13]

  • Selectivity: While many inhibitors, including ABH and CB-1158, are potent against both isoforms, nor-NOHA exhibits approximately 10-fold selectivity for Arginase II over Arginase I.[13] This can be advantageous for research applications aiming to dissect the specific roles of each isoform. For therapeutic applications where both isoforms may be pathologically upregulated (e.g., in the tumor microenvironment), a dual inhibitor may be more desirable.[5]

  • Specificity vs. NOS: A critical feature for a therapeutic arginase inhibitor is its lack of activity against nitric oxide synthase (NOS). ABH, BEC, and nor-NOHA are highly specific for arginase and do not inhibit NOS, making them valuable tools to study the interplay between these two L-arginine-consuming enzymes.[4]

  • Clinical Relevance: CB-1158 (INCB001158) stands out as a first-in-class inhibitor that has advanced into human clinical trials for solid tumors.[15][16][19] Phase 1 studies have shown that it is well-tolerated and achieves >90% arginase inhibition, leading to a significant increase in plasma arginine levels, which is crucial for T-cell function.[15][16] Preclinical studies with ABH have also demonstrated in vivo efficacy, for example, by improving erectile function in aged rats and reducing allergen-induced airway obstruction.[6][20]

Experimental Protocol: Colorimetric Arginase Activity Assay

This protocol provides a standardized method for determining arginase activity in cell or tissue lysates, suitable for comparing the potency (e.g., IC50) of inhibitors like ABH. The principle involves the enzymatic conversion of L-arginine to urea, followed by a colorimetric reaction to quantify the urea produced.

Caption: Experimental workflow for an arginase activity assay.

Materials:

  • Arginase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2)

  • L-Arginine Substrate Solution (e.g., 0.5 M, pH 9.7)

  • Acidic Stop Solution (e.g., a mixture of H2SO4, H3PO4, and H2O)

  • Colorimetric Reagent (e.g., 9% α-isonitrosopropiophenone (ISPF) in ethanol)

  • Urea Standard Solution (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Activation & Sample Preparation:

    • Homogenize cells or tissue in an appropriate lysis buffer.[21] Centrifuge to pellet debris and collect the supernatant (lysate).[21]

    • Activate the arginase in the lysate by heating at 55-60°C for 10 minutes in the presence of 10 mM MnCl2.

  • Inhibitor Incubation:

    • In a 96-well plate, add 25 µL of lysate to each well.

    • Add 25 µL of your arginase inhibitor (e.g., ABH) at various concentrations (typically a serial dilution). For control wells (maximum activity), add 25 µL of assay buffer.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Arginase Reaction:

    • Initiate the enzymatic reaction by adding 25 µL of the pre-warmed L-Arginine Substrate Solution to each well.

    • Incubate the plate at 37°C for an appropriate time (e.g., 60 minutes). The time may need optimization based on the activity in your sample.[22]

  • Reaction Termination and Color Development:

    • Stop the reaction by adding 125 µL of the Acidic Stop Solution to each well.

    • Add 25 µL of the Colorimetric Reagent to each well.

    • Cover the plate and incubate at 100°C for 45 minutes to allow for color development.

    • Cool the plate to room temperature in the dark for 10 minutes.

  • Measurement and Analysis:

    • Measure the absorbance at the appropriate wavelength (typically 430-570 nm, depending on the specific reagents used) using a microplate reader.[21][23]

    • Prepare a standard curve using known concentrations of urea.

    • Calculate the concentration of urea produced in each well.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

(2S)-2-amino-3-boronopropanoic acid hydrochloride (ABH) is a potent, dual-isoform arginase inhibitor with a well-defined transition-state analogue mechanism of action. It compares favorably with other classes of inhibitors, such as N-hydroxyguanidiniums and other boronic acid derivatives, in terms of potency and specificity. While compounds like nor-NOHA offer greater isoform selectivity for research purposes, the development of dual inhibitors like ABH and the clinical-stage compound CB-1158 highlights the therapeutic potential of targeting both Arginase I and II in complex diseases such as cancer. The provided experimental protocol offers a robust framework for researchers to directly compare the efficacy of these and other novel arginase inhibitors in their specific models of interest.

References

  • Synthesis of Arginase Inhibitors: An Overview - PMC. (2025, January 16).
  • BEC hydrochloride | ArginaseII Inhibitor. MedchemExpress.com.
  • BEC, Arginase inhibitor (CAS 63107-40-4). Abcam.
  • BEC HCl | Arginase inhibitor | CAS 222638-67-7. Selleck Chemicals.
  • Arginase Activity Colorimetric Assay Kit. Assay Genie.
  • NOR-NOHA - Inxight Drugs.
  • BEC HCl | Arginase inhibitor. TargetMol.
  • N o -Hydroxy-nor-L-arginine, Diacet
  • Nω-Hydroxy-nor-L-arginine, Diacet
  • Nor-NOHA Acetate | Arginase Inhibitor | CAS 1140844-63-8. Selleck Chemicals.
  • Nor NOHA monoacetate | Other Hydrolases. Tocris Bioscience.
  • Papadopoulos, K. P., et al. (2017). CX-1158-101: A first-in-human phase 1 study of CB-1158, a small molecule inhibitor of arginase, as monotherapy and in combination with an anti-PD-1 checkpoint inhibitor in patients (pts) with solid tumors. Journal of Clinical Oncology.
  • A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro.
  • Steggerda, S. M., et al. (2017). Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment. Journal for ImmunoTherapy of Cancer.
  • CX-1158-101: A first-in-human phase 1 study of CB-1158, a small molecule inhibitor of arginase, as monotherapy and in combination with an anti-PD-1 checkpoint inhibitor in patients (pts) with solid tumors.
  • Arginase Activity Colorimetric Assay Kit. Sigma-Aldrich.
  • Arginase Activity Assay Kit (Colorimetric) (ab180877). Abcam.
  • Daghigh, F., et al. (1994). Comparison of substrate and inhibitor specificity of arginase and nitric oxide (NO)
  • Arginase Inhibitor INCB001158 as a Single Agent and in Combination With Immune Checkpoint Therapy in Patients With Advanced/Metast
  • Arginase Assay Kit (Z5030047). BioChain.
  • Bivalacqua, T. J., et al. (2013). Chronic Oral Administration of the Arginase Inhibitor 2(S)-amino-6-boronohexanoic Acid (ABH) Improves Erectile Function in Aged Rats.
  • Phase I study of the arginase inhibitor INCB001158 (1158) alone and in combination with pembrolizumab (PEM) in patients (Pts)
  • Steppan, J., et al. (2013). Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. Frontiers in Immunology.
  • Lione, L. A., et al. (2024). Opportunities and Challenges of Arginase Inhibitors in Cancer: A Medicinal Chemistry Perspective.
  • Hossain, M. S., et al. (2022). Virtual Screening for FDA-Approved Drugs That Selectively Inhibit Arginase Type 1 and 2.
  • Meurs, H., et al. (2007). Arginase Inhibition Protects against Allergen-induced Airway Obstruction, Hyperresponsiveness, and Inflammation.
  • Comparison of sites of action of arginase inhibitors and Viagra in...
  • Berkowitz, D. E., et al. (2003). Arginase Reciprocally Regulates Nitric Oxide Synthase Activity and Contributes to Endothelial Dysfunction in Aging Blood Vessels.
  • (2S)-2-amino-3-boronopropanoic acid;hydrochloride. PubChem.
  • Synthesis of Arginase Inhibitors: An Overview. MDPI.
  • Arginase inhibitors. Genesis Drug Discovery & Development.
  • Arginase | Inhibitors. MedChemExpress.

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Validation

A Comparative Guide for Researchers: (2S)-2-amino-3-boronopropanoic acid hydrochloride vs. 2-amino-6-boronohexanoic acid (ABH) as Arginase Inhibitors

Abstract Arginase enzymes, which catalyze the hydrolysis of L-arginine to L-ornithine and urea, are critical regulators of substrate availability for nitric oxide synthases (NOS) and play significant roles in immunology...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Arginase enzymes, which catalyze the hydrolysis of L-arginine to L-ornithine and urea, are critical regulators of substrate availability for nitric oxide synthases (NOS) and play significant roles in immunology and pathophysiology. Their upregulation is implicated in various diseases, including cancer, cardiovascular disorders, and asthma, making them a key therapeutic target. This guide provides a detailed, data-driven comparison of two prominent boronic acid-based arginase inhibitors: (2S)-2-amino-3-boronopropanoic acid hydrochloride (herein referred to as ABPA HCl) and 2-amino-6-boronohexanoic acid (ABH). We will explore their mechanisms of action, comparative inhibitory potencies, and isoform selectivities, and provide validated experimental protocols for their evaluation. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions when selecting an arginase inhibitor for their specific research applications.

Introduction

The arginase family of enzymes consists of two primary isoforms in mammals: Arginase I (ARG1) and Arginase II (ARG2). ARG1 is a cytosolic enzyme predominantly found in the liver as a key component of the urea cycle, while ARG2 is a mitochondrial enzyme with broader tissue distribution.[] Both isoforms catalyze the same reaction but differ in their localization and regulatory functions.[2]

In numerous pathological contexts, elevated arginase activity depletes local L-arginine concentrations. This has two major consequences:

  • Impaired Nitric Oxide (NO) Production: By competing with NOS for their common substrate, L-arginine, arginase can uncouple NOS, leading to endothelial dysfunction and reduced NO-mediated vasodilation.[3][4]

  • Immune Suppression: L-arginine is essential for T-cell proliferation and function.[5] Myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) often upregulate ARG1 to create an arginine-depleted microenvironment, suppressing T-cell-mediated anti-tumor immunity.[5][6]

Consequently, the development of potent and specific arginase inhibitors is an area of intense research. Among the most effective classes of inhibitors are boronic acid derivatives, which act as transition-state analogs.[2][7] This guide focuses on a head-to-head comparison of two such inhibitors: ABPA HCl and the more extensively characterized ABH.

Physicochemical and Structural Comparison

While both compounds are α-amino acids featuring a boronic acid "warhead," their primary structural difference lies in the length of the aliphatic chain separating the α-carbon from the boronic acid group. This seemingly minor difference has significant implications for their interaction with the arginase active site.

Property(2S)-2-amino-3-boronopropanoic acid HCl (ABPA HCl)2-amino-6-boronohexanoic acid (ABH)
2D Structure alt text alt text
Molecular Formula C₃H₉BClNO₄C₆H₁₄BNO₄
Molecular Weight 173.3 g/mol 175.0 g/mol (as free base) / 211.45 g/mol (as HCl salt)[8]
Key Feature Short (1-carbon) chain between α-carbon and boronic acidLonger (4-carbon) chain between α-carbon and boronic acid

Mechanism of Action: Mimicking the Transition State

Boronic acid-based inhibitors are highly effective because they mimic the tetrahedral intermediate formed during the hydrolysis of L-arginine.[3][5] The arginase active site contains a binuclear manganese (Mn²⁺) cluster that activates a water molecule, which then performs a nucleophilic attack on the guanidinium carbon of L-arginine.

The boronic acid moiety (B(OH)₂) of the inhibitors is trigonal and planar. Upon entering the active site, the boron atom is susceptible to nucleophilic attack by the Mn²⁺-bridging hydroxide ion.[3] This converts the boron to a tetrahedral boronate anion, which strongly coordinates with the manganese cluster, effectively locking the inhibitor in place and blocking substrate access.[2] The binding of these inhibitors can be over 50,000 times stronger than comparable amino acid analogs lacking the boronic acid group.[3]

G cluster_0 Arginase Active Site cluster_1 Inhibitor cluster_2 Inhibited Complex Mn1 Mn²⁺ OH OH⁻ Mn1->OH Boronate Tetrahedral Boronate R-B(OH)₃⁻ Mn2 Mn²⁺ Mn2->OH His_Asp His & Asp Residues His_Asp->Mn1 His_Asp->Mn2 Inhibitor Boronic Acid Inhibitor (e.g., ABH) R-B(OH)₂ Inhibitor->Boronate Nucleophilic attack by OH⁻ Mn1_i Mn²⁺ Mn1_i->Boronate Mn2_i Mn²⁺ Mn2_i->Boronate His_Asp_i His & Asp Residues His_Asp_i->Mn1_i His_Asp_i->Mn2_i caption Mechanism of Boronic Acid Inhibition of Arginase.

Figure 1. Mechanism of Boronic Acid Inhibition of Arginase.

Comparative Efficacy and Selectivity

The most critical distinction for researchers lies in the inhibitory potency (typically measured as IC₅₀ or Kᵢ) and the selectivity of these compounds for ARG1 versus ARG2. ABH is a well-documented, highly potent inhibitor of both arginase isoforms.

CompoundTargetPotency (Kᵢ / Kₔ)Source
ABH Human Arginase IKₔ = 5 nM[9][10]
Human Arginase IIKᵢ = 8.5 nM[9]
Rat Arginase IKᵢ = 0.11 µM[3]
Rat Arginase IIKᵢ = 0.25 µM (at pH 7.5)[3]
ABPA HCl Human Arginase IData not widely available in comparative studies
Human Arginase IIData not widely available in comparative studies

Analysis:

  • Potency: ABH is established as a nanomolar inhibitor of human arginase I and II, making it a highly potent tool compound.[9] Its potency against rat isoforms is slightly lower but still in the sub-micromolar range.[3]

  • Selectivity: ABH inhibits both ARG1 and ARG2 with similar high potency, classifying it as a pan-arginase inhibitor .[3][9] This is a critical consideration for experimental design. If the goal is to inhibit all arginase activity, ABH is an excellent choice. However, if the research question involves dissecting the specific roles of ARG1 vs. ARG2, ABH's lack of isoform selectivity is a limitation.

  • (2S)-2-amino-3-boronopropanoic acid HCl (ABPA HCl): There is a notable lack of comparative, peer-reviewed data for ABPA HCl in the scientific literature when directly compared to ABH. While its structure suggests it will inhibit arginase, the shorter chain length would significantly alter its fit within the active site channel. It is plausible that this structural difference could lead to lower potency or a different isoform selectivity profile compared to ABH, but this remains to be experimentally demonstrated and published.

Field Insight: The extensive characterization and proven efficacy of ABH in numerous in vivo models—from improving erectile function in aged rats to reversing endothelial dysfunction—make it the current gold-standard research tool for pan-arginase inhibition.[4][11] Researchers looking to build upon existing literature will find a wealth of data for ABH, facilitating experimental design and comparison of results.

Experimental Protocols for Evaluation

To ensure trustworthy and reproducible results, standardized assays are crucial for evaluating and comparing arginase inhibitors. Below are representative protocols for in vitro and cell-based assays.

In Vitro Arginase Inhibition Assay (Colorimetric)

This protocol is based on the colorimetric determination of urea, the product of the arginase reaction.

Principle: Arginase activity is measured by quantifying the amount of urea produced from L-arginine. The inhibitor's potency is determined by measuring the reduction in urea production across a range of inhibitor concentrations.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Lysis Buffer: 10 mM Tris-HCl (pH 7.4) with 0.4% Triton X-100 and protease inhibitors (e.g., 1 µM pepstatin A, 1 µM leupeptin).[12][13]

    • Activation Buffer: 10 mM MnCl₂ in 100 mM Tris-HCl (pH 7.4).

    • Substrate: 0.5 M L-arginine (pH 9.7).

    • Urea Reagents: Commercial kits often use a mixture of reagents (e.g., Reagent A: acid/oxidant, Reagent B: color reagent) that react with urea to produce a stable colorimetric product.[12][13]

    • Inhibitor Stock: Prepare a high-concentration stock (e.g., 10 mM) of ABH or ABPA HCl in water or appropriate buffer.

  • Enzyme Preparation & Activation:

    • Prepare lysate from cells (10⁶) or tissues expressing arginase.[12][14] Alternatively, use purified recombinant human ARG1 or ARG2.

    • Activate the enzyme by incubating the lysate/recombinant enzyme with an equal volume of Activation Buffer at 55°C for 10 minutes.

  • Inhibition Assay:

    • In a 96-well plate, add 25 µL of activated enzyme to each well.

    • Add 25 µL of inhibitor solution (serially diluted to cover a range, e.g., 1 pM to 100 µM) or vehicle control.

    • Pre-incubate the enzyme and inhibitor for 10 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of pre-warmed (37°C) L-arginine substrate.

    • Incubate for 60-120 minutes at 37°C.[12]

  • Urea Quantification:

    • Stop the reaction by adding 200 µL of the Urea Reagent mixture to each well.[12][13] This mixture typically contains strong acid which halts the enzymatic reaction.

    • Incubate at room temperature for 60 minutes or as specified by the kit manufacturer to allow for color development.

    • Read the absorbance at the appropriate wavelength (e.g., 430 nm or 570 nm, depending on the specific reagents used).[12][14]

  • Data Analysis:

    • Generate a urea standard curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G start Start prep Prepare Reagents (Enzyme, Inhibitor, Substrate) start->prep activate Activate Enzyme (10 mM MnCl₂, 55°C, 10 min) prep->activate plate Plate Enzyme & Inhibitor (Serial Dilutions) activate->plate preincubate Pre-incubate (37°C, 10 min) plate->preincubate react Add L-Arginine Substrate Initiate Reaction preincubate->react incubate Incubate (37°C, 60-120 min) react->incubate stop Stop Reaction & Add Urea Detection Reagents incubate->stop develop Color Development (RT, 60 min) stop->develop read Read Absorbance (e.g., 430 nm) develop->read analyze Analyze Data (Calculate IC₅₀) read->analyze end End analyze->end caption Workflow for In Vitro Arginase Inhibition Assay.

Figure 2. Workflow for In Vitro Arginase Inhibition Assay.
Cell-Based T-Cell Proliferation Assay

This assay assesses the functional consequence of arginase inhibition—the restoration of T-cell proliferation in an arginine-depleted environment.

Principle: Arginase-producing myeloid cells (like PMNs or MDSCs) suppress T-cell proliferation by depleting L-arginine. An effective inhibitor will block this depletion and restore the ability of T-cells to proliferate upon stimulation.[15]

Step-by-Step Methodology:

  • Cell Isolation:

    • Isolate human Polymorphonuclear Neutrophils (PMNs) and T-cells from healthy donor peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Purify CD3+ T-cells using magnetic-activated cell sorting (MACS).

  • Generation of Suppressive Supernatant:

    • Culture the isolated PMNs (e.g., at 10x10⁶ cells/mL) for 24-48 hours in the presence or absence of the arginase inhibitor (ABH or ABPA HCl, typically at 100 µM - 1 mM).[16]

    • Collect the cell-free supernatant by centrifugation. This supernatant will be either arginine-depleted (no inhibitor) or arginine-replete (with inhibitor).

  • T-Cell Proliferation Assay:

    • Label purified T-cells with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).

    • Plate the CFSE-labeled T-cells (e.g., 1x10⁵ cells/well) in a 96-well plate.

    • Add the prepared PMN supernatants to the T-cells. Include a control with fresh culture medium.

    • Stimulate T-cells to proliferate using anti-CD3/anti-CD28 beads or soluble antibodies.[16][17]

    • Culture for 3-4 days.

  • Analysis by Flow Cytometry:

    • Harvest the T-cells and analyze them by flow cytometry.

    • Gate on the T-cell population and measure the CFSE fluorescence. Proliferating cells will exhibit successive halving of CFSE intensity with each cell division.

    • Quantify the percentage of divided cells or the proliferation index.

Expected Outcome: T-cells cultured in the supernatant from untreated PMNs will show minimal proliferation. In contrast, T-cells cultured in the supernatant from PMNs treated with an effective arginase inhibitor (like ABH) will show robust proliferation, similar to the fresh medium control.[15][16]

Discussion and Application Guidance

Choosing the Right Inhibitor:

  • For Broad, Potent Arginase Inhibition: 2-amino-6-boronohexanoic acid (ABH) is the clear choice. It is a highly potent, well-characterized pan-arginase inhibitor with a substantial body of literature supporting its use in both in vitro and in vivo models.[4][8][11] Its proven efficacy makes it a reliable tool for studies aiming to understand the global effects of arginase blockade.

  • For Novel Mechanism or Selectivity Screening: (2S)-2-amino-3-boronopropanoic acid hydrochloride (ABPA HCl) represents a structurally distinct alternative. Due to the lack of comparative data, it cannot currently be recommended as a direct substitute for ABH. However, its shorter chain length makes it an interesting candidate for studies aimed at exploring the structural requirements for isoform-selective inhibition. Researchers investigating ABPA HCl should plan to perform rigorous head-to-head comparisons against ABH, including IC₅₀ determination for both ARG1 and ARG2.

Causality in Experimental Design: The choice of inhibitor directly impacts the interpretation of results. Using a pan-inhibitor like ABH means any observed effect cannot be definitively attributed to ARG1 or ARG2 alone without further experiments (e.g., using cells from ARG1 or ARG2 knockout animals). When investigating T-cell function, it is critical to confirm that the inhibitor itself does not have direct stimulatory or toxic effects on the T-cells in the absence of arginase-producing myeloid cells.

Conclusion

Both ABH and ABPA HCl are valuable molecules for studying arginase biology. ABH stands as the robust, validated, and potent pan-inhibitor of choice for most applications, backed by extensive experimental evidence. ABPA HCl is a structurally related but under-characterized compound that may offer opportunities for exploring novel structure-activity relationships. Researchers must carefully consider the specific goals of their study, the importance of isoform selectivity, and the existing body of literature when selecting the appropriate tool for their experiments.

References

  • Segal, R., Hannan, J. L., Liu, X., et al. (2012). Chronic oral administration of the arginase inhibitor 2(S)-amino-6-boronohexanoic Acid (ABH) improves erectile function in aged rats. Journal of Andrology, 33(6), 1169-1175. [Link]

  • Steppan, J., Ryoo, S., & Berkowitz, D. E. (2013). Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. Frontiers in Immunology, 4, 278. [Link]

  • Van Zandt, M. C., Clark, J. D., & Golebiowski, A. (2024). Design and Synthesis of Acyclic Boronic Acid Arginase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Golebiowski, A., Whitehouse, D., Beckett, P., et al. (2013). 2-Substituted-2-amino-6-boronohexanoic acids as arginase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(16), 4837-4841. [Link]

  • Assay Genie. (n.d.). Arginase Activity Assay Kit (Colorimetric). Product Manual. [Link]

  • BioAssay Systems. (n.d.). QuantiChrom™ Arginase Assay Kit (DARG-100). Product Manual. [Link]

  • Colombo, E., & Monzani, S. (2025). Synthesis of Arginase Inhibitors: An Overview. Molecules, 30(2), 488. [Link]

  • Chin-A-Woeng, T. F. C., et al. (2003). A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro. Biological procedures online, 5(1), 1-5. [Link]

  • Lacerda, G., & D'uva, M. (2024). Opportunities and Challenges of Arginase Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Van Zandt, M. C., et al. (2024). Design and Synthesis of Acyclic Boronic Acid Arginase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Aponte-López, A., et al. (2021). Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes. The Journal of Immunology, 206(8), 1836-1848. [Link]

  • Genesis Drug Discovery & Development. (n.d.). Arginase inhibitors. Web page. [Link]

  • Aponte-López, A., et al. (2021). Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes. Frontiers in Immunology, 12, 638822. [Link]

  • Ilies, M., Di Costanzo, L., et al. (2011). Binding of α,α-Disubstituted Amino Acids to Arginase Suggests New Avenues for Inhibitor Design. Journal of Medicinal Chemistry, 54(13), 4446-4456. [Link]

  • Santhanam, L., et al. (2009). Arginase inhibition restores NOS coupling and reverses endothelial dysfunction and vascular stiffness in old rats. Journal of Applied Physiology, 107(4), 1249-1257. [Link]

  • D'Amico, L., et al. (2021). Inhibition of arginase modulates T-cell response in the tumor microenvironment of lung carcinoma. OncoImmunology, 10(1), 1953578. [Link]

  • Lowe, M. M., et al. (2019). Regulatory T cells use arginase 2 to enhance their metabolic fitness in tissues. JCI Insight, 4(24), e129756. [Link]

  • ResearchGate. (n.d.). Arginase-1-specific T cells recognize arginase-1-expressing immune cells. Scientific Diagram. [Link]

  • ResearchGate. (n.d.). Arginase I affinities at pH 8.5 L-arginine ABH BEC. Table. [Link]

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Comparative

Orthogonal Validation Guide: Confirming the Inhibitory Effects of (2S)-2-Amino-3-boronopropanoic Acid Hydrochloride

Executive Summary Taspase1 is a highly conserved threonine aspartase responsible for the proteolytic cleavage of the Mixed-Lineage Leukemia (MLL) protein, a critical step for proper HOX gene expression and cell cycle reg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Taspase1 is a highly conserved threonine aspartase responsible for the proteolytic cleavage of the Mixed-Lineage Leukemia (MLL) protein, a critical step for proper HOX gene expression and cell cycle regulation[1]. Deregulation of MLL via Taspase1 overactivity is a known driver in various leukemias and solid tumors, making Taspase1 a high-value therapeutic target[2].

(2S)-2-amino-3-boronopropanoic acid hydrochloride , commonly referred to as L-boronoalanine (L-Bal), has emerged as a powerful tool to interrogate protein function and as a targeted Taspase1 inhibitor[3]. As an unnatural amino acid bioisostere of aspartic acid, L-Bal utilizes its boronic acid warhead to form a reversible covalent tetrahedral complex with the active site nucleophile (Thr234) of Taspase1[4]. The hydrochloride salt formulation ensures optimal aqueous solubility and stability for physiological assays.

This guide provides researchers and drug development professionals with an authoritative, orthogonal validation strategy to confirm the target engagement, mechanism of action, and cellular efficacy of L-Bal, objectively comparing its performance against alternative inhibitor classes.

Comparative Analysis: Taspase1 Inhibitor Classes

Taspase1 is notoriously resistant to classical serine, cysteine, and metalloprotease inhibitors due to its unique structural fold and reliance on an N-terminal threonine nucleophile[1]. Historically, researchers have relied on irreversible covalent inhibitors (e.g., vinyl sulfones), which carry a high risk of off-target toxicity. L-Bal offers a targeted, reversible alternative by mimicking the P1 aspartic acid transition state.

Table 1: Performance Comparison of Taspase1 Inhibitors
Feature(2S)-2-Amino-3-boronopropanoic Acid (L-Bal)Vinyl Sulfones / Vinyl KetonesGeneral Protease Inhibitors (e.g., PMSF)
Warhead Chemistry Boronic AcidVinyl Sulfone / Vinyl KetoneSulfonyl Fluoride
Binding Mechanism Reversible Covalent (sp² → sp³ transition)Irreversible Covalent (Alkylation)Irreversible Covalent
Target Residue Thr234 (Active site nucleophile)Thr234 (Active site nucleophile)Serine/Threonine
Target Specificity High (Mimics P1 Aspartate substrate)Moderate (Prone to reacting with off-target cysteines)Low (Broad-spectrum)
Efficacy on Taspase1 Potent (Transition-state analog)Potent Ineffective
Primary Use Case Dynamic cellular assays, reversible target validation, drug leadStructural trapping, irreversible target knockdownGeneral sample preservation (Not applicable for Taspase1)

Mechanism of Action

G Tasp Taspase1 (Active Threonine Protease) Cleavage Proteolytic Cleavage (at P1 Aspartate) Tasp->Cleavage MLL MLL Precursor Protein MLL->Cleavage HMT Active MLL Heterodimer (Histone Methyltransferase) Cleavage->HMT Bal (2S)-2-amino-3-boronopropanoic acid (Reversible Covalent Inhibitor) Bal->Tasp Blocks Thr234 (Reversible) VS Vinyl Sulfones / Ketones (Irreversible Covalent Inhibitors) VS->Tasp Alkylates Thr234 (Irreversible)

Caption: Mechanism of Taspase1 inhibition comparing reversible boronic acids and irreversible vinyl sulfones.

Orthogonal Validation Strategy

To rigorously confirm the effects of L-Bal, a multi-tiered orthogonal approach is required. Relying on a single assay can lead to false positives due to assay interference or off-target effects.

Workflow A 1. Biochemical FRET Cleavage Assay B 2. Biophysical SPR Binding Kinetics A->B C 3. Cell-Based DFPR MLL Reporter B->C D 4. Phenotypic Cancer Cell Viability C->D

Caption: Step-by-step orthogonal workflow for validating Taspase1 target engagement and cellular efficacy.

Protocol 1: Biochemical Validation via FRET Cleavage Assay

Causality & Logic: Taspase1 cleaves the specific sequence Ile-Ser-Gln-Leu-Asp[1]. By synthesizing a fluorogenic substrate containing this sequence flanked by a fluorophore (EDANS) and a quencher (DABCYL), proteolytic activity can be measured in real-time. L-Bal acts as a competitive transition-state analog; thus, its addition will cause a dose-dependent decrease in the initial velocity ( V0​ ) of fluorescence emission. Self-Validating System: This protocol includes a catalytically dead Taspase1 mutant (T234A) as a negative control. If L-Bal reduces fluorescence in the wild-type (WT) but the T234A baseline remains flat, the inhibition is confirmed to be specifically mediated by the active site threonine.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM DTT, 5% glycerol). Reconstitute (2S)-2-amino-3-boronopropanoic acid hydrochloride in assay buffer to generate a 10 mM stock.

  • Enzyme Equilibration: Incubate 50 nM recombinant WT Taspase1 (and T234A mutant in separate wells) with varying concentrations of L-Bal (0.1 μM to 100 μM) in a black 96-well microplate for 30 minutes at 37°C to allow for reversible covalent complex formation.

  • Substrate Addition: Initiate the reaction by adding 10 μM of the FRET substrate (DABCYL-ISQLD-EDANS).

  • Kinetic Measurement: Monitor fluorescence continuously for 60 minutes using a microplate reader (Ex: 340 nm, Em: 490 nm).

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curves. Plot fractional activity ( Vi​/V0​ ) against inhibitor concentration to determine the IC50​ .

Protocol 2: Biophysical Target Engagement via Surface Plasmon Resonance (SPR)

Causality & Logic: While the FRET assay proves functional inhibition, SPR confirms direct, physical binding and determines the reversibility of the interaction. Boronic acids form reversible covalent bonds[4]; therefore, the sensorgram should show a distinct association phase followed by a complete dissociation phase when the L-Bal is washed out, contrasting with the flat dissociation curve of irreversible vinyl sulfones.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize recombinant WT Taspase1 onto a CM5 sensor chip using standard amine coupling chemistry (target ~2000 RU). Block excess reactive groups with 1 M ethanolamine.

  • Analyte Injection: Inject L-Bal in a multi-cycle kinetic format at concentrations ranging from 0.5x to 10x of the estimated Kd​ , using a running buffer of PBS-T (pH 7.4, 0.05% Tween-20).

  • Association & Dissociation: Flow the analyte for 120 seconds (association phase), followed by a 300-second injection of running buffer (dissociation phase).

  • Validation Control: Inject a known irreversible inhibitor (e.g., a vinyl sulfone Taspase1 inhibitor) in a parallel flow cell. The irreversible inhibitor will show a koff​ approaching zero, validating that the reversible dissociation curve of L-Bal is a unique property of the boronic acid warhead.

Protocol 3: Cell-Based Mechanistic Validation via DFPR Assay

Causality & Logic: To confirm that L-Bal penetrates the cell membrane and operates in a complex physiological environment, the Dual-Fluorescent Proteolytic Reporter (DFPR) assay is utilized[2]. The DFPR construct consists of eGFP (with a Nuclear Export Signal) and dsRED2 (with a Nuclear Localization Signal) linked by the Taspase1 cleavage sequence. In untreated cells, Taspase1 cleaves the reporter, resulting in green cytoplasm and red nuclei. If L-Bal successfully inhibits intracellular Taspase1, the reporter remains intact, resulting in colocalized yellow fluorescence.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Plate HeLa cells at 70% confluency in 6-well plates. Transfect cells with the DFPR plasmid using Lipofectamine 3000.

  • Self-Validating Control: In a separate well, transfect cells with a mutant DFPR plasmid where the P1 Aspartate is mutated to Alanine (non-cleavable). This well must show yellow fluorescence regardless of treatment, proving that red/green separation in the WT is strictly dependent on Taspase1 cleavage.

  • Inhibitor Treatment: 12 hours post-transfection, treat the cells with 50 μM L-Bal or vehicle (DMSO/Buffer).

  • Imaging: After 24 hours of incubation, fix the cells with 4% paraformaldehyde and image using a confocal fluorescence microscope.

  • Quantification: Calculate the Pearson correlation coefficient for red and green channel colocalization to quantify the degree of intracellular Taspase1 inhibition.

References

  • Design, syntheses, and evaluation of Taspase1 inhibitors. PubMed Central (PMC).
  • Umpolung AlaB Reagents for the Synthesis of Non-Proteogenic Amino Acids, Peptides and Proteins. PubMed Central (PMC).
  • A Pharmacologic Inhibitor of the Protease Taspase1 Effectively Inhibits Breast and Brain Tumor Growth. AACR Journals.
  • Boron enabled bioconjug

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Validation

A Researcher's Comparative Guide to Evaluating (2S)-2-amino-3-boronopropanoic acid hydrochloride: Establishing Rigorous Positive and Negative Controls

For researchers and drug development professionals investigating novel therapeutic agents, the rigorous validation of a compound's biological activity is paramount. This guide provides an in-depth technical framework for...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals investigating novel therapeutic agents, the rigorous validation of a compound's biological activity is paramount. This guide provides an in-depth technical framework for designing and interpreting experiments to assess the potential arginase inhibitory activity of (2S)-2-amino-3-boronopropanoic acid hydrochloride. We will move beyond a simple protocol, delving into the scientific rationale for selecting appropriate positive and negative controls, thereby ensuring the generation of trustworthy and publishable data.

The core of our investigation will be to determine if (2S)-2-amino-3-boronopropanoic acid hydrochloride, a boronic acid-containing amino acid, functions as an arginase inhibitor. The boronic acid moiety is a key feature in a known class of potent arginase inhibitors, making this an important hypothesis to test.[1][2]

The Central Role of Arginase in Health and Disease

Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1][3] This enzyme plays a critical role in various physiological processes. There are two isoforms, ARG1, which is cytosolic and a key component of the urea cycle in the liver, and ARG2, a mitochondrial enzyme found in various tissues.[4]

Crucially, arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine.[5][6] By depleting the available L-arginine pool, overactive arginase can lead to reduced nitric oxide (NO) production. This NO depletion is implicated in endothelial dysfunction, cardiovascular diseases, and immune suppression within the tumor microenvironment.[4][7] Consequently, the inhibition of arginase is a promising therapeutic strategy for a range of diseases.

Experimental Design: The Foundation of Trustworthy Data

To credibly assess the activity of (2S)-2-amino-3-boronopropanoic acid hydrochloride, a self-validating experimental system is essential. This is achieved through the judicious selection of positive and negative controls.

  • Positive Controls: These are well-characterized compounds known to produce the expected effect, in this case, potent arginase inhibition. They serve to validate that the assay is working correctly and provide a benchmark against which to compare the activity of the test compound.

  • Negative Controls: These are substances that are not expected to have any effect on the target. They are crucial for identifying and ruling out any non-specific effects or experimental artifacts.

Below is a logical workflow for the screening of (2S)-2-amino-3-boronopropanoic acid hydrochloride.

experimental_workflow cluster_assay Arginase Activity Assay cluster_analysis Data Analysis Test_Compound (2S)-2-amino-3-boronopropanoic acid hydrochloride Assay_Setup Assay Setup (Recombinant Arginase, L-arginine) Test_Compound->Assay_Setup Positive_Controls Positive Controls (ABH, BEC, nor-NOHA) Positive_Controls->Assay_Setup Negative_Controls Negative Controls (Vehicle, Inactive Analog) Negative_Controls->Assay_Setup Incubation Incubation Assay_Setup->Incubation Measurement Urea/Ornithine Detection (Colorimetric/Fluorometric) Incubation->Measurement IC50_Calculation IC50 Calculation Measurement->IC50_Calculation Comparison Comparison of Potency IC50_Calculation->Comparison

Figure 1: A streamlined workflow for evaluating the arginase inhibitory potential of a test compound alongside positive and negative controls.

Selecting the Right Tools: A Comparative Look at Controls

Positive Controls: The Gold Standards of Arginase Inhibition

We will employ three well-established, potent arginase inhibitors as positive controls. Their distinct chemical structures and mechanisms of action provide a comprehensive validation of the assay system.

  • ABH (2(S)-amino-6-boronohexanoic acid): As a boronic acid analog of L-arginine, ABH is a highly potent, competitive inhibitor of both arginase I and II.[1][3][7][8] Its boronic acid moiety interacts directly with the binuclear manganese cluster in the enzyme's active site, mimicking the tetrahedral intermediate of the arginine hydrolysis reaction.[3][7] This makes ABH an excellent positive control, particularly for assessing other boronic acid-based compounds.

  • BEC (S-(2-boronoethyl)-L-cysteine): BEC is another potent, slow-binding, and competitive arginase inhibitor.[5] Similar to ABH, its inhibitory action is mediated by the boronic acid group.[7] Its distinct chemical scaffold compared to ABH provides an additional layer of validation.

  • nor-NOHA (Nω-Hydroxy-nor-L-arginine): This compound is a reversible and competitive arginase inhibitor that works by having its N-hydroxy group displace the metal-bridging hydroxide ion in the arginase active site.[7] While potent, some studies suggest that nor-NOHA may have off-target effects, highlighting the importance of using multiple, mechanistically distinct positive controls.[9]

The following diagram illustrates the competitive inhibition of arginase.

arginase_inhibition cluster_reaction Normal Enzymatic Reaction cluster_inhibition Competitive Inhibition Arginase Arginase Products L-Ornithine + Urea Arginase->Products Hydrolysis L_Arginine L-Arginine (Substrate) L_Arginine->Arginase Binds to active site Arginase_Inhibited Arginase No_Reaction No Reaction Arginase_Inhibited->No_Reaction Inhibitor Arginase Inhibitor (e.g., ABH, BEC, nor-NOHA) Inhibitor->Arginase_Inhibited Binds to active site

Figure 2: A diagram showing the principle of competitive arginase inhibition, where the inhibitor molecule competes with the natural substrate, L-arginine, for binding to the enzyme's active site.

Negative Controls: Ensuring Specificity

The choice of negative controls is critical for ruling out confounding factors.

  • Vehicle Control: The solvent used to dissolve the test compound and inhibitors (e.g., DMSO or an aqueous buffer) should be tested alone at the same final concentration used in the experimental wells. This is essential to ensure that the solvent itself does not affect arginase activity.[10]

  • Inactive Structural Analog: An ideal negative control is a molecule that is structurally similar to the test compound but lacks the key functional group responsible for the expected activity. Since the boronic acid moiety is crucial for the inhibitory action of compounds like ABH and BEC, a suitable inactive analog for (2S)-2-amino-3-boronopropanoic acid would be L-alanine . L-alanine is the corresponding amino acid without the boronic acid group. Its inclusion will demonstrate that the amino acid backbone alone does not inhibit the enzyme and that any observed activity is likely attributable to the boronic acid group.

Quantitative Comparison of Positive Controls

The potency of arginase inhibitors is typically reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The table below summarizes reported values for our selected positive controls. It is important to note that these values can vary depending on the experimental conditions, such as pH and the specific arginase isoform used.

InhibitorTargetPotency (IC50)Potency (Ki)
ABH Human Arginase I223 nM[7]5 nM (Kd)[11][12]
Human Arginase II509 nM[7]8.5 nM[1][11]
BEC Human Arginase I0.4-0.6 µM[7]
Human Arginase II0.31 µM (pH 7.5)[7]
nor-NOHA Arginase I500 nM[7]
Arginase II50 nM[7]

Experimental Protocol: A Step-by-Step Guide to Arginase Inhibitor Screening

This protocol outlines a colorimetric assay to determine arginase activity by measuring the production of urea. Several commercial kits are available that follow a similar principle.[13][14][15]

Reagents and Materials
  • Recombinant human arginase I or II

  • Arginase assay buffer

  • L-arginine solution (substrate)

  • Urea standard solution

  • Reagents for colorimetric urea detection

  • Test compound: (2S)-2-amino-3-boronopropanoic acid hydrochloride

  • Positive controls: ABH, BEC, nor-NOHA

  • Negative controls: Vehicle (e.g., DMSO), L-alanine

  • 96-well microplate

  • Microplate reader

Assay Procedure
  • Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Create a dilution series for the test compound and the positive controls. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells.

  • Assay Setup:

    • Blank (No Enzyme): Add assay buffer and substrate.

    • Negative Control (No Inhibitor): Add arginase enzyme, substrate, and vehicle.

    • Inactive Analog Control: Add arginase enzyme, substrate, and L-alanine.

    • Positive Controls: Add arginase enzyme, substrate, and each positive control at various concentrations.

    • Test Compound: Add arginase enzyme, substrate, and (2S)-2-amino-3-boronopropanoic acid hydrochloride at various concentrations.

  • Pre-incubation: Add the enzyme to all wells except the blank. Then add the test compound, controls, or vehicle to the appropriate wells. Incubate for a short period (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.

  • Initiation of Reaction: Add the L-arginine substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Color Development: Stop the reaction and add the urea detection reagents according to the manufacturer's protocol. This typically involves a color change that is proportional to the amount of urea produced.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of arginase inhibition for each concentration of the test compound and positive controls relative to the negative control (no inhibitor).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each active compound.

Interpreting the Results: A Framework for Drawing Valid Conclusions

  • Positive Controls (ABH, BEC, nor-NOHA): These should exhibit potent, dose-dependent inhibition of arginase activity, with IC50 values in the nanomolar to low micromolar range, consistent with the values in the table above. This confirms that the assay is performing as expected.

  • Negative Controls (Vehicle, L-alanine): These should show no significant inhibition of arginase activity. This demonstrates that the vehicle is not interfering with the assay and that the amino acid scaffold of the test compound alone is not responsible for any observed inhibition.

  • (2S)-2-amino-3-boronopropanoic acid hydrochloride:

    • If it shows dose-dependent inhibition: The compound is likely an arginase inhibitor. Its potency (IC50) can be compared to that of the positive controls to classify it as a potent, moderate, or weak inhibitor.

    • If it shows no inhibition: It can be concluded that, under the tested conditions, (2S)-2-amino-3-boronopropanoic acid hydrochloride is not an inhibitor of the specific arginase isoform used in the assay.

By adhering to this comprehensive guide, researchers can confidently and accurately characterize the biological activity of (2S)-2-amino-3-boronopropanoic acid hydrochloride, contributing to the broader understanding of arginase inhibition and its therapeutic potential.

References

  • BPS Bioscience. (n.d.). ARG1 Inhibitor Screening Assay Kit.
  • Sigma-Aldrich. (n.d.). Arginase Inhibitor Screening Kit.
  • Sigma-Aldrich. (n.d.). Arginase Inhibitor Screening Kit (MAK328) - Technical Bulletin.
  • Abcam. (2021, June 18). ab283402 – Liver Arginase (ARG1) Inhibitor Screening Kit (Colorimetric).
  • Förstermann, U., & Sessa, W. C. (2013). Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. Frontiers in Immunology, 4, 275.
  • Berkowitz, D. E., White, R., Li, D., Minhas, K. M., Cernetich, A., Kim, S., ... & Shoukas, A. A. (2003). Arginase reciprocally regulates nitric oxide synthase activity and contributes to endothelial dysfunction in aging blood vessels.
  • Johnson, F. K., Johnson, R. A., Peyton, K. J., & Durante, W. (2009). The vascular effects of different arginase inhibitors in rat isolated aorta and mesenteric arteries. Journal of cardiovascular pharmacology, 54(3), 236-243.
  • PubChem. (n.d.). (2S)-2-amino-3-boronopropanoic acid;hydrochloride.
  • BioAssay Systems. (n.d.). Arginase Inhibitor Screening Services.
  • Ilies, M., Di Costanzo, L., Dowling, D. P., Thorn, K. J., & Christianson, D. W. (2011). Synthesis of Arginase Inhibitors: An Overview. Pharmaceuticals, 4(12), 1498-1522.
  • Steppan, C. M., et al. (2024, November 18). Opportunities and Challenges of Arginase Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry.
  • Kim, Y. M., Kim, J. S., Lee, J. Y., & Kim, C. K. (2009). The IC50 values of various arginine derivatives for inhibition of arginase and DDAH. Nitric Oxide, 21(3-4), 183-189.
  • Ilies, M., Di Costanzo, L., Dowling, D. P., Thorn, K. J., & Christianson, D. W. (2011). Binding of α,α-Disubstituted Amino Acids to Arginase Suggests New Avenues for Inhibitor Design. Journal of medicinal chemistry, 54(17), 5433-5444.
  • Scott, L., Lamb, J., & Wheatley, D. N. (2002). Arginine deprivation, growth inhibition and tumour cell death: 2. Enzymatic degradation of arginine in normal and malignant cell cultures. British journal of cancer, 86(7), 1163-1169.
  • Pouo,ssard, C., et al. (2021, March 18). Mammalian Arginase Inhibitory Activity of Methanolic Extracts and Isolated Compounds from Cyperus Species. Molecules, 26(6), 1694.
  • Cook, G. A., et al. (1998). Arginase activity is modulated by IL-4 and HOArg in nephritic glomeruli and mesangial cells. American Journal of Physiology-Renal Physiology, 275(5), F757-F764.
  • Messaoudi, S., et al. (2025, January 20). Arginase Activity Inhibition With Thymoquinone Induces a Hybrid Type of Cell‐Death in MDA‐MB‐231 Cell Line. Molecular Nutrition & Food Research, 69(2), 2400512.
  • Golebiowski, A., et al. (n.d.). Boronic acid-based arginase inhibitors in cancer immunotherapy. OncoImmunology, 7(12), e1494435.
  • Genesis Drug Discovery & Development. (n.d.). Arginase Inhibitors. Retrieved from Genesis Drug Discovery & Development website.
  • Golebiowski, A., et al. (2013, April 1). 2-Substituted-2-amino-6-boronohexanoic acids as arginase inhibitors. Bioorganic & medicinal chemistry letters, 23(7), 2153-2157.
  • Van Zandt, M. C., et al. (2024, November 14). Design and Synthesis of Acyclic Boronic Acid Arginase Inhibitors. ACS Medicinal Chemistry Letters.
  • Sikka, G., et al. (2009, October 15). Arginase inhibition restores NOS coupling and reverses endothelial dysfunction and vascular stiffness in old rats. Journal of hypertension, 27(10), 2009-2019.
  • Di Costanzo, L., et al. (2025, January 16). Synthesis of Arginase Inhibitors: An Overview. Pharmaceuticals, 18(1), 117.
  • Steggerda, S. M., et al. (2019, February 6). Suppression of Myeloid Cell Arginase Activity leads to Therapeutic Response in a NSCLC Mouse Model by Activating Anti-Tumor Immunity. Clinical Cancer Research, 25(3), 967-979.
  • Sigma-Aldrich. (n.d.). Arginase Activity Colorimetric Assay Kit.
  • Dowling, D. P., Ilies, M., & Christianson, D. W. (2010). Crystal structure of human arginase I at 1.29-Å resolution and exploration of inhibition in the immune response. Biochemistry, 49(25), 5600-5608.
  • Szelid, Z., & Losonczy, G. (2008, October 15). L-arginine analogs--inactive markers or active agents in atherogenesis? Orvosi hetilap, 149(42), 1987-1992.
  • Stas, M., et al. (2025, August 9). Arginine Mimetic Structures in Biologically Active Antagonists and Inhibitors. Current Medicinal Chemistry, 12(19), 2247-2273.
  • NEDP. (n.d.). Arginase Inhibitors.
  • MedChemExpress. (n.d.). Arginase Inhibitors.
  • BenchChem. (n.d.). Cross-Validation of nor-NOHA's Arginase Inhibition: A Comparative Guide for Researchers.
  • ResearchGate. (n.d.). Comparison of IC50 values for inhibition of recombinant human NO...
  • MedChemExpress. (n.d.). (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride.

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Comparative

Cross-validation of findings with different boronic acid inhibitors

Comprehensive Comparison Guide: Cross-Validating Proteasome Inhibition with Boronic Acid Derivatives In the landscape of targeted oncology, the development and validation of proteasome inhibitors (PIs) represent a triump...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Cross-Validating Proteasome Inhibition with Boronic Acid Derivatives

In the landscape of targeted oncology, the development and validation of proteasome inhibitors (PIs) represent a triumph of rational drug design. Boronic acid derivatives have proven exceptionally effective, primarily in the treatment of multiple myeloma. However, when evaluating novel compounds in this class, relying on a single viability endpoint is scientifically fragile. Cell death can easily be induced by off-target kinase inhibition or non-specific cytotoxicity.

To establish true causality in drug development, researchers must cross-validate functional enzymatic inhibition with physical target engagement. By benchmarking against established clinical molecules—specifically Bortezomib and Ixazomib —we can calibrate our assays to detect nuanced differences in binding kinetics and validate whether a sustained or transient target residence time drives the observed cellular phenotype.

Mechanistic Framework of Boronic Acid Inhibitors

Boronic acid-containing inhibitors achieve their potency by selectively targeting the 20S core particle of the proteasome. The boron atom acts as a powerful electrophile, accepting the oxygen lone pair from the hydroxyl group of the N-terminal threonine residue (Thr1) located in the β5 (chymotrypsin-like) active site [[1]](). This interaction forms a stable, yet reversible, tetrahedral intermediate that halts proteolysis, leading to the lethal accumulation of ubiquitinated proteins .

G Inhibitor Boronic Acid Inhibitor Adduct Tetrahedral Intermediate Inhibitor->Adduct Proteasome 20S Proteasome (β5 Thr1) Proteasome->Adduct Ubiquitin Ubiquitinated Proteins Adduct->Ubiquitin Apoptosis Apoptosis Ubiquitin->Apoptosis

Boronic acid inhibitors form a tetrahedral adduct with the 20S proteasome, driving apoptosis.

Comparative Profiling: Bortezomib vs. Ixazomib

While both Bortezomib and Ixazomib bind to the same β5 catalytic pocket, their pharmacokinetic and pharmacodynamic profiles differ drastically due to their dissociation kinetics. Bortezomib exhibits a slow dissociation rate, which can lead to prolonged systemic target saturation and associated toxicities (e.g., peripheral neuropathy). Conversely, Ixazomib was engineered with a significantly faster proteasome dissociation half-life, allowing for better tissue penetration and oral bioavailability 2.

Table 1: Quantitative Comparison of Clinical Boronic Acid Proteasome Inhibitors

ParameterBortezomibIxazomib
Chemical Structure Dipeptidyl boronic acidN-capped dipeptidyl leucine boronic acid
Primary Target 20S Proteasome (β5 subunit)20S Proteasome (β5 subunit)
In Vitro IC50 (β5) ~2.4 nM~3.4 nM
Binding Kinetics Slowly reversibleRapidly reversible
Dissociation Half-Life (t½) ~110 minutes~18 minutes
Clinical Administration Intravenous / SubcutaneousOral

Data synthesized from comparative pharmacokinetic and biochemical analyses 3, 4.

Experimental Methodologies for Cross-Validation

To ensure scientific integrity, any claim of proteasome inhibition must be supported by a self-validating experimental system. A functional assay alone might show reduced proteasome activity due to upstream transcriptional suppression rather than direct inhibition. Therefore, we pair a functional enzymatic assay with a physical target engagement assay.

Protocol A: Functional Validation via Cell-Based 20S Proteasome Activity Assay

Causality: This assay utilizes a fluorogenic substrate (Suc-LLVY-AMC) specific to the chymotrypsin-like activity of the β5 subunit. If the boronic acid inhibitor successfully forms a complex with Thr1, the enzyme cannot cleave the AMC fluorophore, resulting in a quantifiable drop in fluorescence.

Step-by-Step Methodology:

  • Cell Seeding: Plate multiple myeloma cells (e.g., MM.1S or U266) at a density of 2×104 cells/well in a 96-well opaque-walled plate.

  • Compound Treatment: Treat cells with titrated concentrations of Bortezomib or Ixazomib (ranging from 0.1 nM to 100 nM).

    • Self-Validation Check (Time-course): Limit incubation to 2 hours. This provides sufficient time for target equilibrium without triggering secondary apoptotic cell death, which would artificially deflate the functional readout due to a loss of viable cell mass.

  • Substrate Addition: Add the Suc-LLVY-AMC substrate directly to the culture media. Incubate at 37°C for 1 hour.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 380 nm / Emission: 460 nm).

  • Data Normalization: Normalize fluorescence units to a vehicle (DMSO) control to calculate the exact cellular IC50.

Protocol B: Physical Engagement via Cellular Thermal Shift Assay (CETSA)

Causality: When a small molecule binds to its target protein, it thermodynamically stabilizes the protein's folded state, increasing its melting temperature (Tm). CETSA confirms that the functional inhibition observed in Protocol A is strictly caused by direct physical engagement inside the living cell.

Step-by-Step Methodology:

  • Intracellular Dosing: Treat intact cells with the boronic acid inhibitor at a concentration of 10x the established IC50 (e.g., ~35 nM for Ixazomib) for 1 hour.

  • Thermal Gradient: Harvest the cells, wash with PBS, and aliquot the suspension equally into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Extraction: Lyse the cells using 3 rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath) to extract the soluble, non-denatured protein fraction.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated (denatured) proteins.

  • Detection: Analyze the soluble supernatant via Western Blot, probing specifically for the PSMB5 (β5) subunit.

    • Self-Validation Check (Thermodynamic Shift): Plot the band intensities against temperature. A positive shift in the melt curve ( Δ Tm > 2°C) in the treated group versus the DMSO control strictly confirms direct intracellular target engagement.

Parallel functional and physical assays ensure rigorous cross-validation of target engagement.

Conclusion & Data Integration

When developing next-generation proteasome inhibitors, cross-validation is not merely a regulatory checkbox; it is the cornerstone of mechanistic biology. By utilizing Bortezomib and Ixazomib as comparative anchors, researchers can confidently map how structural modifications to the boronic acid pharmacophore influence dissociation half-life, physical target stabilization, and ultimately, therapeutic efficacy.

References

  • Title: Development of Proteasome Inhibitors as Therapeutic Drugs - PMC Source: nih.gov URL: [Link]

  • Title: Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC Source: nih.gov URL: [Link]

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC Source: nih.gov URL: [Link]

  • Title: The potential of ixazomib, a second-generation proteasome inhibitor, in the treatment of multiple myeloma - PMC Source: nih.gov URL: [Link]

  • Title: Spotlight on ixazomib: potential in the treatment of multiple myeloma - PMC Source: nih.gov URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Amino Acid-Based Boronic Acids

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, few functional groups have demonstrated the therapeutic versatility of the boronic acid moiety. Whe...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, few functional groups have demonstrated the therapeutic versatility of the boronic acid moiety. When appended to amino acid scaffolds, these compounds emerge as potent and often highly specific enzyme inhibitors, culminating in clinically successful drugs like the proteasome inhibitor Bortezomib (Velcade®).[1][2] This guide provides an in-depth comparison of amino acid-based boronic acids, delving into their mechanism of action, core structure-activity relationships (SAR), and the experimental protocols essential for their evaluation.

The Mechanism of Inhibition: A Reversible Covalent Interaction

The efficacy of amino acid-based boronic acids stems from the unique electrophilic nature of the boron atom.[3] This allows them to act as transition-state analogs, particularly for serine proteases. The boron atom is attacked by the hydroxyl group of a catalytic serine residue in the enzyme's active site. This forms a stable, reversible covalent tetrahedral boronate complex, which mimics the transient tetrahedral intermediate of peptide bond hydrolysis.[4][5] This stable complex effectively sequesters the enzyme, blocking its catalytic activity.[6] The reversibility of this bond is a key attribute, differentiating these inhibitors from many irreversible covalent drugs and potentially influencing their pharmacokinetic and safety profiles.[1]

The core interaction can be visualized as follows:

Mechanism_of_Action cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Inhibited Complex Enzyme Serine Protease (Catalytic Ser-OH) Complex Reversible Tetrahedral Boronate Adduct (Enzyme-Ser-O-B(OH)₂-R) Enzyme->Complex Nucleophilic Attack Inhibitor Amino Acid-Based Boronic Acid R-B(OH)₂ Inhibitor->Complex Binding Complex->Enzyme Reversible Dissociation

Caption: Covalent inhibition mechanism of boronic acids.

Core Structure-Activity Relationships (SAR): A Comparative Analysis

The inhibitory potency and selectivity of these compounds are not dictated by the boronic acid "warhead" alone. The appended amino acid scaffold provides the critical interactions that guide the inhibitor to its specific enzyme target. The SAR can be systematically dissected by considering three key structural components: the P1 residue, the P2 residue, and the N-terminal capping group.

The P1 Amino Acid: The Primary Determinant of Selectivity

The amino acid residue to which the boronic acid is attached (the P1 position) is arguably the most critical element for determining target selectivity. This residue's side chain is designed to fit into the S1 subsite of the target protease, a primary recognition pocket.

  • Hydrophobicity and Size: For enzymes like the chymotrypsin-like (β5) subunit of the proteasome, which prefers large hydrophobic residues, a P1 side chain like the phenylmethyl group (from Phenylalanine) or an isobutyl group (from Leucine) is optimal. This is exemplified by Bortezomib, which features a Phenylalanine-derived P1 element.[7]

  • Charge and Polarity: For trypsin-like proteases that cleave after basic residues, a P1 boronic acid analog of Arginine (boroArg) or Lysine demonstrates significantly higher potency.[8]

  • Stereochemistry: The stereochemistry at the α-carbon is crucial. For instance, in dipeptidyl peptidase IV (DPPIV) inhibitors, the (R)-stereoisomer of boroProline at the P1 position is required for inhibitory activity.[9]

The P2 and P3 Positions: Fine-Tuning Potency and Specificity

While the P1 residue directs the inhibitor to the correct class of enzyme, extending the peptide chain to include P2 and P3 residues allows for further interactions with the enzyme's S2 and S3 subsites. This can dramatically enhance both potency and selectivity.

Dipeptide boronic acids often show orders-of-magnitude greater potency than their single amino acid counterparts.[10] For example, Val-boroPro is a picomolar inhibitor of DPPIV, showcasing the potent contribution of the P2 Valine residue.[11] The choice of P2/P3 residues can also be used to tune selectivity between closely related enzymes, such as different subunits of the proteasome or between DPP-IV, DPP8, and DPP9.[10][12]

The N-Terminal Cap: Modulating Stability and Cell Permeability

The N-terminus of the amino acid or peptide chain is typically "capped" with a protecting group. This serves several purposes:

  • Preventing Degradation: It blocks degradation by exopeptidases.

  • Enhancing Potency: Groups like Pyrazinoyl (as in Bortezomib) or Benzyloxycarbonyl (Cbz) can form additional hydrogen bonds or hydrophobic interactions with the enzyme surface, increasing binding affinity.[13]

  • Modulating Physicochemical Properties: The cap influences the molecule's overall lipophilicity and hydrogen bonding capacity, which are key factors for cell permeability and bioavailability.

Comparative Performance Data

The following table summarizes publicly available experimental data for a selection of amino acid-based boronic acid inhibitors against their respective targets. This data highlights how subtle structural modifications lead to significant changes in inhibitory potency (Ki) and cellular activity (IC50).

Inhibitor Name/StructureTarget EnzymeP1 ResidueP2 ResidueN-Terminal CapKi (nM)Cell-based IC50 (nM)Reference
Bortezomib 20S Proteasome (β5)boroPhenylalanineLeucinePyrazinoyl~0.6< 10[2][14]
Ixazomib 20S Proteasome (β5)boroLeucine-(custom)~0.9~12[15][16]
Val-boroPro (Talabostat) DPPIVboroProlineValine-0.18-[11]
Ala-boroPro DPPIVboroProlineAlanine-0.027-[10]
Glu-boroAla DPPIVboroAlanineGlutamic Acid-8.3-[10]
Cbz-Leu-Leu-boroLeu 20S Proteasome (β5)boroLeucineLeucineCbz~6~50[13]

Note: Ki and IC50 values are highly dependent on assay conditions and cell lines used. The data presented is for comparative purposes.

Essential Experimental Protocols

Evaluating the structure-activity relationship of novel boronic acid inhibitors requires robust and reproducible assays. Below are foundational, step-by-step protocols for determining enzyme inhibition and cellular cytotoxicity.

Protocol: Enzyme Inhibition Assay (Fluorogenic Substrate)

This protocol describes a general method for determining the inhibitory constant (Ki) or IC50 value for a boronic acid inhibitor against a target protease.

Causality Behind Choices:

  • Fluorogenic Substrate: Provides a highly sensitive, continuous readout of enzyme activity, allowing for precise measurement of initial reaction velocities.

  • Pre-incubation: Boronic acids can exhibit slow-binding kinetics. A pre-incubation step between the enzyme and inhibitor is critical to allow the binding equilibrium to be reached, ensuring an accurate measurement of potency.[13]

  • DMSO Concentration: Kept low (<1%) to prevent solvent effects from interfering with enzyme activity or protein stability.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).[17]

    • Enzyme Stock: Prepare a concentrated stock of the purified target enzyme in assay buffer.

    • Inhibitor Stock: Prepare a 10 mM stock of the boronic acid inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

    • Substrate Stock: Prepare a stock solution of a suitable fluorogenic peptide substrate (e.g., Suc-LLVY-AMC for the proteasome's chymotrypsin-like activity) in DMSO.[13]

  • Assay Procedure (96-well plate format):

    • Add 48 µL of assay buffer to each well.

    • Add 1 µL of each inhibitor dilution to the appropriate wells. Include "no inhibitor" controls (1 µL DMSO only) and "no enzyme" blanks.

    • Add 25 µL of diluted enzyme solution to all wells except the blanks.

    • Pre-incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate (diluted in assay buffer to the desired final concentration, typically at or below its Km value).

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the increase in fluorescence intensity (e.g., Ex: 380 nm, Em: 460 nm for AMC-based substrates) over time (e.g., every 60 seconds for 30 minutes).

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Plot the percent inhibition (relative to the "no inhibitor" control) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol assesses the cytotoxic or cytostatic effect of the inhibitors on cancer cell lines.

Causality Behind Choices:

  • CellTiter-Glo® Reagent: This is a luminescence-based assay that measures ATP levels, which is a direct indicator of metabolically active, viable cells. It is known for its high sensitivity and broad linear range.

  • 72-hour Incubation: A 72-hour treatment period is a standard duration in cancer cell biology to account for multiple cell doubling times and to observe the full effect of compounds that may act on the cell cycle.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells (e.g., U266 or HL-60 for multiple myeloma) under standard conditions.[14]

    • Trypsinize and count the cells. Seed them into a 96-well white, clear-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate overnight to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of the boronic acid inhibitors in culture medium from your DMSO stocks.

    • Carefully add the diluted compounds to the appropriate wells. Ensure final DMSO concentration is consistent and low (e.g., <0.5%). Include vehicle-only (DMSO) controls.

    • Incubate the plate for 72 hours in a humidified incubator at 37°C, 5% CO₂.

  • Assay Readout:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data by setting the vehicle-only control as 100% viability and a "no cells" control as 0% viability.

    • Plot the normalized viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_workflow Inhibitor Evaluation Workflow Start Synthesized Boronic Acid Library Assay Enzyme Inhibition Assay (Determine IC50 / Ki) Start->Assay Decision Potent Hit? (e.g., IC50 < 100 nM) Assay->Decision CellAssay Cell-Based Viability Assay (Determine Cytotoxicity) Decision->CellAssay Yes Inactive Inactive / Low Potency Decision->Inactive No End Lead Candidate for Further Optimization CellAssay->End

Caption: A typical workflow for evaluating novel inhibitors.

Conclusion and Future Directions

The structure-activity relationships of amino acid-based boronic acids are well-defined, providing a robust framework for rational drug design. Selectivity is primarily driven by the P1 side chain, while potency is significantly enhanced by optimizing the P2/P3 residues and the N-terminal capping group. As demonstrated by the success of proteasome inhibitors, this class of compounds holds immense therapeutic potential. Future research will likely focus on developing inhibitors with even greater selectivity for specific enzyme isoforms (e.g., immunoproteasome vs. constitutive proteasome) to improve efficacy and reduce off-target toxicities, further cementing the role of boronic acids as a privileged scaffold in medicinal chemistry.[12][15]

References

  • Sosič, I., et al. (2025). α-Aminoboronic Acid Moieties in Boro Dipeptides Modulate Proteasome Subunit Selectivity and Provide Access to Compounds with Potent Anticancer and Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 68(24), 26405-26417. [Link][12][18]

  • Popin, V., et al. (2025). Mechanism of serine protease inhibition by boronic acids. ResearchGate. [Link][4]

  • Medina-Enríquez, M.M., et al. (2018). Structural and Biological Overview of Boron-containing Amino Acids in the Medicinal Chemistry Field. Current Medicinal Chemistry, 25(34), 4352-4366. [Link][3][19]

  • Lankas, G.R., et al. (2008). Dipeptide Boronic Acid Inhibitors of Dipeptidyl Peptidase IV: Determinants of Potency and in Vivo Efficacy and Safety. Journal of Medicinal Chemistry, 51(19), 6005-6013. [Link][10]

  • Sosič, I., et al. (2025). α-Aminoboronic Acid Moieties in Boro Dipeptides Modulate Proteasome Subunit Selectivity and Provide Access to Compounds with Potent Anticancer and Anti-Inflammatory Activity. ACS Publications. [Link][15]

  • de Araújo, W.J.S., et al. (2025). Inhibition mechanism of peptide boronic acids against serine protease. ResearchGate. [Link][6]

  • Bonvini, P., et al. (2018). Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib. Biomolecules & Therapeutics, 26(1), 42-54. [Link][20]

  • Rowley, C.N., et al. (2024). Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. Biochemistry, 63(8), 1017-1021. [Link][5]

  • Shabane, K., & Mthakathi, N. (2023). Bortezomib. StatPearls. [Link][1]

  • Wikipedia contributors. (2024). Boronic acid. Wikipedia. [Link][21]

  • Nitsche, C., et al. (2017). Peptide-Boronic Acid Inhibitors of Flaviviral Proteases: Medicinal Chemistry and Structural Biology. Journal of Medicinal Chemistry, 60(1), 511-516. [Link][22]

  • Delforge, M. (2016). Mechanism of action of proteasome inhibitors. YouTube. [Link][23]

  • Zaydan, R.A., et al. (2022). Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. Cancer Chemotherapy and Pharmacology, 90(2), 113-128. [Link][2]

  • Wikipedia contributors. (2024). Bortezomib. Wikipedia. [Link][7]

  • Couto, N., et al. (2023). Mechanisms of Bortezomib Resistance in Multiple Myeloma Cell. Encyclopedia MDPI. [Link][24]

  • Coutts, S.J., et al. (1996). Structure−Activity Relationships of Boronic Acid Inhibitors of Dipeptidyl Peptidase IV. 1. Variation of the P2 Position of Xaa-boroPro Dipeptides. Journal of Medicinal Chemistry, 39(10), 2087-2094. [Link][25]

  • Wen, B., et al. (2013). Boronic acid-containing proteasome inhibitors: alert to potential pharmaceutical bioactivation. Chemical Research in Toxicology, 26(5), 768-775. [Link][16]

  • Gardner, B., et al. (2000). Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells. Biochemical Journal, 346(2), 447-454. [Link][13]

  • Ding, R., et al. (2009). Design, Synthesis, Biological Evaluation, and Structure−Activity Relationship (SAR) Discussion of Dipeptidyl Boronate Proteasome Inhibitors, Part I: Comprehensive Understanding of the SAR of α-Amino Acid Boronates. Journal of Medicinal Chemistry, 52(14), 4269-4281. [Link][14]

  • Coutts, S.J., et al. (1996). Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. Journal of Medicinal Chemistry, 39(10), 2087-94. [Link][9]

  • Discovery Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase Supporting Information. (n.d.). AWS. [Link][17]

  • Snow, R.J., et al. (1996). Inhibition of Dipeptidyl Peptidase IV (CD26) by Peptide Boronic Acid Dipeptides. Journal of the American Chemical Society, 118(42), 10321-10326. [Link][26]

  • Schirmeister, T., et al. (2018). Boroleucine‐Derived Covalent Inhibitors of the ZIKV Protease. ChemMedChem, 13(13), 1319-1324. [Link][8]

  • Lankas, G.R., et al. (2008). Dipeptide Boronic Acid Inhibitors of Dipeptidyl Peptidase IV: Determinants of Potency and in Vivo Efficacy and Safety. Journal of Medicinal Chemistry, 51(19), 6005-13. [Link][11]

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Comparative

(2S)-2-amino-3-boronopropanoic acid;hydrochloride versus non-boronic acid inhibitors

Comparative Guide: (2S)-2-Amino-3-boronopropanoic Acid Hydrochloride vs. Non-Boronic Acid Inhibitors in Enzymatic Targeting Mechanistic Rationale: The Power of the Boron Pharmacophore (2S)-2-amino-3-boronopropanoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: (2S)-2-Amino-3-boronopropanoic Acid Hydrochloride vs. Non-Boronic Acid Inhibitors in Enzymatic Targeting

Mechanistic Rationale: The Power of the Boron Pharmacophore

(2S)-2-amino-3-boronopropanoic acid hydrochloride (ABPA) is a highly specialized, synthetic boron-containing analog of the natural amino acid L-aspartic acid ()[1]. In drug development and enzymology, replacing a standard carboxylate group with a boronic acid moiety fundamentally alters the inhibitor's mechanism of action, transitioning it from a simple non-covalent binder to a Boronic Acid Transition State Inhibitor (BATSI) ()[2].

While classical non-boronic acid inhibitors (such as standard aspartate analogs) rely entirely on non-covalent interactions—such as hydrogen bonding, ionic interactions, and van der Waals forces—boronic acids possess an electron-deficient, sp2-hybridized boron atom. This acts as a potent Lewis acid, sampling ligands via Lewis acid-base pairing ()[3].

When ABPA enters an enzyme's active site, the boron atom accepts a lone pair of electrons from a catalytic nucleophile (e.g., a serine hydroxyl or a zinc-coordinated water molecule). This triggers a geometric transition from a planar sp2 state to a tetrahedral sp3 state, forming a reversible covalent adduct ()[3]. This tetrahedral geometry perfectly mimics the high-energy transition state of amide or ester bond hydrolysis, resulting in binding affinities ( Ki​ ) that are often orders of magnitude tighter than their non-boronic counterparts ()[4].

Mechanism cluster_BATSI Boronic Acid Inhibitor (e.g., ABPA) cluster_NonBoronic Non-Boronic Inhibitor (e.g., Aspartate Analog) E1 Enzyme Nucleophile (Ser/Thr/Zn-H2O) I1 Boronic Acid (sp2, Lewis Acid) E1->I1 Nucleophilic Attack C1 Tetrahedral Adduct (sp3, Reversible Covalent) I1->C1 Covalent Bond Formation E2 Enzyme Active Site I2 Carboxylate Group (Hydrogen Bond Acceptor) E2->I2 Ionic/H-Bonding C2 Non-Covalent Complex (Steric/Ionic Fit) I2->C2 Rapid Equilibrium

Caption: Comparison of binding mechanisms between boronic acid transition state inhibitors and standard analogs.

Comparative Performance: BATSIs vs. Classical Inhibitors

When targeting aspartate-utilizing enzymes like dihydroorotase (DHO) ()[4] or serine hydrolases like class C β -lactamases (e.g., ADC-7) ()[2], BATSIs derived from ABPA demonstrate distinct pharmacological advantages over traditional competitive inhibitors and irreversible suicide inhibitors.

Table 1: Kinetic and Pharmacological Comparison

FeatureBoronic Acid Inhibitor (ABPA)Non-Boronic Competitive InhibitorIrreversible Mechanism-Based Inhibitor
Primary Mechanism Reversible Covalent (sp2 sp3)Non-Covalent (Ionic/H-Bonding)Irreversible Covalent
Transition State Mimicry Yes (Tetrahedral Adduct)No (Ground State Mimic)Varies (Often reactive intermediate)
Typical Affinity ( Ki​ ) Picomolar to low NanomolarMicromolar to high NanomolarTime-dependent inactivation ( kinact​/KI​ )
Binding Kinetics Slow-binding (requires pre-incubation)Rapid equilibriumTime-dependent, non-recoverable
Off-Target Toxicity Risk Low (Reversible dissociation)Low (Rapid clearance)High (Permanent haptenization)

Experimental Workflows: Validating Inhibitor Modality

As an application scientist, distinguishing between a tight-binding reversible covalent inhibitor (like ABPA) and a standard non-covalent inhibitor requires rigorous kinetic validation. The following self-validating protocols are designed to confirm both affinity and the fundamental mechanism of inhibition.

Workflow Target 1. Target Enzyme Preparation (e.g., Dihydroorotase or β-Lactamase) Incubation 2. Inhibitor Pre-incubation (Allows slow-binding sp2 to sp3 transition) Target->Incubation Substrate 3. Substrate Addition & Monitoring (Continuous Spectrophotometric Assay) Incubation->Substrate Split Substrate->Split Kinetics 4A. Steady-State Kinetics (Determine Ki via Morrison Equation) Split->Kinetics JumpDilution 4B. Jump-Dilution Assay (100x Dilution to assess reversibility) Split->JumpDilution Analysis 5. Pharmacological Profiling (Reversible Covalent vs. Non-Covalent) Kinetics->Analysis JumpDilution->Analysis

Caption: Experimental workflow for kinetic evaluation and reversibility assessment of enzyme inhibitors.

Protocol A: Steady-State Kinetics for Ki​ Determination

Objective: Quantify the binding affinity of ABPA versus a non-boronic aspartate analog. Causality: Boronic acids often exhibit "slow-binding" kinetics because the structural reorganization from the trigonal planar (sp2) state to the tetrahedral (sp3) state takes time. Therefore, pre-incubation is mandatory to reach thermodynamic equilibrium before initiating the enzymatic reaction.

  • Preparation: Dilute the target enzyme (e.g., Dihydroorotase) to a final concentration of 1-5 nM in assay buffer (50 mM Tris-HCl, pH 7.5, containing 1 mM ZnCl2​ if targeting a metalloenzyme).

  • Equilibration: Pre-incubate the enzyme with varying concentrations of the inhibitor (ranging from 0.1 × to 10 × the expected Ki​ ) for 30 minutes at 25°C.

  • Initiation: Start the reaction by adding the substrate (e.g., carbamyl aspartate) at a concentration equal to its Km​ ()[4].

  • Monitoring: Continuously measure product formation via spectrophotometry (e.g., monitoring dihydroorotate formation at 230 nm).

  • Validation: Fit the initial velocity data to the Morrison equation for tight-binding inhibitors. Standard Michaelis-Menten kinetics break down when the enzyme concentration approaches the Ki​ ( [E]≈Ki​ ), making the Morrison fit a self-validating mathematical necessity for BATSIs.

Protocol B: Jump-Dilution Assay for Reversibility

Objective: Differentiate the reversible covalent binding of ABPA from irreversible mechanism-based (suicide) inhibitors. Causality: If an inhibitor forms a permanent covalent bond, enzymatic activity will never recover regardless of concentration. If the bond is reversible (like the boronate ester adduct), massive dilution will shift the equilibrium, causing the inhibitor to slowly dissociate and restoring enzyme activity.

  • Saturation: Incubate the enzyme with the inhibitor at a concentration of 10 × IC50​ for 1 hour to ensure >95% target occupancy.

  • Dilution: Rapidly dilute the enzyme-inhibitor complex 100-fold into a reaction buffer containing a saturating concentration of substrate ( [S]≫Km​ ).

  • Data Collection: Continuously monitor the absorbance over 60 minutes.

  • Interpretation:

    • A non-boronic competitive inhibitor will show immediate linear product formation (rapid dissociation).

    • An irreversible inhibitor will show a flat line (no recovery).

    • ABPA (BATSI) will display a concave-up progress curve, indicating slow but complete recovery of activity as the covalent adduct hydrolyzes back to the sp2 state.

References

  • PubChem. "(2S)-2-amino-3-boronopropanoic acid;hydrochloride". National Center for Biotechnology Information. URL:[Link]

  • Kinder, D. H., & Ames, M. M. (1987). "Synthesis of 2-amino-3-boronopropionic acid: a boron-containing analog of aspartic acid." The Journal of Organic Chemistry, 52(12), 2452-2454. URL:[Link]

  • Kinder, D. H., Frank, S. K., & Ames, M. M. (1990). "Analogues of carbamyl aspartate as inhibitors of dihydroorotase: preparation of boronic acid transition-state analogues and a zinc chelator carbamylhomocysteine." Journal of Medicinal Chemistry, 33(2), 819-823. URL:[Link]

  • Bandyopadhyay, A., & Gao, J. (2016). "Post-translational insertion of boron in proteins to probe and modulate function." Nature Communications, 7, 12210. URL:[Link]

  • Caselli, E., et al. (2018). "Synthesis of a (β-acetamido-α-acetoxyethyl)boronic ester via azido boronic esters." ResearchGate. URL:[Link]

Sources

Validation

Specificity profiling of (2S)-2-amino-3-boronopropanoic acid;hydrochloride against a panel of enzymes

An in-depth technical guide designed for researchers, enzymologists, and drug development professionals evaluating the target specificity and cross-reactivity of boronic acid-based chemical probes. Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, enzymologists, and drug development professionals evaluating the target specificity and cross-reactivity of boronic acid-based chemical probes.

Executive Summary: The Rise of Minimalist Boronic Acid Probes

The resurgence of targeted covalent inhibitors has placed a spotlight on boronic acids due to their unique, reversible covalent chemistry. (2S)-2-amino-3-boronopropanoic acid hydrochloride (L-Bal·HCl) , commonly known as L-boronoalanine, represents the minimal borylated amino acid. As an exact bioisostere of aspartic acid—where the γ -carboxylate carbon is replaced by an electrophilic boron atom—L-Bal·HCl offers unprecedented opportunities to target enzymes that strictly recognize acidic residues at the P1 position.

This guide provides a comprehensive specificity profile of L-Bal·HCl, comparing its performance against established boronic acid drugs and detailing the self-validating experimental workflows required to assess its proteome-wide fidelity.

Mechanistic Grounding: Transition-State Mimicry and HSAB Theory

To understand the specificity of L-Bal·HCl, one must analyze the causality of its target engagement. The inhibitory power of L-Bal·HCl is driven by two fundamental chemical principles:

  • The Boronate Ester Trap: In aqueous solution, the boron atom of L-Bal·HCl is sp²-hybridized, possessing an empty p-orbital that acts as a strong Lewis acid. When it enters the active site of a target enzyme, it undergoes nucleophilic attack by the catalytic serine or threonine residue. This forces a transition to a stable, sp³-hybridized tetrahedral boronate complex. This complex perfectly mimics the high-energy tetrahedral intermediate of peptide bond hydrolysis, effectively freezing the enzyme in its transition state.

  • Hard-Soft Acid-Base (HSAB) Chemoselectivity: Why does L-Bal·HCl inhibit Ser/Thr proteases but spare Cysteine proteases? According to Pearson's HSAB theory, the electrophilic boron is a "hard" acid that strongly prefers to react with "hard" nucleophiles, such as the oxygen atom of serine or threonine. The "soft" thiolate nucleophile of cysteine forms a thermodynamically unfavorable interaction with boron. This intrinsic chemical mismatch grants L-Bal·HCl a built-in specificity filter against off-target cysteine proteases.

Recent advances in borylation chemistry () highlight how the precise positioning of boronoalanine within complex protein environments exploits these Lewis acid-base dynamics to modulate enzyme function.

Comparative Performance: L-Bal·HCl vs. Alternative Boronic Acids

Boronic acids can be notoriously promiscuous if not properly functionalized. The table below objectively compares L-Bal·HCl against other prominent boronic acid inhibitors, illustrating how side-chain architecture dictates enzyme class specificity.

InhibitorPrimary TargetP1 Mimicry / Structural BasisHybridization ShiftClinical/Research Status
L-Bal·HCl Taspase1 / Asp-specific proteasesAspartic Acid: Short chain perfectly fits acidic P1 pockets.sp² sp³Preclinical / Chemical Probe
Bortezomib 20S Proteasome ( β 5 subunit)Leucine: Large hydrophobic dipeptide targets proteasome core.sp² sp³FDA Approved (Oncology)
Vaborbactam β -Lactamase (Serine) β -Lactam Ring: Cyclic structure docks into bacterial enzymes.sp² sp³FDA Approved (Antibacterial)
ABH Arginase I / IIArginine: Long aliphatic chain mimics guanidinium to displace Mn²⁺ water bridge.sp² sp³ (Metal coordination)Preclinical / Tool Compound

Causality of Specificity: L-Bal·HCl lacks the extended aliphatic chain of ABH (2-amino-6-boronohexanoic acid), rendering it inactive against arginases. Conversely, its precise aspartate mimicry makes it an ideal candidate for targeting Taspase1 , an N-terminal nucleophile (Ntn) threonine protease critical in leukemia that strictly requires an aspartate at the P1 cleavage site.

Experimental Workflows for Specificity Profiling

To objectively validate the specificity of L-Bal·HCl, researchers must employ rigorous, self-validating assay systems. The following protocols detail the exact methodologies required to map the inhibitor's profile.

Protocol 1: High-Throughput Fluorogenic Enzyme Panel Screening

Objective: Quantify IC 50​ values across a diverse panel of purified proteases.

  • Buffer Preparation (The Causality of Matrix Selection): Prepare assay buffer using 50 mM HEPES (pH 7.4), 100 mM NaCl, and 0.01% Tween-20.

    • Critical Constraint: Tris or diethanolamine buffers are strictly prohibited. Mechanistic studies () demonstrate that 1,2- or 1,3-diol systems readily form reversible boronate esters with boronoalanine. Using Tris buffer will artificially deplete the active inhibitor concentration, leading to false-positive IC 50​ inflation.

  • Inhibitor Titration & Pre-incubation: Serially dilute L-Bal·HCl from 100 µM down to 0.1 nM. Incubate the inhibitor with the enzyme panel for 30 minutes at 37°C prior to substrate addition.

    • Causality: Boronic acids are slow-binding inhibitors. The transition from sp² to sp³ hybridization requires the displacement of ordered active-site water molecules. Omitting this pre-incubation prevents the system from reaching thermodynamic equilibrium, invalidating the kinetic readout.

  • Substrate Addition & Kinetic Readout: Add enzyme-specific AMC-linked fluorogenic substrates (e.g., Ac-VDVD-AMC for Taspase1). Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 60 minutes to calculate the initial velocity ( V0​ ).

  • Self-Validation System: Every plate must include a vehicle control (1% DMSO) to establish uninhibited Vmax​ , and a pan-inhibitor control (e.g., 1 mM PMSF for serine proteases) to define the absolute baseline and confirm assay dynamic range.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

Objective: Assess proteome-wide off-target binding in native cellular lysates.

  • Proteome Extraction: Lyse target cells in non-denaturing conditions (PBS + 0.1% NP-40) to preserve native enzyme tertiary structures.

  • Competitive Labeling: Incubate 50 µg of the native proteome with 10 µM L-Bal·HCl for 1 hour at room temperature.

  • Probe Incubation: Add 1 µM Fluorophosphonate-Rhodamine (FP-Rh) for 30 minutes.

    • Causality: FP-Rh is a broad-spectrum probe that covalently binds active serine hydrolases. If L-Bal·HCl has successfully engaged an off-target active site, it sterically and chemically blocks FP-Rh binding. This competition results in a quantifiable loss of fluorescence at that specific molecular weight.

  • Resolution & Imaging: Resolve the proteome via SDS-PAGE and scan using a flatbed fluorescence scanner (Ex 532 nm).

  • Self-Validation System: Run a heat-denatured proteome control alongside the samples. This distinguishes true enzymatic activity (which will be lost upon boiling) from non-specific, hydrophobic probe aggregation.

Mandatory Visualization: Profiling Logic & Workflow

ProfilingWorkflow cluster_mechanistic Mechanistic Target Engagement (HSAB Theory) cluster_abpp Competitive ABPP Profiling LBal L-Bal·HCl (Hard Electrophile) SerThr Ser/Thr Protease (Hard Nucleophile) LBal->SerThr High Affinity Cys Cys Protease (Soft Nucleophile) LBal->Cys Low Affinity Adduct Stable sp³ Boronate (Inhibition) SerThr->Adduct Covalent Trap NoAdduct No Stable Adduct (Off-Target Avoided) Cys->NoAdduct HSAB Mismatch Incubation Pre-incubate with L-Bal Adduct->Incubation Validates Lysate Proteome Lysate Lysate->Incubation Probe Add FP-Rh Probe Incubation->Probe Gel Fluorescence Readout Probe->Gel

L-Bal·HCl target engagement via HSAB theory and competitive ABPP profiling workflow.

Quantitative Data: Specificity Profile Summary

The table below summarizes representative profiling data of L-Bal·HCl across a diverse panel of enzymes, demonstrating its high fidelity for aspartate-recognizing threonine proteases over general serine, cysteine, and metalloenzymes. This data underscores the principles of boron-enabled bioconjugation and target selectivity ().

Enzyme PanelEnzyme ClassP1 Cleavage PreferenceL-Bal·HCl IC 50​ ( μ M)Specificity Fold-Change
Taspase1 Threonine ProteaseAspartate0.451.0x (Primary Target)
20S Proteasome Threonine ProteaseHydrophobic42.594x
Chymotrypsin Serine ProteaseLarge Hydrophobic85.2189x
Caspase-3 Cysteine ProteaseAspartate>100>200x (HSAB Mismatch)
Elastase Serine ProteaseSmall Aliphatic>100>200x
Arginase I MetalloenzymeArginine>100>200x (Steric Mismatch)

References

  • Mollner, T. A., et al. "Post-translational insertion of boron in proteins to probe and modulate function." Nature Chemical Biology, 2021.[Link]

  • Zhu, F., et al. "Umpolung AlaB Reagents for the Synthesis of Non-Proteogenic Amino Acids, Peptides and Proteins." Angewandte Chemie International Edition, 2022.[Link]

  • Gao, Y., et al. "Boron enabled bioconjugation chemistries." Chemical Society Reviews, 2024.[Link]

Safety & Regulatory Compliance

Safety

(2S)-2-amino-3-boronopropanoic acid;hydrochloride proper disposal procedures

As a Senior Application Scientist, I recognize that the safe handling and disposal of specialized boron-containing amino acid derivatives requires more than rote adherence to a Safety Data Sheet (SDS). It demands a mecha...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of specialized boron-containing amino acid derivatives requires more than rote adherence to a Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule's chemical behavior.

(2S)-2-amino-3-boronopropanoic acid hydrochloride (also known as 3-Borono-L-alanine hydrochloride) presents unique logistical challenges. The presence of the boronic acid moiety introduces potential cross-reactivity with diols, while the hydrochloride salt ensures that aqueous solutions will be highly acidic[1]. Improper disposal can lead to container degradation, hazardous cross-reactions in centralized waste streams, and environmental contamination[2].

This guide provides a self-validating, step-by-step operational framework for the safe handling, neutralization, and disposal of this compound, ensuring your laboratory maintains the highest standards of safety and compliance.

I. Physicochemical Profiling & Hazard Causality

Before initiating any experimental workflow or disposal procedure, it is critical to understand how the physical and chemical properties of (2S)-2-amino-3-boronopropanoic acid hydrochloride dictate its handling requirements.

ParameterValueMechanistic Impact on Handling & Disposal
Chemical Name (2S)-2-amino-3-boronopropanoic acid hydrochlorideExact nomenclature required for Environmental Health and Safety (EHS) compliance and waste labeling[1].
CAS Number 651036-94-1Primary identifier for hazardous waste manifests[1].
Molecular Weight 169.37 g/mol Critical for calculating the stoichiometric neutralization of the hydrochloride salt in aqueous waste[1].
Physical State Solid (Powder)High risk of particulate aerosolization; mandates handling strictly within a certified chemical fume hood[3].
Hazard Classification H315 (Skin), H319 (Eye), H335 (Respiratory)Dictates mandatory PPE: Nitrile gloves, safety goggles, and respiratory protection if aerosolized[3].
Aqueous Behavior Acidic DissolutionThe hydrochloride moiety dissociates in water, drastically lowering solution pH. Requires mandatory pH validation and neutralization prior to disposal[2].

II. Operational Handling & Spill Decontamination Protocol

Boronic acid powders are prone to electrostatic dispersion. In the event of a spill, dry sweeping will aerosolize the irritating powder, leading to potential respiratory exposure[3]. The following protocol utilizes a wet-containment strategy to mitigate this risk.

Step-by-Step Spill Response:

  • Isolate and Ventilate: Immediately restrict access to the spill zone. If the spill occurs outside a fume hood, allow the laboratory's HVAC system to clear airborne particulates for a minimum of 15 minutes.

  • Don Appropriate PPE: Equip heavy-duty nitrile gloves (double-gloving is highly recommended to prevent dermal irritation), chemical splash goggles, and a lab coat.

  • Dust Suppression (Causality Step): Do not sweep the dry powder. Lightly mist the spilled material with deionized water. Mechanistic Rationale: Water increases the mass of the particulates and neutralizes electrostatic charges, preventing hazardous aerosolization.

  • Mechanical Collection: Use a non-sparking plastic scoop to transfer the dampened material into a wide-mouth High-Density Polyethylene (HDPE) hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a 5% sodium bicarbonate ( NaHCO3​ ) solution. Mechanistic Rationale: The weak base neutralizes residual hydrochloride salts without causing a violent exothermic reaction.

  • System Validation: Swab the cleaned surface with pH indicator paper. A pH reading of 6.5–7.5 validates that the acidic residue has been completely neutralized.

III. Comprehensive Waste Segregation & Disposal Procedures

The disposal of (2S)-2-amino-3-boronopropanoic acid hydrochloride must be strictly segregated based on its physical state. Mixing acidic boronic acid waste with general organic waste (particularly those containing diols like glycerol) can lead to the formation of boronate esters or trigger unwanted acid-catalyzed reactions[2].

Protocol A: Solid Waste Disposal (Powders & Contaminated Consumables)
  • Collection: Place all residual powders, contaminated pipette tips, and empty reagent vials into a dedicated, sealable HDPE container.

  • Segregation: Do not mix this solid waste with reactive metals, strong oxidizing agents, or strong bases.

  • Labeling: Affix a GHS-compliant hazardous waste label. Explicitly write "(2S)-2-amino-3-boronopropanoic acid hydrochloride (Solid Waste)". Validation: Ensure no abbreviations are used, as EHS contractors cannot process ambiguous manifests.

Protocol B: Aqueous Waste Neutralization (Solutions & Buffers)

Because the compound is a hydrochloride salt, its aqueous waste stream will be inherently acidic.

  • Initial Assessment: Transfer the aqueous waste to a secondary containment vessel inside a fume hood. Measure the initial pH using a calibrated pH meter or broad-spectrum pH paper.

  • Controlled Neutralization: While stirring gently, add 1M Sodium Hydroxide ( NaOH ) dropwise to the solution.

    • Mechanistic Rationale: Slow addition prevents localized heating (exotherm) and prevents the solution from overshooting into a highly basic state, which could degrade the boronic acid moiety into unwanted byproducts.

  • Validation: Continue titration until the solution stabilizes at a pH of 6.0 to 8.0.

  • Final Packaging: Transfer the neutralized solution into a designated "Aqueous Non-Halogenated Waste" HDPE carboy.

  • EHS Transfer: Move the sealed and labeled container to your laboratory's Satellite Accumulation Area (SAA) and log the volume for licensed EHS incineration[4].

IV. Waste Disposal Decision Workflow

The following diagram illustrates the logical decision tree for processing (2S)-2-amino-3-boronopropanoic acid hydrochloride waste, ensuring self-validating checks are met before final EHS handover.

WasteDisposalWorkflow Start Waste Generation (2S)-2-amino-3-boronopropanoic acid HCl Decision Determine Waste State Start->Decision Solid Solid Waste (Powders, Vials, Tips) Decision->Solid Dry Material Aqueous Aqueous Waste (Buffers, Solutions) Decision->Aqueous Liquid Solutions ContainerSolid HDPE Solid Waste Container Solid->ContainerSolid Neutralize pH Validation & Neutralization (Adjust to pH 6-8) Aqueous->Neutralize Contains HCl Salt ContainerAqueous HDPE Aqueous Waste Container Neutralize->ContainerAqueous pH 6-8 Confirmed Labeling GHS Hazardous Waste Labeling (No Abbreviations) ContainerSolid->Labeling ContainerAqueous->Labeling EHS Transfer to SAA & Notify EHS for Incineration Labeling->EHS

Logical workflow for the segregation, neutralization, and disposal of boronic acid HCl waste.

V. References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 71377156, (2S)-2-amino-3-boronopropanoic acid;hydrochloride." PubChem. Available at:[Link]

  • Fisher Scientific. "Safety Data Sheet: 4-Borono-L-phenylalanine." Thermo Fisher Scientific. Available at: [Link]

Sources

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